Dimethyl pimelimidate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36875-25-9 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
dimethyl heptanediimidate |
InChI |
InChI=1S/C9H18N2O2/c1-12-8(10)6-4-3-5-7-9(11)13-2/h10-11H,3-7H2,1-2H3 |
InChI Key |
LRPQMNYCTSPGCX-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCCC(=N)OC |
Canonical SMILES |
COC(=N)CCCCCC(=N)OC |
Other CAS No. |
58537-94-3 |
Pictograms |
Irritant |
Synonyms |
dimethyl pimelimidate |
Origin of Product |
United States |
Foundational & Exploratory
Dimethyl Pimelimidate: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl pimelimidate (DMP) is a homobifunctional imidoester cross-linking agent widely utilized in biochemical and biotechnological research. Its ability to covalently link molecules containing primary amine groups makes it a valuable tool for studying protein-protein interactions, preparing antibody-affinity columns, and creating stable bioconjugates. This technical guide provides an in-depth overview of the chemical properties, structure, and common applications of this compound, with a focus on the practical methodologies for its use in experimental settings.
Chemical Properties and Structure
This compound is commercially available as a more stable dihydrochloride (B599025) salt, which is a white crystalline powder. It is soluble in water and some organic solvents like methanol (B129727).[1] The presence of two reactive imidoester groups at either end of a 7-carbon spacer arm allows for the cross-linking of molecules over a defined distance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound dihydrochloride is presented in the table below.
| Property | Value | References |
| Synonyms | DMP, Dimethyl pimelinediimidate dihydrochloride | [2] |
| Molecular Formula | C₉H₁₈N₂O₂ · 2HCl | [2] |
| Molecular Weight | 259.17 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | ~115-122 °C | [1][2] |
| Solubility | Water, Methanol (100 mg/mL) | [1] |
| Spacer Arm Length | 9.2 Å | [3] |
| Reactive Groups | Imidoesters | [2] |
| Reactive Toward | Primary amines (-NH₂) | [2] |
Chemical Structure
The chemical structure of this compound features a heptane (B126788) backbone with a methyl imidate group at each end. The IUPAC name for the free base is dimethyl heptanediimidate.
| Identifier | Value |
| IUPAC Name | dimethyl heptanediimidate |
| SMILES String | COC(=N)CCCCCC(=N)OC |
| InChI Key | LRPQMNYCTSPGCX-UHFFFAOYSA-N |
Reaction Mechanism with Primary Amines
This compound reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amidine bonds. This reaction is highly pH-dependent and proceeds optimally in the pH range of 8.0 to 10.0.[4] At this alkaline pH, the primary amine is sufficiently deprotonated to act as a nucleophile.
The reaction mechanism involves the nucleophilic attack of the primary amine on the carbon atom of the imidoester group. This is followed by the elimination of a methanol molecule to form the stable amidine linkage. The resulting amidine bond retains the positive charge of the original primary amine, which can be important for maintaining the native conformation of proteins.
Caption: Reaction of one imidoester group of DMP with a primary amine to form a stable amidine bond.
Experimental Protocols
This compound is a versatile cross-linking agent employed in various biochemical applications. Below are detailed protocols for two common uses: cross-linking antibodies to protein A/G beads for immunoprecipitation and cross-linking proteins in solution to study protein-protein interactions.
Protocol 1: Covalent Cross-linking of Antibodies to Protein A/G Agarose (B213101) Beads
This protocol is widely used to create stable antibody-affinity resins for immunoprecipitation, preventing the co-elution of antibody heavy and light chains with the target antigen.
Materials:
-
Protein A or Protein G Agarose beads
-
Antibody to be cross-linked
-
This compound (DMP)
-
Binding/Wash Buffer: 0.1 M Sodium Borate, pH 9.0
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0
-
Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide
Procedure:
-
Antibody Binding:
-
Wash the Protein A/G agarose beads twice with Binding/Wash Buffer.
-
Add the antibody to the beads and incubate with gentle mixing for 1-2 hours at room temperature.
-
-
Cross-linking Reaction:
-
Wash the antibody-bound beads three times with Binding/Wash Buffer to remove any unbound antibody.
-
Prepare a 20 mM DMP solution in Binding/Wash Buffer immediately before use.
-
Resuspend the beads in the 20 mM DMP solution and incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Wash the beads once with Quenching Buffer to remove excess DMP.
-
Resuspend the beads in Quenching Buffer and incubate for 2 hours at room temperature with gentle mixing to block any unreacted imidoester groups.
-
-
Final Washes and Storage:
-
Wash the cross-linked beads three times with PBS.
-
Resuspend the beads in Storage Buffer and store at 4°C.
-
Caption: A streamlined workflow for the covalent attachment of antibodies to protein A/G beads using DMP.
Protocol 2: Cross-linking of Proteins in Solution
This protocol is designed to stabilize protein-protein interactions in a complex mixture, allowing for their subsequent analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., HEPES or PBS, pH 8.0)
-
This compound (DMP)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris or glycine).
-
The optimal protein concentration may need to be determined empirically but is typically in the range of 0.1-2 mg/mL.
-
-
Cross-linking Reaction:
-
Prepare a fresh stock solution of DMP in the reaction buffer.
-
Add DMP to the protein solution to a final concentration of 1-5 mM. The optimal concentration should be determined through a titration experiment.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
The cross-linked protein sample can now be analyzed by various techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry to identify interacting partners.
-
Applications in Research and Drug Development
The ability of this compound to form stable covalent linkages between proteins has led to its widespread use in several areas of research and development:
-
Immunoprecipitation: As detailed in the protocol above, DMP is instrumental in preparing antibody-affinity resins that are robust and reusable, leading to cleaner pull-down experiments.
-
Protein-Protein Interaction Studies: By cross-linking interacting proteins in situ, DMP can "capture" transient or weak interactions, allowing for their identification by techniques such as mass spectrometry.[5]
-
Structural Biology: The defined spacer arm length of DMP can be used to provide distance constraints for the structural modeling of protein complexes.
-
Bioconjugation: DMP can be used to conjugate proteins to other molecules, such as enzymes to solid supports or proteins to nanoparticles, for various biotechnological and therapeutic applications.
Conclusion
This compound is a powerful and versatile tool for researchers and scientists in the fields of biochemistry, molecular biology, and drug development. Its well-characterized chemical properties and reactivity, coupled with straightforward experimental protocols, make it an invaluable reagent for the covalent cross-linking of proteins and other amine-containing molecules. By understanding the principles of its chemistry and application, researchers can effectively utilize DMP to investigate complex biological systems and develop novel bioconjugates.
References
- 1. US3725456A - Process for preparing amidine salts - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Homobifunctional Imidoester Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Homobifunctional imidoester crosslinkers are invaluable reagents in the fields of biochemistry, molecular biology, and drug development.[1][2] These molecules possess two identical imidoester functional groups, enabling the covalent linkage of primary amine groups within or between proteins and other biomolecules.[1][3] This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of these crosslinkers.
Core Principles of Homobifunctional Imidoester Crosslinkers
Homobifunctional imidoester crosslinkers react specifically with primary amines (-NH₂) found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[4][5] The reaction, which is most efficient at an alkaline pH (typically 8-10), results in the formation of a stable amidine bond.[4][6] A key advantage of this chemistry is that the resulting amidine bond is protonated and carries a positive charge at physiological pH, thereby preserving the native charge of the protein.[4][7] This charge preservation can be critical for maintaining the native conformation and biological activity of the protein.[5]
However, it is important to note that imidoester crosslinkers are sensitive to moisture and should be stored in a desiccated environment.[5][8] Furthermore, the amidine bonds formed are reversible at high pH.[7]
Reaction Mechanism
The reaction between a homobifunctional imidoester crosslinker and primary amines on a protein proceeds in a two-step manner for each reactive end. The imidoester group first reacts with a primary amine to form an unstable tetrahedral intermediate, which then rearranges to form a stable amidine bond, releasing a molecule of methanol.
Common Homobifunctional Imidoester Crosslinkers
Several homobifunctional imidoester crosslinkers are commercially available, differing primarily in the length of their spacer arms. This variation allows for the probing of different distances between interacting protein domains or subunits.
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| Dimethyl adipimidate (DMA) | 245.15 | 8.6 |
| Dimethyl pimelimidate (DMP) | 259.17 | 9.2 |
| Dimethyl suberimidate (DMS) | 273.20 | 11.0 |
Data sourced from multiple references.[5][8]
Experimental Protocols
The successful use of homobifunctional imidoester crosslinkers requires careful attention to experimental conditions. Below are detailed protocols for a typical protein crosslinking experiment in solution and for crosslinking antibodies to Protein A/G beads.
This protocol is a general guideline for crosslinking proteins in a solution.
Materials:
-
Protein sample (1-5 mg/mL)
-
Homobifunctional imidoester crosslinker (e.g., DMA, DMP, or DMS)
-
Crosslinking Buffer: 0.2 M triethanolamine, pH 8.0, or 0.2 M sodium borate, pH 9.0.[8][9] Note: Do not use buffers containing primary amines (e.g., Tris, glycine).[8][10]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[11]
-
DMSO (if the crosslinker is not readily water-soluble)
Procedure:
-
Prepare the protein sample in the Crosslinking Buffer. Ensure the protein concentration is between 1-5 mg/mL.
-
Equilibrate the vial of the imidoester crosslinker to room temperature before opening to prevent condensation.[8]
-
Immediately before use, prepare a fresh stock solution of the crosslinker (e.g., 20 mM) in the Crosslinking Buffer or DMSO.[9][12] Imidoester crosslinkers are not stable in solution.[5]
-
Add the crosslinker solution to the protein sample. The molar excess of crosslinker to protein will need to be optimized. A 10- to 50-fold molar excess is a common starting point.[5][13]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[5]
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[5] Incubate for an additional 15 minutes at room temperature.
-
The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
This protocol is adapted for the irreversible immobilization of antibodies to Protein A or Protein G agarose (B213101) beads, commonly used in immunoprecipitation.[6][10]
Materials:
-
Antibody
-
Protein A/G agarose beads
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS)
-
Crosslinking Buffer: 0.2 M sodium borate, pH 9.0[9]
-
Crosslinker Solution: 20 mM DMP in 0.2 M sodium borate, pH 9.0 (prepare fresh)[9]
-
Elution Buffer (for verification, e.g., 0.1 M glycine, pH 2.5)
Procedure:
-
Incubate the antibody with the Protein A/G beads in PBS to allow for binding (typically 1-2 hours at room temperature or overnight at 4°C).
-
Wash the antibody-bound beads three times with 10 volumes of ice-cold PBS to remove any unbound antibody.
-
Wash the beads twice with 10 volumes of Crosslinking Buffer to remove residual PBS.
-
Resuspend the beads in 10 volumes of freshly prepared Crosslinker Solution.
-
Incubate for 30-45 minutes at room temperature with gentle mixing.[9]
-
Wash the beads once with 10 volumes of Quenching Buffer.
-
Resuspend the beads in 10 volumes of Quenching Buffer and incubate for 2 hours at room temperature to quench any unreacted DMP.
-
Wash the crosslinked beads three times with PBS. The beads are now ready for use in immunoprecipitation experiments.
Experimental Workflow and Decision Making
The selection of a specific homobifunctional imidoester crosslinker and the optimization of the experimental workflow are critical for achieving the desired outcome.
When deciding on the appropriate crosslinker, the primary consideration is the distance between the target primary amines.
Applications in Research and Drug Development
Homobifunctional imidoester crosslinkers are employed in a variety of applications, including:
-
Studying Protein-Protein Interactions: By covalently linking interacting proteins, these reagents can "capture" transient or weak interactions for subsequent analysis.[14][15]
-
Analysis of Quaternary Structure: Crosslinking can be used to determine the subunit composition and arrangement of multimeric protein complexes.[4][16]
-
Protein Immobilization: Covalently attaching proteins to solid supports, such as beads or surfaces, for applications like affinity chromatography or immunoassays.[17]
-
Stabilization of Protein Complexes: Stabilizing protein structures for analysis by techniques such as X-ray crystallography or electron microscopy.[14]
-
Cell Membrane and Surface Studies: Water-soluble imidoester crosslinkers are useful for studying the structure and function of cell membranes by crosslinking proteins on the cell surface.[17]
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 8. store.sangon.com [store.sangon.com]
- 9. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 10. researchgate.net [researchgate.net]
- 11. fgsc.net [fgsc.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. store.sangon.com [store.sangon.com]
- 14. Dimethyl Adipimidate Dihydrochloride | Crosslinker [benchchem.com]
- 15. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 16. Crosslinking Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Amidine Bond Formation Using Dimethyl Pimelimidate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of amidine bond formation utilizing the homobifunctional cross-linking agent, Dimethyl pimelimidate (DMP). This document details the underlying chemistry, optimized experimental protocols, and critical considerations for the successful application of DMP in protein cross-linking, immunoprecipitation, and the study of protein-protein interactions.
Introduction to this compound (DMP)
This compound, commonly available as its more stable dihydrochloride (B599025) salt, is a chemical cross-linking reagent widely used in molecular biology and proteomics.[1] It possesses two reactive imidoester groups at either end of a 7-carbon spacer arm.[1][2][3] This structure allows for the covalent linkage of molecules, primarily proteins, by reacting with primary amino groups, such as the side chain of lysine (B10760008) residues.
The key features of DMP include its water solubility and membrane permeability, making it suitable for applications involving both purified proteins and cellular lysates. The amidine bond formed through the reaction with primary amines is a defining characteristic of DMP-mediated cross-linking.
The Chemistry of Amidine Bond Formation
The fundamental reaction facilitated by DMP involves the nucleophilic attack of a primary amine on the carbon atom of the imidoester group. This reaction proceeds efficiently under alkaline conditions, typically at a pH between 8.0 and 10.0, with optimal cross-linking efficiency observed at a pH greater than 8.[2][3] The resulting amidine bond is stable at neutral pH.[2] An important characteristic of this reaction is that it preserves the net charge of the protein, as the positively charged primary amine is replaced by a positively charged amidinium ion. This charge preservation can be crucial for maintaining the native conformation and activity of the protein.
Physicochemical and Reaction Properties of DMP
A clear understanding of the properties of DMP is essential for its effective use in experimental design.
| Property | Value/Characteristic | Source(s) |
| Molecular Weight | 259.17 g/mol | [4] |
| Spacer Arm Length | 9.2 Å | |
| Reactive Groups | Imidoesters | |
| Reactive Toward | Primary amines (-NH₂) | [3] |
| Optimal pH Range | 8.0 - 10.0 | [3] |
| Recommended Buffer | Borate buffer (e.g., 0.2 M sodium borate, pH 9.0) | [2][5] |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, glycine) | |
| Quenching Reagent | Ethanolamine or Glycine | [2][6][5] |
| Solubility | Water soluble | |
| Cell Permeability | Yes | [3] |
Experimental Protocols
The most prevalent application of DMP is the covalent cross-linking of antibodies to Protein A or Protein G beads for immunoprecipitation (IP). This procedure minimizes the co-elution of antibody heavy and light chains, which can interfere with downstream analyses such as SDS-PAGE and mass spectrometry.
Detailed Protocol for Antibody Cross-Linking to Protein A/G Beads
This protocol is adapted from established methodologies for the efficient cross-linking of antibodies to agarose (B213101) or magnetic beads.[2][5]
Materials:
-
Protein A or Protein G agarose/magnetic beads
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS)
-
Binding/Wash Buffer: 0.2 M Sodium Borate, pH 9.0
-
Cross-linking Buffer: 20-25 mM this compound (DMP) in 0.2 M Sodium Borate, pH 9.0 (prepare fresh)
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0
-
Storage Buffer (e.g., PBS with a preservative)
Procedure:
-
Antibody Binding:
-
Wash the required volume of Protein A/G beads with PBS.
-
Incubate the beads with the antibody (typically 2-10 µg of antibody per 20-50 µL of bead slurry) in PBS for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant and wash the beads three times with 1 mL of 0.2 M Sodium Borate, pH 9.0. This step is crucial to remove any residual amine-containing buffers.[2]
-
-
Cross-linking Reaction:
-
Prepare the cross-linking buffer by dissolving DMP powder in 0.2 M Sodium Borate, pH 9.0 to a final concentration of 20-25 mM. This solution should be made immediately before use as DMP is susceptible to hydrolysis.[6][5]
-
Resuspend the beads in the freshly prepared cross-linking buffer.
-
Incubate for 30-45 minutes at room temperature with gentle rotation.[2][5]
-
-
Quenching:
-
Final Washes and Storage:
-
Wash the beads extensively with PBS or a suitable lysis buffer to remove any non-cross-linked antibody and residual quenching reagent.
-
The antibody-cross-linked beads are now ready for use in immunoprecipitation or can be stored at 4°C.[2]
-
Quantitative Considerations and Optimization
| Parameter | Recommended Range/Condition | Notes | Source(s) |
| pH | 8.0 - 10.0 (optimum >8.0) | Reaction efficiency is significantly lower at neutral pH. | [2][3] |
| DMP Concentration | 20 - 25 mM | Higher concentrations may lead to increased non-specific cross-linking. | [2][5] |
| Reaction Time | 30 - 60 minutes | Longer incubation times do not necessarily improve efficiency and may increase protein aggregation. | [6] |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. | [2][5] |
| Protein Concentration | >5 mg/mL (10-fold molar excess of DMP)<5 mg/mL (20- to 50-fold molar excess of DMP) | The molar ratio of DMP to protein should be adjusted based on the protein concentration. | [6] |
A comparative study between DMP and another common cross-linker, BS³, revealed that while BS³ may result in less non-specific binding, DMP often provides a higher yield of the target protein.[1][7]
Elution and Stability of Cross-linked Proteins
The stability of the amidine bond is a critical factor during the elution of the target protein after immunoprecipitation. While the bond is stable at neutral pH, harsh elution conditions can affect its integrity.
| Elution Buffer | Efficacy | Notes | Source(s) |
| Glycine-based buffers | Incomplete elution | Commonly used but may not be sufficient for complete recovery. | [1][7] |
| Urea-based buffers | Incomplete elution | Similar to glycine-based buffers, may result in incomplete target elution. | [1][7] |
| 2% Hot SDS | Complete elution | Highly effective for complete elution of the target protein. The resulting sample is compatible with downstream 2D-PAGE after dilution. | [1][7] |
| Rapigest SF Surfactant (0.25%) | Effective for MS | A mass spectrometry-compatible surfactant used for elution. | [5] |
The choice of elution buffer should be guided by the downstream application. For applications requiring native protein, milder elution conditions should be tested, though this may compromise yield. For denaturing applications like SDS-PAGE and mass spectrometry, 2% hot SDS is a robust option.
Application in Studying Signaling Pathways
DMP-mediated cross-linking followed by immunoprecipitation is a powerful tool for elucidating protein-protein interactions within signaling pathways. By covalently linking an antibody to a solid support, the subsequent immunoprecipitation of a target protein and its interacting partners is much cleaner, facilitating their identification by mass spectrometry.
The Akt signaling pathway, a crucial regulator of cell survival and proliferation, is an example of a pathway that has been investigated using cross-linking and immunoprecipitation techniques to identify novel interacting proteins.
Conclusion
This compound is a valuable and widely used cross-linking agent for the formation of stable amidine bonds between primary amines. Its application in covalently attaching antibodies to solid supports for immunoprecipitation has significantly improved the study of protein-protein interactions by reducing antibody contamination in the eluate. For researchers, scientists, and drug development professionals, a thorough understanding of the reaction chemistry, optimization of protocol parameters such as pH and concentration, and careful consideration of elution strategies are paramount for achieving reliable and reproducible results. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of DMP in a variety of research applications.
References
- 1. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interdomain conformational changes in Akt activation revealed by chemical cross-linking and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dimethyl Pimelimidate (DMP): Spacer Arm Length and Its Significance in Elucidating Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl pimelimidate (DMP) is a homobifunctional crosslinking agent widely utilized in the fields of biochemistry and molecular biology to investigate protein-protein interactions, protein complex composition, and the quaternary structure of proteins. This in-depth technical guide provides a comprehensive overview of DMP, with a particular focus on the significance of its 9.2 Å spacer arm length. The guide details the chemical properties of DMP, its mechanism of action, and provides comparative data with other common crosslinkers. Furthermore, it offers detailed experimental protocols for key applications and illustrates the utility of DMP in the context of cellular signaling pathways.
Introduction to this compound (DMP)
This compound is a water-soluble, membrane-permeable crosslinker belonging to the imidoester class of reagents. It possesses two identical reactive imidoester groups at either end of a 7-carbon aliphatic chain. This symmetrical structure allows for the covalent linkage of primary amine groups (-NH₂) present on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The reaction between the imidoester and an amine forms a stable amidine bond. A key feature of this reaction is the retention of the positive charge at physiological pH, which helps to preserve the native charge distribution of the modified protein and minimize significant conformational changes.
The general structure of this compound dihydrochloride (B599025) is:
The Significance of the 9.2 Å Spacer Arm Length
The defining characteristic of a crosslinker, beyond its reactive groups, is the length of its spacer arm. The spacer arm of DMP is 9.2 Å, which places it in the category of medium-length crosslinkers. This specific length is crucial for its utility as a "molecular ruler" in structural biology.
The 9.2 Å distance dictates the maximum span between two primary amine groups that can be covalently linked by DMP. This property is exploited to:
-
Probe Protein Quaternary Structure: By successfully crosslinking subunits of a protein complex, the 9.2 Å spacer arm provides a distance constraint, indicating that the linked lysine residues are within this proximity in the native structure.
-
Identify Interacting Proteins: In a mixture of proteins, the formation of a crosslinked product between two different proteins provides strong evidence of their direct or proximal interaction. The 9.2 Å length helps to map the interface of this interaction.
-
Stabilize Transient or Weak Interactions: Many biologically significant protein-protein interactions are transient. The covalent bond formed by DMP can "capture" these fleeting interactions, allowing for their subsequent identification and characterization through techniques like immunoprecipitation and mass spectrometry.
The choice of spacer arm length is critical. A shorter spacer arm might not be able to bridge the distance between reactive groups on interacting proteins, while a longer spacer arm might lead to the crosslinking of non-interacting proteins that are merely in close proximity, generating false-positive results. The 9.2 Å length of DMP has been empirically shown to be effective for a wide range of applications, providing a balance between the ability to capture genuine interactions and minimizing non-specific crosslinking.
Quantitative Data and Comparison with Other Crosslinkers
The selection of a crosslinker is a critical step in experimental design. The following table summarizes the key quantitative properties of DMP and provides a comparison with other commonly used amine-reactive homobifunctional crosslinkers.
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable | Water Soluble | Membrane Permeable | Key Characteristics |
| This compound (DMP) | Imidoester | 9.2 | No | Yes | Yes | Retains positive charge of the amine, good for preserving protein structure. |
| Dimethyl adipimidate (DMA) | Imidoester | 8.6 | No | Yes | Yes | Shorter spacer arm than DMP, for probing closer interactions. |
| Dimethyl suberimidate (DMS) | Imidoester | 11.0 | No | Yes | Yes | Longer spacer arm than DMP, for probing more distant interactions. |
| Disuccinimidyl suberate (B1241622) (DSS) | NHS ester | 11.4 | No | No | Yes | Forms stable amide bonds, requires organic solvent for dissolution. |
| Bis(sulfosuccinimidyl) suberate (BS³) | Sulfo-NHS ester | 11.4 | No | Yes | No | Water-soluble and membrane-impermeable, ideal for cell surface crosslinking. |
Comparative Performance:
Studies comparing DMP and BS³ for immunoprecipitation have shown that BS³ crosslinking may result in less non-specific binding, whereas DMP crosslinking can lead to a higher overall yield of the target protein[1]. The choice between these reagents often depends on the specific experimental goals, balancing the need for purity against the desire for maximum yield.
Experimental Protocols
Protocol for Antibody Crosslinking to Protein A/G Beads using DMP
This protocol is widely used to create stable antibody-conjugated beads for immunoprecipitation, preventing the co-elution of antibody heavy and light chains with the target antigen.
Materials:
-
Protein A or Protein G agarose/magnetic beads
-
Antibody specific to the target protein
-
Binding/Wash Buffer: 0.2 M Sodium Borate (B1201080), pH 9.0
-
Crosslinking Buffer: 20 mM DMP in 0.2 M Sodium Borate, pH 9.0 (prepare fresh)
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0
-
Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% sodium azide
Procedure:
-
Antibody Binding:
-
Wash 50 µL of Protein A/G beads twice with 1 mL of Binding/Wash Buffer.
-
Add 10-20 µg of antibody to the beads in 1 mL of Binding/Wash Buffer.
-
Incubate with gentle rotation for 1-2 hours at room temperature.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1000 x g for 1 minute) and discard the supernatant.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer to remove unbound antibody.
-
-
Crosslinking:
-
Resuspend the beads in 1 mL of freshly prepared Crosslinking Buffer.
-
Incubate with gentle rotation for 30-60 minutes at room temperature.
-
-
Quenching:
-
Pellet the beads and discard the supernatant.
-
Wash the beads once with 1 mL of Quenching Buffer.
-
Resuspend the beads in 1 mL of Quenching Buffer and incubate for 2 hours at room temperature to block any unreacted DMP.
-
-
Final Washes and Storage:
-
Pellet the beads and wash three times with 1 mL of PBS.
-
Resuspend the beads in Storage Buffer and store at 4°C.
-
Protocol for Crosslinking Soluble Protein Complexes with DMP
This protocol is suitable for stabilizing interactions within a purified or partially purified protein complex in solution.
Materials:
-
Protein complex sample in a non-amine-containing buffer (e.g., HEPES, phosphate, or borate buffer)
-
DMP solution (freshly prepared in the same buffer, pH 8.0-9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) at a pH between 8.0 and 9.0.
-
-
Crosslinking Reaction:
-
Add DMP to the protein sample to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
The crosslinked sample can now be analyzed by SDS-PAGE, size exclusion chromatography, or mass spectrometry to identify crosslinked products.
-
Visualization of a Signaling Pathway Elucidated with DMP
A notable application of DMP is in the characterization of protein complexes within signaling pathways. For instance, DMP has been used to study the composition of the Hsp90-glucocorticoid receptor (GR) complex. The interaction of co-chaperones like p59 (also known as FKBP51) with the Hsp90-GR complex is crucial for the proper folding and function of the glucocorticoid receptor. Chemical crosslinking with DMP was instrumental in identifying p59 as a component of this complex.
Below is a logical diagram illustrating the components of the Hsp90-GR chaperone machinery and the role of p59, an interaction that can be stabilized and studied using DMP.
References
Dimethyl pimelimidate dihydrochloride salt vs free base
An In-depth Technical Guide to Dimethyl Pimelimidate Dihydrochloride (B599025) Salt vs. its Free Base for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DMP) is a homobifunctional cross-linking agent widely used in biochemistry and molecular biology to covalently link proteins and other macromolecules. It features two imidoester functional groups at either end of a 7-carbon spacer arm, which react specifically with primary amines to form stable amidine bonds. This reaction is particularly useful as it preserves the native charge of the protein, potentially maintaining its conformation and activity.[1][2] DMP is most commonly available and utilized as its more stable dihydrochloride salt. This guide provides a detailed comparison of the dihydrochloride salt and the free base form of this compound, covering their chemical and physical properties, stability, solubility, and applications, with a focus on practical considerations for laboratory use.
Chemical and Physical Properties
The dihydrochloride salt is the commercially available and preferred form of this compound due to its enhanced stability and solubility in aqueous buffers. The free base is the reactive species in the cross-linking reaction, which is typically generated in situ from the salt by dissolving it in a buffer with an alkaline pH.
Table 1: Comparison of Chemical and Physical Properties
| Property | This compound Dihydrochloride Salt | This compound Free Base |
| Synonyms | DMP, Dimethyl pimelinediimidate dihydrochloride | Dimethyl heptanediimidate |
| Molecular Formula | C₉H₁₈N₂O₂ · 2HCl | C₉H₁₈N₂O₂ |
| Molecular Weight | 259.17 g/mol [3][4] | 186.25 g/mol |
| Appearance | White to off-white crystalline powder | Not commercially available; likely an oil or unstable solid |
| Melting Point | ~122 °C (decomposes)[1] | Not available |
| Spacer Arm Length | 9.2 Å[2] | 9.2 Å |
Solubility and Stability
The choice between the dihydrochloride salt and the free base is primarily dictated by their differing solubility and stability profiles. The salt form offers significant advantages for storage and handling.
Table 2: Comparison of Solubility and Stability
| Property | This compound Dihydrochloride Salt | This compound Free Base |
| Solubility in Water | Soluble (10 mg/mL)[4] | Sparingly soluble to insoluble |
| Solubility in Organic Solvents | Soluble in DMSO (45 mg/mL) and Ethanol (45 mg/mL)[3] | Likely more soluble in non-polar organic solvents |
| Stability in Solid Form | Stable when stored desiccated at -20°C[3][4] | Less stable, prone to degradation |
| Stability in Solution | Readily hydrolyzed at neutral pH. Stock solutions should be prepared fresh.[3][4] | Unstable in aqueous solutions, readily undergoes hydrolysis |
| Storage of Stock Solutions | Short-term at -20°C (1 month) or -80°C (1 year) in an appropriate solvent.[3] | Not recommended |
The Cross-Linking Reaction: A Practical Perspective
The cross-linking reaction with this compound targets primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins). The reaction proceeds optimally at an alkaline pH, typically between 8.0 and 10.0.[1] This is because the reaction requires the amine to be in its unprotonated, nucleophilic state.
When using the dihydrochloride salt, the alkaline buffer serves a dual purpose: it deprotonates the target primary amines and neutralizes the hydrochloride, generating the reactive free base form of DMP in situ. Therefore, while researchers start with the dihydrochloride salt for its superior handling properties, the actual cross-linking is performed by the free base.
Experimental Protocols
General Protocol for Protein Cross-Linking using this compound Dihydrochloride
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound dihydrochloride (DMP)
-
Cross-linking buffer: 0.2 M sodium borate, pH 9.0 (or other amine-free buffers like triethanolamine (B1662121) or HEPES)
-
Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Protein sample in a suitable buffer
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer. If necessary, perform buffer exchange by dialysis or using a desalting column.
-
Prepare DMP Solution: Immediately before use, dissolve the DMP powder in the cross-linking buffer to the desired final concentration (e.g., 20 mM). Do not store the DMP solution as it is susceptible to hydrolysis.
-
Cross-Linking Reaction: Add the freshly prepared DMP solution to the protein sample. The molar excess of DMP will depend on the protein concentration and the desired degree of cross-linking. A common starting point is a 20- to 50-fold molar excess.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess DMP.
-
Incubation: Incubate for an additional 15-30 minutes at room temperature.
-
Downstream Analysis: The cross-linked protein is now ready for downstream applications such as SDS-PAGE, immunoprecipitation, or mass spectrometry.
Protocol for In Situ Generation of the Free Base
The generation of the free base from the dihydrochloride salt is an implicit step in the standard cross-linking protocol. The key is the use of an alkaline buffer.
Procedure:
-
Prepare a buffer with a pH between 8.0 and 10.0 (e.g., 0.2 M sodium borate, pH 9.0).
-
Weigh the required amount of this compound dihydrochloride.
-
Immediately before starting the cross-linking reaction, dissolve the DMP dihydrochloride powder directly into the alkaline buffer. The buffer will neutralize the hydrochloride, yielding the reactive free base in solution.
-
Proceed immediately with adding the DMP free base solution to your protein sample.
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications:
-
Studying Protein-Protein Interactions: By covalently linking interacting proteins, DMP can be used to "capture" transient or weak interactions for subsequent analysis by techniques like immunoprecipitation and mass spectrometry.
-
Immobilization of Proteins: DMP is frequently used to immobilize antibodies onto protein A or protein G agarose (B213101) beads for affinity chromatography. This creates a stable affinity matrix with low antibody leaching.
-
Stabilizing Protein Complexes: It can be used to stabilize quaternary protein structures for structural studies.
-
Drug Delivery Systems: In drug development, DMP can be used to conjugate drugs to carrier proteins or to create stable cross-linked nanoparticles for targeted drug delivery.
Conclusion
In practice, the distinction between this compound dihydrochloride salt and its free base is a matter of chemical form for storage versus the reactive species in solution. The dihydrochloride salt is the stable, soluble, and commercially available reagent that researchers should use. The reactive free base is conveniently and efficiently generated in situ by dissolving the salt in an alkaline buffer immediately prior to use. Understanding this relationship is key to the successful application of this versatile cross-linking agent in a wide range of research and development settings.
References
An In-depth Technical Guide on the Synthesis and Purity of Dimethyl Pimelimidate for Research Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Dimethyl Pimelimidate (DMP), a crucial homobifunctional cross-linking agent used in various research applications, particularly in the study of protein-protein interactions.
Introduction to this compound (DMP)
This compound, commonly available as its more stable dihydrochloride (B599025) salt, is a valuable reagent in chemical biology and proteomics.[1] Its primary application lies in its ability to covalently link primary amine groups of proteins and other biomolecules, forming stable amidine bonds.[1][2] This cross-linking capability makes it an indispensable tool for elucidating protein quaternary structures, stabilizing protein complexes for structural studies, and preparing antibody affinity columns for immunoprecipitation.[1][3][4]
Key Properties of this compound Dihydrochloride:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O₂ · 2HCl | [5][6] |
| Molecular Weight | 259.17 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 122 °C | [1][5] |
| Solubility | Soluble in water (10 mg/mL) and methanol (B129727) (100 mg/mL). | [2] |
| Reactive Groups | Imidoester | |
| Spacer Arm Length | 9.2 Å | |
| Reaction pH | 7.0 - 10.0 | [1][2] |
Synthesis of this compound Dihydrochloride
The primary synthetic route to this compound is the Pinner reaction , which involves the acid-catalyzed reaction of a nitrile with an alcohol.[7][8][9] In the case of DMP, pimelonitrile reacts with methanol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form the desired diimidate salt.[7][8]
Figure 1: General workflow for the synthesis of this compound via the Pinner reaction.
Detailed Experimental Protocol (Adapted from analogous Pinner reactions)
This protocol is based on established procedures for the Pinner reaction of nitriles.[7][10] Optimization may be necessary to achieve the desired yield and purity.
Materials:
-
Pimelonitrile
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride gas
-
Anhydrous Diethyl Ether (for precipitation)
-
Reaction vessel equipped with a gas inlet tube, stirrer, and drying tube
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve pimelonitrile (1.0 equivalent) in anhydrous methanol (2.2 equivalents).
-
Acidification: Cool the reaction mixture to -10 to -5 °C using an ice-salt bath. Slowly bubble dry hydrogen chloride gas through the stirred solution. The rate of addition should be controlled to maintain the low temperature. Continue the HCl addition for several hours.[10]
-
Reaction: After the addition of HCl is complete, seal the reaction vessel and allow it to stir at a low temperature (e.g., 0-5 °C) for an extended period (e.g., 24-48 hours) to ensure complete conversion.[11] The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy by observing the disappearance of the nitrile peak (~2240 cm⁻¹).
-
Isolation of the Product: After the reaction is complete, the product, this compound dihydrochloride, may precipitate from the reaction mixture. If not, the product can be precipitated by the addition of anhydrous diethyl ether.
-
Purification: Collect the crude product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. The crude product can then be further purified by recrystallization.
Purification of this compound Dihydrochloride
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for effective purification.[12]
Recrystallization Protocol
A suitable solvent system for the recrystallization of the polar, salt-like this compound dihydrochloride would be a polar protic solvent mixed with a less polar co-solvent. A mixture of methanol and diethyl ether or ethanol and ethyl acetate (B1210297) is a plausible system.
Procedure:
-
Dissolution: Dissolve the crude this compound dihydrochloride in a minimum amount of hot methanol or ethanol.
-
Crystallization: Slowly add diethyl ether or ethyl acetate to the hot solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound dihydrochloride Sigma [sigmaaldrich.com]
- 3. Investigation of the effects of crosslinking glutamate dehydrogenase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. iris.unive.it [iris.unive.it]
- 12. mt.com [mt.com]
An In-Depth Technical Guide to the Reaction Kinetics of Dimethyl Pimelimidate with Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction kinetics of dimethyl pimelimidate (DMP) with lysine (B10760008) residues. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize DMP for protein cross-linking applications. This guide covers the core principles of the reaction mechanism, influencing factors, experimental design, and data interpretation.
Introduction to this compound and Its Applications
This compound is a homobifunctional imidoester cross-linking agent. It is widely used in biochemistry and molecular biology to covalently link proteins and other biomolecules.[1] The reagent possesses two reactive imidoester groups at either end of a 7-carbon spacer arm, which allows for the formation of stable amidine bonds with primary amines, such as the ε-amino group of lysine residues.[2][3] This cross-linking capability makes DMP an invaluable tool for a variety of applications, including:
-
Studying Protein-Protein Interactions: By covalently linking interacting proteins, DMP helps in the identification and characterization of protein complexes.[4][5]
-
Structural Elucidation of Proteins: Intramolecular cross-linking with DMP can provide distance constraints that aid in the computational modeling of protein tertiary and quaternary structures.
-
Immobilization of Proteins: DMP is frequently used to immobilize antibodies onto affinity chromatography supports, such as Protein A or G agarose (B213101) beads, for immunoprecipitation experiments.[1]
-
Drug Development: In the context of drug development, DMP can be employed in the creation of antibody-drug conjugates (ADCs) and for stabilizing therapeutic protein complexes.[1]
A thorough understanding of the reaction kinetics of DMP is crucial for optimizing cross-linking protocols and for the accurate interpretation of experimental results.
Reaction Kinetics of this compound with Lysine Residues
The reaction between DMP and the primary amine of a lysine residue is a nucleophilic acyl substitution that proceeds through a tetrahedral intermediate to form a stable amidine bond. The overall efficiency and rate of this reaction are influenced by several factors, most notably pH, temperature, and the presence of competing nucleophiles, such as water.
Reaction Mechanism
The reaction proceeds in a stepwise manner. First, the nucleophilic primary amine of the lysine residue attacks one of the electrophilic carbon atoms of the imidoester group in DMP. This results in the formation of an unstable tetrahedral intermediate. This intermediate then collapses, eliminating a methanol (B129727) molecule and forming a stable, positively charged amidine bond.[6][7] The reaction can then proceed at the other end of the DMP molecule to cross-link to a second lysine residue.
pH Dependence
The reaction between imidoesters and primary amines is highly pH-dependent. The reaction is most efficient in the alkaline pH range of 8 to 10.[2][3] This is because the nucleophilicity of the primary amine is dependent on it being in its unprotonated state. At acidic or neutral pH, the amino group of lysine is protonated (-NH3+), rendering it non-nucleophilic. As the pH increases, the amino group becomes deprotonated (-NH2), and its reactivity towards the imidoester increases. However, at very high pH values, the competing hydrolysis of the imidoester also becomes more rapid. Therefore, a compromise pH, typically around 9.0, is often used to maximize the rate of aminolysis while minimizing hydrolysis.[2]
Temperature Effects
The rate of the reaction between DMP and lysine increases with temperature, as is typical for most chemical reactions. However, there is a trade-off to consider. Higher temperatures can lead to an increased rate of the desired cross-linking reaction, but they can also accelerate the competing hydrolysis of DMP and potentially lead to the denaturation of the proteins being studied. Most cross-linking reactions with DMP are therefore carried out at room temperature (approximately 20-25°C) to strike a balance between reaction efficiency and protein stability.
Competing Reactions: Hydrolysis
The primary competing reaction in aqueous solutions is the hydrolysis of the imidoester groups of DMP.[8] This reaction results in the formation of an unreactive carboxylate and an amine, rendering the DMP molecule incapable of cross-linking. The rate of hydrolysis is also pH-dependent, increasing significantly at both acidic and alkaline pH. At neutral pH, DMP is readily hydrolyzed.[8] The competition between aminolysis and hydrolysis is a critical factor in determining the overall yield of the cross-linking reaction. To favor aminolysis, the reaction should be carried out at an alkaline pH (8-10) and with a sufficient concentration of the amine.
Data Presentation
It is crucial to note that the data presented below are for analogous reactions and not for this compound itself. These values should be used for illustrative purposes only.
Table 1: Second-Order Rate Constants for Aminolysis of Esters with Amines
| Ester | Amine | Second-Order Rate Constant (kNH2) | Conditions | Reference |
| p-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | D-glucosamine | 6.1 M-1min-1 | 25°C | [9] |
| m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | D-glucosamine | 5.1 M-1min-1 | 25°C | [9] |
| 2-nitrophenyl 2-(ethylthio)acetate | Glycine ethyl ester | 1.1 M-1s-1 | Not specified | [9] |
| 2-nitrophenyl acetate | Glycine ethyl ester | 22.6 M-1s-1 | Not specified | [9] |
Table 2: Hydrolysis Rate Constants for Esters
| Ester | Rate Constant (k) | Conditions | Reference |
| Thiol-acrylate photopolymer | 0.074 days-1 (khyd) | pH 7.4 | [10] |
| Thiol-acrylate photopolymer | 0.28 days-1 (khyd) | pH 8.0 | [10] |
| GD (Soman) | ~0.202 min-1 (kobs) | pH 0.90, 20°C | [11] |
Table 3: Activation Energies for Related Reactions
| Reaction | Activation Energy (Ea) | Conditions | Reference |
| GD (Soman) Hydrolysis | 64.25 kJ/mol | pH 0.90 | [11] |
| Lysine Degradation | 80.14 kJ/mol | Not specified | [12] |
| Lysine Lactam Generation | 83.22 kJ/mol | Not specified | [12] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of DMP for protein cross-linking.
General Protocol for Protein Cross-linking with DMP
This protocol outlines a general procedure for cross-linking protein-protein interactions in solution.
Materials:
-
This compound dihydrochloride (B599025) (DMP)
-
Cross-linking buffer (e.g., 0.2 M sodium borate, pH 9.0, or 0.2 M triethanolamine, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Protein sample in a suitable buffer (amine-free, e.g., PBS)
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column.
-
Prepare DMP Solution: Immediately before use, dissolve DMP in the cross-linking buffer to the desired final concentration (e.g., 20 mM). DMP solutions are not stable and should be used fresh.
-
Cross-linking Reaction: Add the freshly prepared DMP solution to the protein sample. The molar ratio of DMP to protein will need to be optimized for each specific application. A common starting point is a 20- to 50-fold molar excess of DMP over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will react with and consume any excess DMP. Incubate for 15-30 minutes at room temperature.
-
Analysis: The cross-linked protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other characterization techniques.
Protocol for Covalent Immobilization of Antibodies to Protein A/G Beads
This protocol is adapted from common procedures for immunoprecipitation.
Materials:
-
Antibody of interest
-
Protein A or G agarose beads
-
Binding/Wash Buffer (e.g., PBS)
-
Cross-linking Buffer (0.2 M sodium borate, pH 9.0)
-
DMP
-
Quenching/Elution Buffer (e.g., 0.2 M ethanolamine, pH 8.0, or 100 mM glycine, pH 2.5)
Procedure:
-
Antibody Binding: Incubate the antibody with the Protein A/G beads in binding buffer for 1-2 hours at room temperature or overnight at 4°C to allow for binding.
-
Washing: Wash the beads several times with the cross-linking buffer to remove unbound antibody and to prepare the beads for the cross-linking reaction.
-
Cross-linking: Resuspend the beads in fresh cross-linking buffer and add freshly prepared DMP to a final concentration of approximately 20 mM. Incubate for 30-40 minutes at room temperature with gentle rotation.
-
Quenching: Stop the reaction by washing the beads with a quenching buffer (e.g., 0.2 M ethanolamine, pH 8.0) and then resuspending them in the same buffer for a longer incubation (e.g., 1-2 hours) to ensure all unreacted DMP is quenched.
-
Final Washes: Wash the beads extensively with PBS or another suitable buffer to remove any non-covalently bound antibody and residual quenching reagent. The antibody-cross-linked beads are now ready for use in immunoprecipitation experiments.
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of DMP.
References
- 1. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. Identification of Protein Interactions Involved in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bifunctional Catalysis of Ester Aminolysis – A Computational and Experimental Study | Semantic Scholar [semanticscholar.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
The Influence of pH on Dimethyl Pimelimidate Cross-linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of pH in the efficiency of protein cross-linking using Dimethyl pimelimidate (DMP). Understanding and optimizing the reaction pH is paramount for achieving successful and reproducible conjugation in applications ranging from antibody immobilization to structural proteomics. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and a summary of efficiency considerations at various pH levels.
Introduction to this compound (DMP)
This compound is a homobifunctional imidoester cross-linker. It is widely used to covalently link proteins and other molecules containing primary amines (-NH2). DMP is a water-soluble reagent that reacts with primary amines to form stable amidine bonds. A key feature of this reaction is that it does not alter the overall charge of the protein, which can be crucial for maintaining the native conformation and activity of the conjugated proteins.[1] The spacer arm of DMP is 9.2 Å, providing a fixed distance between the conjugated molecules.
The Chemical Mechanism of DMP Cross-linking and the Role of pH
The cross-linking reaction with DMP targets the primary amino groups found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. The reaction is a nucleophilic substitution where the unprotonated primary amine attacks the carbon atom of the imidoester group. This process is highly dependent on the pH of the reaction buffer.
For the primary amine to be nucleophilic, it must be in its unprotonated state. The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, as the pH of the reaction environment increases towards and above this pKa, a greater proportion of lysine residues will be deprotonated and available to react with the imidoester.
The reaction proceeds as follows:
-
Nucleophilic Attack: The unprotonated primary amine attacks the electrophilic carbon of the imidoester group.
-
Formation of an Unstable Tetrahedral Intermediate: This is a transient intermediate.
-
Elimination of a Methoxide Leaving Group: This results in the formation of a stable amidine bond.
At alkaline pH, the amidine bond is formed directly.[2] However, at a pH below 10, side reactions can occur, which may lead to the formation of N-alkyl imidate intermediates.[2] Furthermore, the imidoester functional groups of DMP are susceptible to hydrolysis in aqueous solutions. This hydrolysis reaction competes with the aminolysis (cross-linking) reaction. The rate of hydrolysis also increases with pH. Therefore, a balance must be struck to achieve optimal cross-linking efficiency.
pH and its Effect on Cross-linking Efficiency
The efficiency of DMP cross-linking is critically dependent on the pH of the reaction buffer. The optimal pH range for this reaction is generally considered to be between 8.0 and 10.0.[1][3]
| pH Range | Relative Cross-linking Efficiency | Key Considerations |
| < 7.0 | Very Low | The majority of primary amines are protonated and thus non-nucleophilic. Reaction is extremely inefficient. |
| 7.0 - 8.0 | Moderate | A fraction of primary amines are unprotonated, allowing the reaction to proceed. Efficiency is suboptimal.[3] |
| 8.0 - 9.0 | High (Optimal) | This range provides a good balance between the availability of unprotonated amines and the rate of DMP hydrolysis.[1][4] Many protocols recommend a pH of 8.0 to 9.0 for efficient cross-linking.[5] |
| 9.0 - 10.0 | Very High | Efficiency increases as more primary amines become deprotonated.[2] However, the rate of DMP hydrolysis also increases significantly, which can reduce the effective concentration of the cross-linker. |
| > 10.0 | Variable / Decreasing | While the availability of unprotonated amines is high, the rapid hydrolysis of DMP can lead to lower overall efficiency. The stability of the protein itself may also be compromised at very high pH. The amidine bond can also become reversible at very high pH.[4] |
Note: It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine), as these will compete with the target molecules for reaction with DMP.[1] Suitable buffers include sodium borate, triethanolamine, and phosphate (B84403) buffers.[1][5]
Experimental Protocols
Below are detailed methodologies for key experiments involving DMP cross-linking, with a focus on antibody immobilization, a common application.
General Protocol for DMP Cross-linking of Antibodies to Protein A/G Beads
This protocol is adapted from several sources and provides a general workflow for the covalent attachment of antibodies to agarose (B213101) beads.[5][6]
Materials:
-
Antibody of interest
-
Protein A or Protein G agarose beads
-
Binding/Wash Buffer: 0.2 M Sodium Borate, pH 9.0 (or 0.2 M Triethanolamine, pH 8.2)
-
Cross-linking Buffer: 0.2 M Sodium Borate, pH 9.0 (or 0.2 M Triethanolamine, pH 8.2)
-
DMP (this compound dihydrochloride)
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0 (or 1 M Tris-HCl, pH 7.5)
-
Storage Buffer: Phosphate Buffered Saline (PBS) with a suitable preservative (e.g., sodium azide).
Procedure:
-
Antibody Binding:
-
Incubate the antibody with the Protein A/G beads in binding buffer for 1-2 hours at room temperature with gentle mixing. The amount of antibody and beads will depend on the specific application.
-
Wash the beads three times with binding buffer to remove unbound antibody.
-
-
Cross-linking Reaction:
-
Quenching the Reaction:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads once with quenching buffer.
-
Resuspend the beads in quenching buffer and incubate for 1-2 hours at room temperature with gentle mixing to block any unreacted DMP.
-
-
Final Washes and Storage:
-
Wash the beads extensively with PBS to remove any non-covalently bound antibody and residual quenching buffer. An acidic wash (e.g., 0.1 M glycine, pH 2.5) can be included to remove any remaining non-cross-linked antibody.[7]
-
Resuspend the cross-linked beads in storage buffer and store at 4°C.
-
Conclusion
The pH of the reaction buffer is a critical parameter that dictates the efficiency of this compound cross-linking. An alkaline pH, typically between 8.0 and 9.0, is optimal for ensuring that a sufficient proportion of primary amines on the target proteins are deprotonated and available for reaction. While higher pH values can further increase the reaction rate with amines, this is often offset by the increased rate of DMP hydrolysis. Researchers and drug development professionals must carefully control the pH and use appropriate non-amine containing buffers to achieve consistent and efficient cross-linking results. The detailed protocols and understanding of the chemical principles provided in this guide serve as a valuable resource for the successful application of DMP in protein conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
- 3. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Covalent Cross-linking of Antibodies to Protein A/G Beads using Dimethyl Pimelimidate (DMP)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Immunoprecipitation (IP) is a powerful technique for isolating a specific protein from a complex mixture, such as a cell lysate. This is typically achieved by using an antibody that specifically binds to the target protein. The antibody-protein complex is then captured using Protein A or Protein G beads, which have a high affinity for the Fc region of the antibody. However, a common issue with standard IP protocols is the co-elution of the antibody heavy and light chains with the target protein during the final elution step. This can interfere with downstream analyses, particularly those involving SDS-PAGE and mass spectrometry, as the antibody fragments can mask the signal of the protein of interest.
To overcome this limitation, the antibody can be covalently cross-linked to the Protein A/G beads. This creates a stable immunomatrix where the antibody is permanently attached to the beads, allowing for the elution of the target protein without antibody contamination. Dimethyl pimelimidate (DMP) is a homobifunctional imidoester cross-linker that is commonly used for this purpose.[1][2][3] DMP reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody and the Protein A/G beads, forming stable amidine bonds.[1][2][3] This protocol provides a detailed procedure for the efficient cross-linking of antibodies to Protein A/G beads using DMP.
Principle of the Method:
The cross-linking process involves three main stages:
-
Antibody Binding: The antibody of interest is first incubated with Protein A/G beads to allow for binding via the Fc region.
-
DMP Cross-linking: The antibody-bound beads are then treated with DMP in an alkaline buffer (pH 8.0-9.0).[1][2][3] The imidoester groups of DMP react with primary amino groups on both the antibody and the Protein A/G, forming covalent amidine bonds and permanently immobilizing the antibody.
-
Quenching and Washing: The cross-linking reaction is stopped by quenching the unreacted DMP with a primary amine-containing solution, such as ethanolamine (B43304) or Tris.[1][2][4] Subsequent washing steps are performed to remove any non-covalently bound antibody.
The resulting antibody-cross-linked beads can be used for multiple rounds of immunoprecipitation, providing a cost-effective and efficient tool for protein purification.
Experimental Protocols
This section provides a detailed step-by-step protocol for cross-linking antibodies to Protein A/G beads using DMP.
Materials and Reagents:
-
Protein A/G Agarose or Magnetic Beads
-
Purified antibody specific to the target protein
-
This compound (DMP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Binding/Wash Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0 or 0.2 M Sodium Borate, pH 9.0[4][5]
-
Cross-linking Buffer: 20-25 mM DMP in Binding/Wash Buffer (prepare fresh)[4][5]
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0 or 50 mM Tris-HCl, pH 7.5[4][6]
-
Acid Wash Buffer: 0.58% (v/v) Acetic Acid with 150 mM NaCl or 0.1 M Glycine-HCl, pH 2.5[4][5]
-
Storage Buffer: PBS with 0.05% Sodium Azide
-
Microcentrifuge tubes
-
Rotating mixer
Protocol:
| Step | Procedure | Incubation Time | Temperature |
| 1. Bead Preparation | Transfer the desired amount of Protein A/G bead slurry to a microcentrifuge tube. Wash the beads twice with 1 mL of ice-cold PBS. Centrifuge at 300-500 x g for 1 minute to pellet the beads and discard the supernatant. | 5 minutes | 4°C |
| 2. Antibody Binding | Resuspend the washed beads in 1 mL of PBS. Add the appropriate amount of your primary antibody (e.g., 10-20 µg of IgG per 20-30 µL of bead slurry).[4][5] | 1-3 hours or overnight | 4°C with gentle rotation |
| 3. Washing | Pellet the beads by centrifugation and discard the supernatant. Wash the antibody-bound beads three times with 1 mL of Binding/Wash Buffer (e.g., 0.2 M Sodium Borate, pH 9.0).[4] | 5 minutes per wash | Room Temperature |
| 4. Cross-linking | Immediately before use, prepare the Cross-linking Buffer by dissolving DMP in the Binding/Wash Buffer to a final concentration of 20-25 mM.[4][5] Resuspend the antibody-bound beads in 1 mL of the fresh Cross-linking Buffer. | 30-60 minutes | Room Temperature with gentle rotation |
| 5. Quenching | Pellet the beads by centrifugation and discard the DMP solution. To stop the reaction, wash the beads once with 1 mL of Quenching Buffer (e.g., 0.2 M Ethanolamine, pH 8.0).[4] Then, resuspend the beads in 1 mL of Quenching Buffer. | 1-2 hours | Room Temperature with gentle rotation |
| 6. Removal of Non-Cross-linked Antibody | Pellet the beads and discard the Quenching Buffer. To remove any antibody that is not covalently bound, wash the beads three times with 1 mL of Acid Wash Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5).[5] Neutralize the beads immediately by washing three times with 1 mL of PBS. | 5 minutes per wash | Room Temperature |
| 7. Final Wash and Storage | Wash the cross-linked beads twice more with 1 mL of PBS. The beads are now ready for immunoprecipitation. For storage, resuspend the beads in PBS containing 0.05% sodium azide. | 5 minutes per wash | 4°C |
Checking Cross-linking Efficiency:
To assess the efficiency of the cross-linking reaction, small aliquots of the beads can be taken before and after the cross-linking and acid wash steps. These samples can be boiled in SDS-PAGE loading buffer and analyzed by SDS-PAGE and Coomassie staining.[4] A successful cross-linking will result in a significant reduction of the antibody heavy and light chains in the supernatant after the acid wash, indicating that the antibody is covalently attached to the beads.
Quantitative Data Summary
While precise cross-linking efficiency can vary depending on the antibody and bead type, the following table summarizes typical quantitative parameters and expected outcomes.
| Parameter | Typical Value/Range | Expected Outcome | Notes |
| Antibody to Bead Ratio | 10-20 µg of IgG per 20-30 µL of bead slurry[4][5] | Efficient antibody binding to the beads prior to cross-linking. | The optimal ratio may need to be determined empirically for each antibody. |
| DMP Concentration | 20-25 mM[4][5] | Sufficient for efficient cross-linking without causing excessive protein aggregation. | DMP is moisture sensitive and should be equilibrated to room temperature before opening. The solution must be prepared fresh.[3] |
| Cross-linking pH | 8.0 - 9.0[1][2][3] | Optimal for the reaction of imidoesters with primary amines. | Buffers containing primary amines (e.g., Tris, glycine) should not be used during the cross-linking step as they will compete with the reaction.[3] |
| Antibody Leaching | Low to negligible after cross-linking and acid wash. | Minimal co-elution of antibody heavy and light chains with the target antigen during immunoprecipitation. | As a comparison, the cross-linker BS3 may result in less non-specific binding but potentially lower target protein yield compared to DMP.[7][8] |
| Binding Capacity | May be slightly reduced after cross-linking. | The antigen-binding capacity of the immobilized antibody should be largely retained. | Over-cross-linking can potentially hinder antigen binding. |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for cross-linking antibodies to Protein A/G beads using DMP.
Logical Relationship Diagram:
Caption: Reaction scheme for DMP cross-linking of antibodies to beads.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 5. neb.com [neb.com]
- 6. veritastk.co.jp [veritastk.co.jp]
- 7. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl Pimelimidate (DMP) in Immunoprecipitation of Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dimethyl pimelimidate (DMP), a homobifunctional imidoester cross-linker, in the immunoprecipitation (IP) of protein complexes. Covalent cross-linking of antibodies to Protein A or G beads using DMP is a robust method to prevent the co-elution of antibody heavy and light chains with the target antigen, which is particularly advantageous for downstream analyses such as mass spectrometry or Western blotting where antibody chains can interfere with the detection of proteins of interest.
Introduction to this compound (DMP)
This compound is a water-soluble and membrane-permeable cross-linker.[1] It contains an amine-reactive imidoester group at each end of a 9.2 Å spacer arm.[2][3] DMP reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues) at an alkaline pH (typically 8.0-10.0) to form stable amidine bonds.[4][5][6] This reaction is efficient and results in the retention of the protein's net charge, which can help in preserving the native conformation and activity of the protein complex.[5]
The primary application of DMP in immunoprecipitation is the covalent immobilization of antibodies to Protein A or Protein G agarose (B213101) or magnetic beads.[2][4] This creates a stable affinity resin, allowing for the efficient capture of the target protein complex from a lysate. Subsequent elution of the complex can be performed under conditions that would typically also elute the antibody, but because the antibody is covalently bound, it remains attached to the beads.
Key Advantages of DMP Cross-linking in IP:
-
Reduced Antibody Contamination: Prevents the co-elution of antibody heavy and light chains (50 kDa and 25 kDa respectively), which can obscure the detection of proteins of similar molecular weights in downstream applications like SDS-PAGE and Western blotting.
-
Increased Target Protein Yield: Studies have suggested that DMP cross-linking can lead to a higher overall yield of the target protein compared to some other cross-linkers.[7][8]
-
Reusability of IP Resin: The covalently coupled antibody-bead conjugate can potentially be reused for multiple rounds of immunoprecipitation, although this should be empirically determined for each specific antibody and antigen pair.
Experimental Protocols
Materials and Reagents
-
This compound dihydrochloride (B599025) (DMP) (e.g., Thermo Scientific™ Pierce™, #21666)[9]
-
Protein A or G Agarose or Magnetic Beads (e.g., Pierce™, #20421)[9]
-
Antibody specific to the target protein
-
Control IgG (from the same species as the primary antibody)
-
Binding/Wash Buffer (e.g., PBS or TBS)
-
Cross-linking Buffer: 0.2 M Sodium Borate (B1201080), pH 9.0 or 0.2 M Triethanolamine, pH 8.2[9][10]
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0 or 50 mM Tris, pH 7.5[9][10]
-
Cell Lysis Buffer (stringency depends on the protein complex of interest)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0; or SDS-PAGE sample buffer)
Protocol 1: Covalent Cross-linking of Antibody to Protein A/G Beads using DMP
This protocol is adapted from methodologies described by Duke University and Thermo Fisher Scientific.[9][10]
1. Antibody Binding to Beads:
-
Determine the required amount of Protein A/G beads for your experiment (e.g., 25-50 µL of bead slurry per IP).
-
Wash the beads twice with 1 mL of ice-cold PBS. Centrifuge at a low speed (e.g., 500 x g for 1 minute) and discard the supernatant.
-
Resuspend the beads in 1 mL of PBS.
-
Add the appropriate amount of your primary antibody (the optimal amount should be determined empirically, but a starting point is 1-10 µg of antibody per 25 µL of beads). For the negative control, add the same amount of control IgG to a separate tube of beads.
-
Incubate with gentle rotation for 1-2 hours at room temperature or overnight at 4°C.
2. Cross-linking Reaction:
-
Wash the antibody-bound beads three times with 1 mL of 0.2 M sodium borate, pH 9.0 to remove any amine-containing buffers.[2][4]
-
Immediately before use, prepare a 20 mM DMP solution by dissolving DMP in 0.2 M sodium borate, pH 9.0.[9] For example, weigh out 5.4 mg of DMP and dissolve it in 1 mL of the borate buffer.[10] DMP is sensitive to moisture and hydrolyzes in aqueous solutions, so it should be used without delay.[5]
-
Resuspend the antibody-bound beads in 1 mL of the freshly prepared 20 mM DMP solution.
-
Incubate with gentle rotation for 30-40 minutes at room temperature.[9][10]
3. Quenching the Reaction:
-
Pellet the beads by centrifugation and discard the supernatant.
-
To quench the unreacted DMP, wash the beads once with 1 mL of 0.2 M ethanolamine, pH 8.0.[9]
-
Resuspend the beads in 1 mL of 0.2 M ethanolamine, pH 8.0 and incubate with gentle rotation for 2 hours at room temperature or overnight at 4°C to ensure complete quenching.[2][4]
4. Final Washes and Storage:
-
Wash the cross-linked beads three times with 1 mL of PBS or other appropriate storage buffer.
-
The antibody-cross-linked beads are now ready for immunoprecipitation or can be stored at 4°C in PBS containing a preservative like sodium azide.
Protocol 2: Immunoprecipitation of a Target Protein Complex
1. Lysate Preparation:
-
Prepare cell or tissue lysate using a suitable lysis buffer containing protease and phosphatase inhibitors. The choice of buffer will depend on the nature of the protein complex and the desired stringency.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to remove cellular debris.
-
Determine the protein concentration of the cleared lysate.
2. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the cleared lysate with Protein A/G beads that have not been coupled to an antibody for 30-60 minutes at 4°C.
-
Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation:
-
Add the pre-cleared lysate (typically 0.5-5 mg of total protein) to the antibody-cross-linked beads.[9]
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
4. Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of lysis buffer or a wash buffer of appropriate stringency. With each wash, gently resuspend the beads and then pellet them.
5. Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound protein complex from the beads using an appropriate elution buffer. The choice of elution buffer depends on the downstream application.
-
For SDS-PAGE and Western Blotting: Resuspend the beads in 20-40 µL of 1X or 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For Mass Spectrometry or functional assays: Use a gentler elution buffer such as 0.1 M glycine, pH 2.5-3.0. The eluate should be immediately neutralized with a buffer like 1 M Tris, pH 8.5. A study has shown that elution with 2% hot SDS followed by dilution can be very effective.[7][8]
-
Data Presentation
While specific quantitative data on the efficiency of DMP cross-linking is often dependent on the specific antibody and antigen, the following table summarizes key parameters and expected outcomes based on available literature.
| Parameter | DMP Cross-linking | Control (No Cross-linking) | Reference |
| Antibody in Eluate | Minimal to none | High (Heavy & Light Chains) | [2][4] |
| Target Protein Yield | Generally higher | Variable | [7][8] |
| Non-specific Binding | May be slightly higher than BS³ | Variable | [7] |
| Bead Reusability | Possible | Not recommended | General Knowledge |
Note: BS³ (Bis[sulfosuccinimidyl] suberate) is another commonly used cross-linker.
Visualizations
Experimental Workflow for DMP Cross-linked Immunoprecipitation
Caption: Workflow for immunoprecipitation using DMP cross-linked antibodies.
Mechanism of DMP Cross-linking
Caption: DMP cross-links primary amines on the antibody and Protein A/G.
References
- 1. Thermo Scientific™ DMP (this compound) | Fisher Scientific [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. Thermo Scientific DMP (this compound) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.sangon.com [store.sangon.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 10. Immunoprecipitation with Dynabeads Protein A | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Dimethyl Pimelimidate (DMP) in Affinity Chromatography Column Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the selective purification of biomolecules from complex mixtures. The principle relies on the specific and reversible binding of a target molecule to a ligand that has been covalently immobilized onto a solid support (the chromatography matrix). The stability of this ligand immobilization is critical for the column's performance, reusability, and the purity of the final product. Ligand leakage can lead to contamination of the eluate and a reduction in the column's binding capacity over time.
Dimethyl pimelimidate (DMP) is a homobifunctional imidoester cross-linking agent widely used to create stable, covalent linkages between an affinity ligand (such as an antibody or Protein A/G) and an amine-containing chromatography matrix. DMP forms a stable amidine bond with primary amines at an alkaline pH, effectively locking the ligand onto the support and minimizing leakage.[1][2][3] This document provides detailed protocols and technical data for the use of DMP in the preparation of affinity chromatography columns.
Mechanism of Action
DMP contains an imidoester group at each end of a 7-carbon spacer arm.[1][2][4] The cross-linking process is a two-step reaction that targets primary amines (e.g., lysine (B10760008) residues) on the ligand and the matrix.
-
First Amidine Bond Formation: One of the imidoester groups of DMP reacts with a primary amine on either the immobilized Protein A/G or the antibody itself.
-
Second Amidine Bond Formation: The second imidoester group reacts with a nearby primary amine on the adjacent molecule, creating a covalent cross-link.
This reaction is most efficient at an alkaline pH (typically 8.0 to 9.0) and should be performed in amine-free buffers, such as sodium borate (B1201080) or triethanolamine, to prevent the buffer from competing with the target molecules for reaction sites.[4][5]
Caption: Logical workflow of DMP cross-linking.
Data Presentation
Quantitative data on the performance of DMP can be influenced by the specific antibody, matrix, and experimental conditions used. The following tables summarize typical reaction parameters and provide a qualitative comparison between DMP and another common cross-linker, BS³ (Bis(sulfosuccinimidyl) suberate).
| Parameter | Recommended Condition |
| Cross-linking Buffer | 0.2 M Sodium Borate or 0.2 M Triethanolamine[5][6] |
| Reaction pH | 8.0 - 9.0 (Higher efficiency > pH 8)[1][4][7] |
| DMP Concentration | 20 - 25 mM[7] |
| Reaction Time | 30 - 60 minutes[7] |
| Reaction Temperature | Room Temperature |
| Quenching Buffer | 0.2 M Ethanolamine (B43304) or 1 M Tris-HCl, pH 8.0 |
| Quenching Time | 1 - 2 hours |
| Table 1: Typical Reaction Parameters for DMP Cross-linking. |
| Performance Metric | This compound (DMP) | BS³ (Alternative Cross-linker) |
| Target Protein Yield | Higher[1][6] | Lower[1][6] |
| Ligand (Antibody) Leakage | Most, but not all, leakage is eliminated.[1][4] | No trace of leakage observed.[1][4] |
| Protein A Leakage | Completely eliminated.[1][4] | No trace of leakage observed.[1][4] |
| Non-Specific Binding | Marked increase in non-specifically bound proteins.[1][4] | Significantly lower levels of non-specific binding.[1][4] |
| Table 2: Performance Comparison of Cross-linking Agents. Data is derived from immunoprecipitation studies which are analogous to affinity column preparation.[1][6] |
Experimental Protocols
Materials and Reagents
-
Affinity Matrix: Protein A or Protein G Agarose (B213101)/Sepharose beads (e.g., from Pierce, Cytiva).
-
Antibody: Purified antibody to be immobilized.
-
Cross-linker: this compound dihydrochloride (B599025) (DMP) (e.g., Pierce #21666). Store desiccated.[5]
-
Antibody Binding Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Cross-linking Buffer: 0.2 M Sodium Borate, pH 9.0. (Prepare by titrating 0.2 M Boric Acid with NaOH). Note: Do not use buffers containing primary amines like Tris or Glycine for this step.[5][6]
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0.
-
Wash Buffer 1 (Acidic): 0.58% v/v Acetic Acid with 150 mM NaCl (for removing non-covalently bound antibody).[5]
-
Wash Buffer 2 (Neutral): PBS or 150 mM NaCl, 50 mM Tris, pH 7.5.
-
Storage Buffer: PBS containing a bacteriostatic agent (e.g., 0.02% Sodium Azide).
-
Equipment: Laboratory rocker or rotator, centrifuge, reaction tubes, chromatography column.
Detailed Protocol for Antibody Immobilization
This protocol is designed for 1 mL of Protein A/G agarose bead slurry. Adjust volumes proportionally for different amounts.
Step 1: Antibody Binding to Matrix
-
Equilibrate the Protein A/G agarose beads by washing them three times with 10 volumes of ice-cold PBS. Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute) between washes.
-
Add your purified antibody (typically 1-2 mg of antibody per mL of beads) to the washed beads. Add PBS to a final volume of 1.5-2 mL.
-
Incubate the antibody-bead mixture on a rotator for 1-3 hours at room temperature or overnight at 4°C to allow the antibody to bind to the Protein A/G.[5]
Step 2: Cross-linking with DMP
-
Pellet the beads and save a small aliquot of the supernatant to determine antibody binding efficiency if desired.
-
Wash the beads three times with 10 volumes of Cross-linking Buffer (0.2 M Sodium Borate, pH 9.0) to remove the amine-containing PBS.[5]
-
Immediately before use , prepare a 20 mM DMP solution. Let the solid DMP powder warm to room temperature for ~20 minutes to prevent condensation.[5] Weigh out the required amount (e.g., 5.18 mg for 1 mL) and dissolve it immediately in Cross-linking Buffer. Vortex to dissolve completely.
-
Resuspend the beads in 1 mL of the freshly prepared 20 mM DMP solution.
-
Incubate on a rotator for 30-40 minutes at room temperature to perform the cross-linking reaction.[5]
Step 3: Quenching and Washing
-
Pellet the beads by centrifugation and discard the DMP-containing supernatant.
-
To quench the reaction and block any unreacted imidoester groups, wash the beads once with 10 volumes of Quenching Buffer (0.2 M Ethanolamine, pH 8.0).[5]
-
Resuspend the beads in 1 mL of Quenching Buffer and incubate on a rotator for 1-2 hours at room temperature.[5]
-
To remove any non-covalently bound antibody, wash the beads three times with 10 volumes of Wash Buffer 1 (Acidic).[5]
-
Finally, wash the beads three times with 10 volumes of Wash Buffer 2 (Neutral) or PBS to bring the pH back to neutral.
Step 4: Column Packing and Storage
-
The cross-linked beads are now ready. They can be resuspended in PBS to create a slurry and packed into a chromatography column according to the column manufacturer's instructions.
-
For storage, equilibrate the column with Storage Buffer and store at 4°C. Do not freeze the agarose beads.
Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Antibody Immobilization | - Inefficient initial binding to Protein A/G. - Antibody isotype has low affinity for Protein A/G. | - Ensure correct buffer conditions and sufficient incubation time for initial binding. - Confirm the antibody isotype is compatible with Protein A or G. |
| High Ligand Leakage After Cross-linking | - DMP was hydrolyzed before use (not fresh). - Incorrect pH of Cross-linking Buffer. - Presence of primary amines in buffer. | - Always prepare DMP solution immediately before use.[5] - Verify pH of the Sodium Borate buffer is between 8.0 and 9.0. - Ensure all buffers used during the cross-linking step are free of amines (e.g., Tris, glycine). |
| Low Antigen Binding Capacity | - Antibody antigen-binding sites were blocked or denatured during cross-linking. - Insufficient amount of antibody coupled. | - While DMP primarily targets lysines, which are less common in CDRs, this is a possibility. Consider a milder cross-linker like BS³ if activity is compromised.[1] - Quantify the amount of antibody in the supernatant after the initial binding step to confirm coupling efficiency. |
| High Non-Specific Binding | - DMP can increase non-specific binding compared to other cross-linkers.[1][4] - Incomplete quenching of reactive sites. | - Include a pre-clearing step by passing your sample over a Protein A/G column without antibody. - Ensure the quenching step with ethanolamine is performed for the full recommended time. - Optimize wash buffers by adding low concentrations of non-ionic detergents (e.g., 0.1% Tween-20). |
| Table 3: Troubleshooting Guide for DMP Cross-linking. |
References
- 1. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Dimethyl Pimelimidate (DMP) for Mass Spectrometry-Compatible Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique to identify and characterize protein-protein interactions, which is crucial for elucidating cellular signaling pathways and for drug discovery. A key challenge in IP-MS is the co-elution of antibody fragments with the target protein complex, which can interfere with downstream mass spectrometry analysis. Covalent crosslinking of the antibody to the protein A/G support beads is an effective strategy to prevent this contamination. Dimethyl pimelimidate (DMP) is a homobifunctional imidoester crosslinker that efficiently and irreversibly crosslinks antibodies to the beads, ensuring a cleaner elution of the immunoprecipitated complex. This document provides a detailed protocol for using DMP in IP-MS experiments and includes a comparative overview of its performance.
Data Presentation
The choice of crosslinker can influence the yield of the target protein and the level of non-specific binding. While precise quantitative data can vary significantly depending on the specific antibody, antigen, and cell type used, the following table summarizes the general performance characteristics of this compound (DMP) in comparison to another commonly used crosslinker, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3).
| Feature | This compound (DMP) | Bis(sulfosuccinimidyl) suberate (BS3) | Reference |
| Target Protein Yield | Generally higher | Generally lower | [1][2][3] |
| Non-Specific Binding | Can be higher | Generally lower | [1][2][3] |
| IgG Contamination | Minimal with proper quenching | Minimal | [4] |
| Mechanism of Action | Reacts with primary amines (e.g., lysine) to form amidine bonds at alkaline pH. | Reacts with primary amines to form stable amide bonds. | [5] |
Note: The selection of the optimal crosslinker should be determined empirically for each specific antibody-antigen system to balance the trade-off between yield and specificity.
Experimental Protocols
This protocol outlines the steps for covalently crosslinking an antibody to Protein A/G beads using DMP for subsequent immunoprecipitation and mass spectrometry analysis.[6]
Materials and Reagents
-
Antibody: Specific for the protein of interest.
-
Protein A/G Agarose (B213101) Beads
-
This compound (DMP)
-
Binding/Wash Buffer: 0.2 M Sodium Borate, pH 9.0
-
Crosslinking Buffer: 20 mM DMP in 0.2 M Sodium Borate, pH 9.0 (prepare fresh)
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0
-
Lysis Buffer: (e.g., RIPA buffer, or a milder buffer depending on the interaction of interest) containing protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer or a buffer with adjusted stringency.
-
Elution Buffer for Mass Spectrometry: e.g., 0.1 M Glycine-HCl, pH 2.5-3.0; or 2% SDS. The choice of elution buffer may need optimization.[1][3]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for glycine (B1666218) elution)
Protocol
Part 1: Antibody-Bead Conjugation and Crosslinking
-
Bead Preparation:
-
Resuspend the Protein A/G agarose bead slurry and transfer the desired amount to a microcentrifuge tube.
-
Wash the beads three times with 1 mL of ice-cold PBS. Centrifuge at 1,000 x g for 1 minute at 4°C between washes and discard the supernatant.
-
-
Antibody Binding:
-
Resuspend the washed beads in 1 mL of PBS.
-
Add the appropriate amount of your primary antibody (typically 5-10 µg of antibody per 20-30 µL of bead slurry, but this should be optimized).
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the antibody-conjugated beads twice with 1 mL of 0.2 M Sodium Borate, pH 9.0.
-
-
DMP Crosslinking:
-
Immediately before use , prepare a 20 mM DMP solution by dissolving DMP in 0.2 M Sodium Borate, pH 9.0.
-
Resuspend the antibody-conjugated beads in 1 mL of the freshly prepared 20 mM DMP solution.
-
Incubate with gentle rotation for 30-45 minutes at room temperature.
-
-
Quenching:
-
Stop the crosslinking reaction by centrifuging the beads and removing the DMP solution.
-
Wash the beads with 1 mL of 0.2 M Ethanolamine, pH 8.0.
-
Resuspend the beads in 1 mL of 0.2 M Ethanolamine, pH 8.0, and incubate for 2 hours at room temperature with gentle rotation to quench any unreacted DMP.
-
-
Final Washes:
-
Wash the crosslinked beads three times with 1 mL of ice-cold PBS.
-
The antibody-crosslinked beads are now ready for immunoprecipitation. They can be stored at 4°C in PBS with a preservative (e.g., sodium azide) for a short period, but fresh beads are recommended.
-
Part 2: Immunoprecipitation
-
Cell Lysis:
-
Prepare cell lysate using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of unconjugated Protein A/G beads to the clarified lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the pre-cleared lysate to the prepared DMP-crosslinked antibody-bead complex.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold lysis buffer (or a wash buffer of desired stringency).
-
-
Elution:
-
Elute the immunoprecipitated protein complex from the beads using an appropriate elution buffer. For mass spectrometry, common elution methods include:
-
Acidic Elution: Add 2 bead volumes of 0.1 M Glycine-HCl, pH 2.5-3.0. Incubate for 5-10 minutes at room temperature. Centrifuge and collect the supernatant. Immediately neutralize the eluate with 1/10th volume of 1 M Tris-HCl, pH 8.5.
-
SDS Elution: Resuspend the beads in 2x Laemmli sample buffer (without reducing agents if disulfide bonds are to be analyzed) and boil for 5-10 minutes. This method is effective but may require downstream cleanup to remove SDS before MS analysis.[1][3]
-
-
Part 3: Sample Preparation for Mass Spectrometry
-
The eluted sample can be further processed for mass spectrometry analysis. This typically involves in-solution or in-gel trypsin digestion, followed by peptide cleanup and analysis by LC-MS/MS.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for DMP crosslinking IP-MS.
Signaling Pathway Example: The Ras-Raf-MEK-ERK Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival.[5][7][8] The core of this pathway consists of a kinase cascade: Ras, Raf, MEK, and ERK.
Caption: The Ras-Raf-MEK-ERK signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: Dimethyl Pimelimidate (DMP) in Chromatin Immunoprecipitation (ChIP) Assays
Introduction
Chromatin Immunoprecipitation (ChIP) is a cornerstone technique for investigating the interactions between proteins and DNA within the native cellular context. The standard method, known as cross-linking ChIP (X-ChIP), typically employs formaldehyde (B43269) to create covalent bonds between DNA and proteins that are in close proximity.[1][2] While effective for capturing direct and stable protein-DNA interactions, formaldehyde's short 2 Å spacer arm makes it less efficient at capturing proteins that are part of larger complexes or that bind indirectly to DNA through protein-protein interactions.[2]
To overcome this limitation, a two-step cross-linking strategy can be employed. This method utilizes a longer, protein-protein cross-linker prior to formaldehyde treatment. Dimethyl pimelimidate (DMP) is an ideal reagent for this initial step. DMP is a homobifunctional imidoester cross-linker that effectively "freezes" protein-protein interactions within the cell, enhancing the capture of entire protein complexes associated with chromatin.[3][4]
Principle of DMP Cross-linking
This compound is a water-soluble, membrane-permeable molecule containing two imidoester groups at either end of a 9.2 Å (7-carbon) spacer arm.[5][6] It reacts specifically with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) at an alkaline pH (typically 8.0-9.0) to form stable, covalent amidine bonds.[7][8] This reaction does not alter the net charge of the protein, which helps in preserving the native conformation of protein complexes.[8] By first treating cells with DMP, protein complexes are stabilized in vivo. A subsequent, shorter cross-linking step with formaldehyde then efficiently captures these stabilized complexes to the DNA. This dual approach is particularly advantageous for studying transcription co-factors, chromatin remodeling complexes, and other proteins that do not make direct contact with DNA.[4][9]
Quantitative Data Summary
Successful ChIP experiments using DMP rely on the optimization of several key parameters. The following tables summarize recommended starting conditions derived from established protocols.
Table 1: DMP Stock and Working Solution
| Parameter | Value | Notes |
| Compound | This compound dihydrochloride (B599025) (DMP) | Store desiccated at 4°C. Equilibrate to room temperature before opening. |
| Stock Solution | Not recommended | DMP is moisture-sensitive and hydrolyzes in solution; always prepare fresh.[8] |
| Working Concentration | 20-25 mM | Titration may be necessary depending on the cell type and target protein complex.[6][10] |
| Preparation Buffer | 0.2 M Sodium Borate, pH 9.0 | Amine-free buffers (e.g., Borate, HEPES, Phosphate) are critical.[8][10] |
Table 2: Two-Step Cross-linking Reaction Conditions
| Parameter | DMP (Step 1: Protein-Protein) | Formaldehyde (Step 2: Protein-DNA) |
| Cross-linker | 20-25 mM DMP in PBS or Borate Buffer | 1% Formaldehyde in culture medium |
| Incubation Time | 30-45 minutes | 10-15 minutes |
| Temperature | Room Temperature | Room Temperature |
| Quenching Reagent | 0.2 M Ethanolamine, pH 8.0 or 50 mM Tris | 125 mM Glycine (B1666218) |
| Quenching Time | 15-30 minutes | 5-10 minutes |
Experimental Protocols
This section provides a detailed methodology for performing a two-step cross-linking ChIP assay using DMP and formaldehyde. This protocol is optimized for cultured mammalian cells.
Protocol 1: Two-Step Cross-Linking of Mammalian Cells
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency. For a standard ChIP experiment, aim for 1-10 x 10⁷ cells per immunoprecipitation.[11]
-
Gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
-
Step 1: DMP Cross-linking (Protein-Protein)
-
Immediately before use, prepare a 20 mM DMP solution by dissolving DMP dihydrochloride salt in 0.2 M Sodium Borate buffer (pH 9.0).[10]
-
Aspirate PBS and add the freshly prepared DMP solution to the cells. Ensure complete coverage of the cell monolayer.
-
Incubate for 30 minutes at room temperature on a rocking platform.
-
To quench the DMP reaction, aspirate the DMP solution and add a quenching buffer (e.g., PBS containing 0.2 M Ethanolamine, pH 8.0 or 50 mM Tris-HCl, pH 8.0).[8][10]
-
Incubate for 15 minutes at room temperature with gentle agitation.
-
Wash the cells twice with ice-cold PBS.
-
-
Step 2: Formaldehyde Cross-linking (Protein-DNA)
-
Add pre-warmed culture medium containing 1% formaldehyde to the cells.[2]
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the formaldehyde by adding glycine to a final concentration of 125 mM.[11]
-
Incubate for 5 minutes at room temperature.
-
Place the dish on ice and wash the cells twice with ice-cold PBS containing protease inhibitors.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape the cells in ice-cold PBS with protease inhibitors and pellet them by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
-
Proceed with a standard ChIP protocol for cell lysis and chromatin shearing. Resuspend the cell pellet in a suitable lysis buffer.[11]
-
Sonicate the chromatin to achieve fragments predominantly in the 200-500 bp range.[12] Optimization of sonication conditions is critical.[12]
-
Centrifuge to pellet cellular debris and collect the supernatant containing the soluble chromatin.
-
Protocol 2: Immunoprecipitation and DNA Purification
-
Immunoprecipitation (IP):
-
Dilute the sheared chromatin with ChIP dilution buffer. Save a small aliquot (e.g., 5%) as the "Input" control.[13]
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
-
Add 5-10 µg of a ChIP-validated primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[14] A mock IP with a non-specific IgG is an essential negative control.[13]
-
Add blocked Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washes:
-
Pellet the beads and wash them sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. This is a critical step for reducing background.[13]
-
Perform a final wash with TE buffer.
-
-
Elution and Reversal of Cross-links:
-
Elute the chromatin complexes from the beads using a fresh elution buffer (e.g., 100 mM NaHCO₃, 1% SDS).[15]
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4-5 hours (or overnight).[16] This step reverses both DMP and formaldehyde cross-links.
-
Add RNase A and incubate at 37°C for 1 hour, followed by Proteinase K treatment at 45°C for 1-2 hours to digest proteins.[16]
-
-
DNA Purification:
-
Purify the DNA using a commercial PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer. The DNA is now ready for downstream analysis by qPCR or next-generation sequencing (ChIP-Seq).
-
Visualizations
DMP Cross-linking Mechanism
Caption: Mechanism of DMP cross-linking two proteins via primary amine groups.
Two-Step ChIP Workflow
Caption: Workflow for a two-step chromatin immunoprecipitation (ChIP) assay.
Comparison of Cross-linking Strategies
Caption: Rationale for two-step vs. single-step cross-linking in ChIP.
References
- 1. ChIP bias as a function of cross-linking time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChIP-X: Cross-linking proteins to DNA and cell lysis [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chromatin Immunoprecipitation (ChIP) in Mouse T-cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Application Notes and Protocols for Cell Surface Protein Cross-linking with Dimethyl Pimelimidate (DMP)
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to Dimethyl Pimelimidate (DMP)
This compound (DMP) is a homobifunctional imidoester cross-linker that is permeable to cell membranes.[1][2] It is a valuable tool for covalently linking proteins that are in close proximity, thereby "capturing" protein-protein interactions for subsequent analysis. DMP targets primary amines (specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) to form stable amidine bonds.[3][4] The reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0.[2][3] A key advantage of DMP is that the resulting amidine bond preserves the original net charge of the protein, which can help maintain the native conformation and activity of the protein complex.[2]
DMP possesses a spacer arm length of 9.2 Å, making it suitable for cross-linking proteins that are closely associated.[4] Its membrane permeability allows for in situ cross-linking of protein complexes within living cells, providing a snapshot of interactions in their native environment.[2]
Applications in Research and Drug Development
-
Studying Protein-Protein Interactions: DMP is used to stabilize both transient and stable protein-protein interactions on the cell surface and within the cell. This allows for the identification of binding partners and the characterization of protein complexes.[4]
-
Analysis of Receptor Oligomerization: Cell surface receptors often form dimers or higher-order oligomers upon ligand binding to initiate downstream signaling. DMP can be used to capture these oligomeric states for analysis by techniques such as SDS-PAGE and Western blotting.
-
Investigating Signaling Pathways: By cross-linking interacting proteins in a signaling cascade, researchers can elucidate the components and architecture of signaling complexes. This is particularly useful for understanding how extracellular signals are transduced across the cell membrane.
-
Antibody Immobilization: DMP is widely used to covalently attach antibodies to Protein A or Protein G beads for immunoprecipitation assays.[1][4] This creates a stable affinity matrix that minimizes antibody leaching during the elution of the target protein.[1]
Advantages and Limitations
Advantages:
-
Membrane Permeable: Allows for the cross-linking of proteins in their native cellular environment.[2]
-
Charge Preservation: The formation of an amidine bond does not alter the net charge of the modified amine, which helps to maintain protein structure and function.[2]
-
Specific for Primary Amines: Reacts specifically with lysine residues and N-termini.[3][4]
-
Water Soluble: DMP is soluble in aqueous buffers, facilitating its use in biological experiments.[2]
Limitations:
-
Moisture Sensitive: DMP is susceptible to hydrolysis and should be stored in a desiccated environment and prepared fresh for each use.[2]
-
Irreversible: The amidine bond formed by DMP is stable and not cleavable under standard biochemical conditions, which can complicate downstream analysis such as mass spectrometry.
-
Potential for Non-specific Binding: As with any cross-linker, high concentrations or long incubation times can lead to the formation of non-specific cross-linked products.[5] Optimization of reaction conditions is crucial.
II. Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of DMP in protein cross-linking experiments. It is important to note that optimal conditions can vary depending on the specific application, cell type, and proteins of interest.
| Parameter | Value | Application Context | Citation |
| Molecular Weight | 259.17 g/mol (dihydrochloride salt) | General | |
| Spacer Arm Length | 9.2 Å | General | [4] |
| Optimal pH Range | 8.0 - 9.0 | General Protein Cross-linking | [2][3] |
| Working Concentration | 20 - 25 mM | Antibody cross-linking to beads | [1][3] |
| Molar Excess (Protein) | 10 to 30-fold | Purified protein cross-linking | [2] |
| Reaction Time | 30 - 60 minutes | General Protein Cross-linking | [2] |
| Reaction Temperature | Room Temperature | General Protein Cross-linking | [1][2] |
| Quenching Reagent Conc. | 20 - 50 mM (Tris or Glycine) | General Protein Cross-linking | [2] |
| Quenching Reagent Conc. | 0.2 M (Ethanolamine) | Antibody cross-linking to beads | [1] |
III. Experimental Protocols
Protocol 1: Cross-linking of Cell Surface Proteins on Intact Cells
This protocol provides a general framework for the in situ cross-linking of cell surface proteins on adherent mammalian cells. Note: Optimization of DMP concentration and incubation time is critical to ensure cell viability and efficient cross-linking.
Materials:
-
Adherent cells cultured to 80-90% confluency
-
This compound (DMP) dihydrochloride
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cross-linking Buffer: 0.2 M Triethanolamine or 0.2 M Sodium Borate, pH 8.5
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.5, in ice-cold PBS
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Preparation:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
-
Cross-linking Reaction:
-
Immediately before use, prepare a 2X stock solution of DMP in the Cross-linking Buffer. (e.g., for a final concentration of 1 mM, prepare a 2 mM stock). Note: The optimal final concentration of DMP for live cells must be determined empirically, typically ranging from 0.5 to 5 mM.
-
Aspirate the PBS and add an appropriate volume of Cross-linking Buffer to the cells.
-
Add an equal volume of the 2X DMP stock solution to the cells to achieve the desired final concentration.
-
Incubate on a rocking platform at 4°C for 30 minutes. Note: Incubation time may need to be optimized (e.g., 15-60 minutes) to maximize cross-linking while minimizing cell death.
-
-
Quenching the Reaction:
-
Aspirate the DMP-containing buffer.
-
Add ice-cold Quenching Buffer to the cells and incubate for 15 minutes on ice with gentle agitation. This will quench any unreacted DMP.
-
-
Cell Lysis and Downstream Analysis:
-
Aspirate the Quenching Buffer and wash the cells once with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the dish, and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and proceed with clarification by centrifugation.
-
The resulting lysate can be used for downstream applications such as immunoprecipitation, SDS-PAGE, and Western blotting to analyze the cross-linked protein complexes.
-
Protocol 2: Covalent Immobilization of Antibodies to Protein A/G Beads
This protocol is adapted from established methods for cross-linking antibodies to agarose (B213101) beads for use in immunoprecipitation.[1]
Materials:
-
Antibody of interest
-
Protein A or Protein G agarose beads
-
This compound (DMP) dihydrochloride
-
Binding Buffer: PBS
-
Cross-linking Buffer: 0.2 M Sodium Borate, pH 9.0
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0
-
Wash Buffer: PBS
Procedure:
-
Antibody Binding:
-
Incubate the desired amount of antibody with an appropriate volume of Protein A/G beads in Binding Buffer for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant.
-
Wash the beads three times with 10 bead volumes of Cross-linking Buffer to remove any amine-containing buffers.
-
-
Cross-linking Reaction:
-
Quenching the Reaction:
-
Pellet the beads and discard the DMP solution.
-
Wash the beads once with Quenching Buffer.
-
Resuspend the beads in Quenching Buffer and incubate for 2 hours at room temperature with gentle rotation to ensure all unreacted DMP is quenched.[1]
-
-
Final Washes:
-
Pellet the cross-linked beads and wash them three times with Wash Buffer.
-
The antibody-cross-linked beads are now ready for use in immunoprecipitation experiments.
-
IV. Visualizations
Chemical Reaction and Workflow
Caption: Workflow for cell surface protein cross-linking using DMP.
Integrin Signaling Pathway
Integrin signaling is a complex process initiated by the binding of extracellular matrix (ECM) proteins to integrin receptors, leading to receptor clustering and the recruitment of numerous signaling and adaptor proteins to form focal adhesions. This pathway regulates cell adhesion, migration, proliferation, and survival. Chemical cross-linking can be employed to capture the protein complexes that form at focal adhesions.
Caption: A simplified diagram of the integrin signaling pathway.
References
- 1. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. timothyspringer.org [timothyspringer.org]
- 5. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Dimethyl Pimelimidate (DMP) in Vaccine Development and Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective vaccines often relies on the principle of converting poorly immunogenic antigens, such as polysaccharides or peptides, into robust immunogens. This is frequently achieved by conjugating these haptens to larger carrier proteins, thereby creating a conjugate vaccine. This process transforms a T-cell-independent immune response into a more potent and long-lasting T-cell-dependent response. Dimethyl pimelimidate (DMP) is a homobifunctional imidoester crosslinker that plays a crucial role in this process. DMP facilitates the formation of stable amidine bonds between primary amines on the antigen and the carrier protein, making it a valuable tool in vaccine development.[1][2][3]
These application notes provide a comprehensive overview of the use of DMP in vaccine formulation, including detailed protocols for conjugation, purification, and characterization, as well as methods for assessing the immunogenicity of the resulting conjugate vaccine.
Mechanism of Action of DMP in Bioconjugation
This compound is a water-soluble crosslinker with a spacer arm length of 9.2 Å.[4] It reacts specifically with primary amines (-NH₂) found on proteins and other molecules, such as the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues. The reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0.[5][6][7][8][9] The imidoester groups at each end of the DMP molecule react with primary amines to form stable amidine bonds. A key advantage of using imidoesters like DMP is that this reaction does not alter the overall charge of the protein, which can help in preserving the native conformation and biological activity of the conjugated molecules.[4]
Application: Peptide-Carrier Protein Conjugate Vaccine Formulation
A common application of DMP in vaccine development is the conjugation of synthetic peptides, representing specific epitopes of a pathogen, to a large, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Tetanus Toxoid (TT). This conjugation enhances the immunogenicity of the peptide, leading to a robust antibody and T-cell response.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of DMP in creating peptide-carrier protein conjugates for vaccine development.
| Parameter | Value | Reference |
| DMP Concentration | 10- to 30-fold molar excess over protein; 20-50 mM | [4][10][11][12] |
| Reaction Buffer | 0.2 M Sodium Borate or Triethanolamine, pH 8.0-9.0 | [4][10][12] |
| Reaction Time | 30-60 minutes | [4][13] |
| Reaction Temperature | Room Temperature | [4][10] |
| Quenching Reagent | 0.2 M Ethanolamine, Tris, or Glycine (20-50 mM final concentration) | [4][5][7][8][9][10][12] |
| Carrier Protein | Antigen | Conjugation Efficiency | Resulting Antibody Titer (Illustrative) | Reference |
| Tetanus Toxoid (TT) | Synthetic Peptide | High (Qualitative) | 1:64,000 | [14] |
| Keyhole Limpet Hemocyanin (KLH) | Synthetic Peptide | High (Qualitative) | 1:128,000 | [15][16] |
| Bovine Serum Albumin (BSA) | Synthetic Peptide | High (Qualitative) | 1:32,000 | [15] |
Experimental Protocols
Protocol 1: Conjugation of a Synthetic Peptide to Tetanus Toxoid (TT) using DMP
This protocol outlines the steps for conjugating a synthetic peptide containing a primary amine to the carrier protein Tetanus Toxoid.
Materials:
-
Synthetic Peptide (with at least one primary amine)
-
Tetanus Toxoid (TT)
-
This compound dihydrochloride (B599025) (DMP)
-
Conjugation Buffer: 0.2 M Sodium Borate, pH 9.0
-
Quenching Solution: 0.2 M Ethanolamine, pH 8.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO) or desalting columns
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve Tetanus Toxoid in Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
If the TT solution contains any precipitates, clarify by centrifugation at 10,000 x g for 10 minutes and collect the supernatant.
-
Determine the protein concentration using a spectrophotometer at 280 nm.
-
-
DMP Solution Preparation:
-
Conjugation Reaction:
-
In a clean reaction vessel, combine the Tetanus Toxoid solution and the synthetic peptide at a desired molar ratio (e.g., 1:20 protein to peptide).
-
While gently stirring, add the freshly prepared DMP solution to the protein-peptide mixture to achieve a final DMP concentration of 20 mM.[10][12]
-
Incubate the reaction at room temperature for 40-60 minutes with continuous gentle stirring.[4][10]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
To remove unreacted peptide, DMP, and quenching reagent, dialyze the reaction mixture against PBS (pH 7.4) overnight at 4°C with at least three buffer changes. Alternatively, use a desalting column according to the manufacturer's instructions.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a BCA or Bradford protein assay.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated carrier protein.[11]
-
The conjugation efficiency can be estimated by quantifying the amount of peptide incorporated using techniques such as amino acid analysis or by using a labeled peptide.
-
Protocol 2: Assessment of Immunogenicity of the Conjugate Vaccine
This protocol describes a general procedure for evaluating the immunogenicity of the prepared conjugate vaccine in a murine model.
Materials:
-
Peptide-TT conjugate vaccine
-
Adjuvant (e.g., Alum)
-
Saline
-
Mice (e.g., BALB/c)
-
Syringes and needles for immunization
-
Equipment for blood collection
-
ELISA plates and reagents
-
Cell culture reagents for T-cell proliferation assay
Procedure:
-
Vaccine Formulation:
-
Dilute the purified Peptide-TT conjugate to the desired concentration in sterile saline.
-
If using an adjuvant, mix the conjugate with the adjuvant according to the manufacturer's instructions. For example, for Alum, gently mix the conjugate with the Alum suspension and incubate at room temperature for 30 minutes.
-
-
Immunization:
-
Immunize mice (e.g., 6-8 weeks old BALB/c) subcutaneously or intramuscularly with the vaccine formulation. A typical dose might be 10-20 µg of conjugate per mouse.
-
Administer booster immunizations at 2-3 week intervals.
-
Include control groups immunized with the carrier protein alone, the peptide alone, or saline.
-
-
Measurement of Antibody Titers by ELISA:
-
Collect blood samples from the immunized mice at various time points (e.g., before each immunization and 1-2 weeks after the final boost).
-
Prepare serum from the blood samples.
-
Coat ELISA plates with the synthetic peptide (1-5 µg/mL in coating buffer).
-
Block the plates with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T).
-
Add serial dilutions of the mouse sera to the wells and incubate.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
After incubation and washing, add a TMB substrate and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.[17][18][19][20]
-
-
T-cell Proliferation Assay:
-
Two weeks after the final immunization, sacrifice the mice and isolate splenocytes.
-
Label the splenocytes with Carboxyfluorescein succinimidyl ester (CFSE).[4][21][22]
-
Culture the labeled splenocytes in the presence of the synthetic peptide, the carrier protein (TT), or a mitogen (positive control).
-
After 3-5 days of culture, harvest the cells and analyze by flow cytometry.
-
T-cell proliferation is measured by the dilution of the CFSE dye in daughter cells.[4][21][22][23]
-
Visualizations
Signaling Pathway of a Conjugate Vaccine
Toll-like Receptor (TLR) Signaling Pathway
Experimental Workflow for Conjugate Vaccine Production
Conclusion
This compound is a versatile and effective crosslinking agent for the development of conjugate vaccines. Its ability to efficiently link haptens to carrier proteins through stable amidine bonds, while preserving the native structure of the protein, makes it a valuable tool for enhancing the immunogenicity of otherwise poorly immunogenic antigens. The protocols and data presented in these application notes provide a framework for the successful use of DMP in vaccine research and development, from initial conjugation to the assessment of the resulting immune response. Careful optimization of the reaction conditions and thorough characterization of the conjugate are critical for the development of a safe and effective vaccine candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunogenicity Comparison of a Next Generation Pneumococcal Conjugate Vaccine in Animal Models and Human Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to compare the efficacy of conjugate vaccines to prevent acute otitis media? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pushing the frontiers of T-cell vaccines: accurate measurement of human T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical and Biological Conjugation Strategies for the Development of Multivalent Protein Vaccine Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UNIFIND - UNIMI - Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development [expertise.unimi.it]
- 11. Formulation and Characterization of Conjugate Vaccines to Reduce Opioid Use Disorders Suitable for Pharmaceutical Manufacturing and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A low-cost recombinant glycoconjugate vaccine confers immunogenicity and protection against enterotoxigenic Escherichia coli infections in mice [frontiersin.org]
- 13. Tetanus Toxin and Antigenic Derivatives II. Effect of Protein and Formaldehyde Concentration on Toxoid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of carrier proteins to conjugate malaria transmission blocking vaccine antigens, Pfs25 and Pfs230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput IgG Epitope Mapping of Tetanus Neurotoxin: Implications for Immunotherapy and Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Vaccine-induced Antibody Responses: Impact of New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P-39. Trends in Pertussis Antibody Titers after DTaP Vaccination of Healthcare Workers at a Tertiary Children's Hospital in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medpagetoday.com [medpagetoday.com]
- 20. Antigen levels and antibody titers after DNA vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. proimmune.com [proimmune.com]
- 22. mdpi.com [mdpi.com]
- 23. A flow cytometry-based proliferation assay for clinical evaluation of T-cell memory against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immobilizing Enzymes on Solid Supports with Dimethyl Pimelidate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the covalent immobilization of enzymes onto solid supports using the homobifunctional crosslinking agent, Dimethyl Pimelidate (DMP). This technique is valuable for enhancing enzyme stability, enabling reusability, and simplifying downstream processing in various biochemical assays and industrial applications.
Introduction
Enzyme immobilization is a critical process for the development of robust and reusable biocatalysts. Covalent attachment of enzymes to solid supports offers a stable and durable method to prevent enzyme leaching, which is a common issue with simpler adsorption techniques. Dimethyl pimelidate (DMP) is a water-soluble, homobifunctional imidoester crosslinker that reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the enzyme and the support surface to form stable amidine bonds.[1] This method is particularly effective as it often preserves the native conformation and activity of the enzyme due to the mild reaction conditions and the fact that the amidine bond formation does not alter the overall charge of the protein.[2]
This document provides detailed protocols for the immobilization of various enzymes, including Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), Protein Kinase CK2, and Alkaline Phosphatase, using DMP. It also includes a summary of the expected performance of the immobilized enzymes in a structured format for easy comparison.
Data Presentation
The following table summarizes key quantitative parameters for enzymes immobilized using Dimethyl Pimelidate. Please note that specific values can vary depending on the enzyme, support material, and precise experimental conditions.
| Enzyme | Solid Support | Immobilization Efficiency / Enzyme Loading | Specific Activity Retention | Stability & Reusability | Reference |
| Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) | Protein A Agarose | High coupling efficiency reported | Active after immobilization | Imparted greater thermal and storage stability; Thermal deactivation rates were considerably lower than the soluble enzyme. | [3] |
| Protein Kinase CK2 | Bifunctional Resin (secondary amino and thiol groups) | Not specified | Active in specific biochemical assays | Stable for at least 3 months; not affected by high salts or reducing agents. | [4] |
| Alkaline Phosphatase (CIP) | Bifunctional Resin (secondary amino and thiol groups) | Not specified | Active in specific biochemical assays | Stable for at least 3 months; not affected by high salts or reducing agents. | [4] |
Mandatory Visualizations
Reaction Mechanism of DMP
Caption: Covalent immobilization of an enzyme using DMP.
General Experimental Workflow
Caption: General workflow for enzyme immobilization with DMP.
Experimental Protocols
Important Considerations Before Starting:
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the crosslinking reaction. Suitable buffers include borate, triethanolamine (B1662121), HEPES, and phosphate (B84403) buffers.[5][6]
-
pH: The crosslinking reaction is most efficient at a pH greater than 8.0.[5]
-
DMP Handling: Dimethyl pimelidate dihydrochloride (B599025) is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare DMP solutions fresh just before use.[2]
Protocol 1: Immobilization of Rubisco on Protein A Agarose
This protocol is adapted from the method described for the immobilization of Rubisco.[3]
Materials:
-
Protein A Agarose beads
-
Purified Rubisco enzyme
-
0.2 M Sodium Borate buffer, pH 9.0
-
Dimethyl pimelidate dihydrochloride (DMP)
-
1 M Ethanolamine, pH 8.0
-
Wash Buffer (e.g., PBS with 0.5 M NaCl)
-
Storage Buffer (e.g., PBS with a suitable preservative)
Procedure:
-
Preparation of Solid Support:
-
Wash the Protein A Agarose beads three times with 10 bed volumes of 0.2 M Sodium Borate buffer, pH 9.0.
-
Resuspend the beads in 1 bed volume of the same buffer to create a 50% slurry.
-
-
Binding of Rubisco to Support (if necessary, for supports like Protein A/G):
-
Note: This step is more relevant for antibody immobilization. For direct enzyme coupling to an amine-functionalized support, this step can be skipped. If using a support with an affinity for the enzyme (or an antibody-enzyme conjugate), incubate the washed beads with the Rubisco solution for 1-2 hours at room temperature with gentle mixing.
-
-
Activation with DMP:
-
Prepare a 20 mM DMP solution by dissolving it in 0.2 M Sodium Borate buffer, pH 9.0, immediately before use.
-
Add the freshly prepared DMP solution to the bead slurry to a final concentration of 20 mM.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Enzyme Immobilization:
-
If the enzyme was not pre-bound, add the purified Rubisco solution to the DMP-activated bead slurry.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads once with 0.2 M Sodium Borate buffer, pH 9.0.
-
Add 1 bed volume of 1 M Ethanolamine, pH 8.0, to the beads and incubate for 30-60 minutes at room temperature with gentle mixing to block any unreacted imidoester groups.
-
-
Washing:
-
Wash the beads extensively to remove non-covalently bound enzyme. Perform three sequential washes with a high-salt wash buffer (e.g., PBS with 0.5 M NaCl).
-
Follow with three washes with a standard buffer (e.g., PBS).
-
-
Storage:
-
Resuspend the immobilized Rubisco beads in a suitable storage buffer.
-
Store at 4°C.
-
Protocol 2: Immobilization of Protein Kinase CK2 and Alkaline Phosphatase on a Bifunctional Resin
This protocol is a general adaptation based on the immobilization of Protein Kinase CK2 and Calf Intestine Alkaline Phosphatase (CIP).[4]
Materials:
-
Bifunctional resin with secondary amino and thiol groups (or other amine-functionalized support)
-
Purified Protein Kinase CK2 or Alkaline Phosphatase
-
0.2 M Triethanolamine buffer, pH 8.5
-
Dimethyl pimelidate dihydrochloride (DMP)
-
0.1 M Glycine or Tris buffer, pH 8.0 (for quenching)
-
Wash Buffer (e.g., High-salt buffer followed by reaction buffer)
-
Storage Buffer
Procedure:
-
Preparation of Solid Support:
-
Wash the amine-functionalized resin three times with 10 bed volumes of 0.2 M Triethanolamine buffer, pH 8.5.
-
Resuspend the resin in 1 bed volume of the same buffer.
-
-
Activation with DMP:
-
Prepare a fresh solution of DMP in 0.2 M Triethanolamine buffer, pH 8.5. The concentration of DMP may need to be optimized (typically 10-50 mM).
-
Add the DMP solution to the resin slurry and incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Enzyme Immobilization:
-
Wash the activated resin twice with the triethanolamine buffer to remove excess DMP.
-
Immediately add the enzyme solution (dissolved in the same buffer) to the activated resin. The amount of enzyme to add will depend on the desired loading and the capacity of the support.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Pellet the resin and wash once with the reaction buffer.
-
Resuspend the resin in 0.1 M Glycine or Tris buffer, pH 8.0, and incubate for 1-2 hours to block any remaining active sites on the support.
-
-
Washing:
-
Wash the immobilized enzyme resin thoroughly to remove any unbound protein. This should include several washes with a high-salt buffer followed by the final reaction or storage buffer.
-
-
Storage:
-
Resuspend the final immobilized enzyme preparation in a suitable storage buffer and store at 4°C.
-
Characterization of Immobilized Enzymes
After immobilization, it is crucial to characterize the biocatalyst to determine the success of the procedure. Key parameters to measure include:
-
Immobilization Yield: Determined by measuring the protein concentration in the supernatant before and after the immobilization process.
-
Enzyme Activity: The activity of the immobilized enzyme should be measured using a standard assay and compared to the activity of the free enzyme under the same conditions.
-
Specific Activity: Calculated as the units of enzyme activity per milligram of immobilized protein.
-
Stability: Assess the thermal and storage stability of the immobilized enzyme by incubating it at various temperatures or for extended periods and measuring the residual activity over time.
-
Reusability: Perform multiple reaction cycles with the immobilized enzyme, washing between each cycle, and measure the activity retained after each use.
By following these protocols and characterization methods, researchers can effectively immobilize enzymes using dimethyl pimelidate to create stable and reusable biocatalysts for a wide range of applications.
References
- 1. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A method of immobilization on the solid support of complex and simple enzymes retaining their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
Troubleshooting & Optimization
Troubleshooting low cross-linking efficiency with Dimethyl pimelimidate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low cross-linking efficiency with Dimethyl pimelimidate (DMP).
Troubleshooting Guide: Low Cross-linking Efficiency
Low or no cross-linking efficiency is a common issue when using DMP. This guide provides a systematic approach to identify and resolve the underlying causes.
Issue 1: Suboptimal Reaction Conditions
The chemical reactivity of DMP is highly dependent on the reaction environment. Failure to maintain optimal conditions can significantly reduce cross-linking efficiency.
Symptoms:
-
Weak or absent bands of cross-linked products on SDS-PAGE or Western blot.
-
Low yield of immunoprecipitated protein.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Incorrect Buffer pH | DMP cross-linking is most efficient at an alkaline pH of 8.0-9.0.[1][2][3] At neutral or acidic pH, the reaction rate is significantly lower, and DMP is more susceptible to hydrolysis.[4] | Use a non-amine-containing buffer with a pH between 8.0 and 9.0, such as 0.2 M sodium borate (B1201080) or 0.2 M triethanolamine.[2][5] Verify the pH of your buffer immediately before use. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target protein for reaction with DMP, thereby reducing the efficiency of the desired cross-linking.[1][3][6] | Use buffers that are free of primary amines for the cross-linking step. Recommended buffers include phosphate, borate, carbonate, and HEPES.[2] Tris or glycine can be used to quench the reaction after completion.[2][7] |
| Suboptimal DMP Concentration | The concentration of DMP needs to be optimized for each specific application. Insufficient DMP will result in incomplete cross-linking. | The optimal concentration can vary, but a common starting point is a 10- to 30-fold molar excess of DMP to the protein.[2][7] For protein concentrations above 5 mg/mL, a 10-fold molar excess is often sufficient, while for concentrations below 5 mg/mL, a 20- to 30-fold molar excess may be required.[7] |
| Inappropriate Incubation Time and Temperature | Cross-linking is a time-dependent reaction. Insufficient incubation time will lead to incomplete cross-linking. | A typical incubation time is 30-60 minutes at room temperature.[2][7] This may need to be optimized for your specific protein system. |
Issue 2: DMP Reagent Instability and Handling
DMP is a moisture-sensitive compound and is prone to hydrolysis, which can lead to a loss of reactivity.
Symptoms:
-
Inconsistent cross-linking results between experiments.
-
Complete failure of the cross-linking reaction even with fresh buffers.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| DMP Hydrolysis | DMP is readily hydrolyzed, especially in aqueous solutions at neutral pH.[4] This hydrolysis inactivates the imidoester groups required for cross-linking. | Always prepare DMP solution immediately before use.[5] Do not store DMP in solution.[2][7] |
| Improper Storage and Handling of Solid DMP | DMP powder is sensitive to moisture.[2] Allowing the reagent to come into contact with humid air can lead to degradation. | Equilibrate the DMP vial to room temperature before opening to prevent condensation.[2][7] Store the solid reagent at -20°C in a desiccated environment. |
Issue 3: Protein-Specific Factors
The properties of the target proteins can influence the efficiency of the cross-linking reaction.
Symptoms:
-
Successful cross-linking in a control experiment but failure with the protein of interest.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Lack of Accessible Primary Amines | DMP reacts with primary amines (lysine side chains and N-termini).[8] If these functional groups are not accessible on the surface of the protein or are not within the 9.2 Å spacer arm length of DMP, cross-linking will be inefficient.[1][3] | Consider using a cross-linker with a different spacer arm length or one that targets different functional groups. For example, BS3 is another amine-to-amine cross-linker with a longer spacer arm (11.4 Å).[1] |
| Low Protein Concentration | The efficiency of bimolecular cross-linking is dependent on the concentration of the interacting proteins. | If possible, increase the concentration of your protein sample. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low DMP cross-linking efficiency.
Caption: Troubleshooting workflow for low DMP cross-linking efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis of DMP cross-linking?
This compound is a homobifunctional imidoester cross-linker.[3] It reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amidine bonds.[8] This reaction is most efficient at an alkaline pH (8.0-9.0).[1]
Caption: Simplified reaction scheme of DMP with protein primary amines.
Q2: What are the optimal buffer conditions for DMP cross-linking?
For optimal results, use a non-amine-containing buffer with a pH between 8.0 and 9.0.[1][2] Commonly used buffers include 0.2 M sodium borate or 0.2 M triethanolamine.[2][5] Avoid buffers containing primary amines like Tris or glycine during the cross-linking step, as they will compete for reaction with DMP.[3][6]
Q3: How should I prepare and handle the DMP solution?
DMP is moisture-sensitive and hydrolyzes in aqueous solutions.[2] Therefore, it is crucial to prepare the DMP solution immediately before use.[5] To prepare the solution, allow the vial of solid DMP to equilibrate to room temperature before opening to prevent condensation.[2][7] Dissolve the DMP in the appropriate amine-free buffer to the desired final concentration.
Q4: How do I quench the DMP cross-linking reaction?
To stop the cross-linking reaction, add a quenching buffer containing a high concentration of primary amines. A common method is to add Tris or glycine to a final concentration of 20-50 mM and incubate for about 15-30 minutes at room temperature.[2][7] Ethanolamine can also be used for quenching.[1][5]
Q5: How can I check the efficiency of my cross-linking reaction?
The efficiency of cross-linking can be assessed by SDS-PAGE followed by Coomassie staining or Western blotting.[5] Successful cross-linking will result in a decrease in the intensity of the bands corresponding to the individual proteins and the appearance of new, higher molecular weight bands representing the cross-linked complexes. For immunoprecipitation experiments, the efficiency can be checked by analyzing samples of the beads before and after cross-linking and after the acid wash to remove uncoupled antibodies.[5]
Experimental Protocols
Detailed Protocol for Antibody Cross-linking to Protein A/G Beads using DMP
This protocol is adapted from several sources and provides a general guideline.[1][3][5] Optimization may be required for specific antibodies and antigens.
Reagents and Buffers:
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS)
-
Cross-linking Buffer: 0.2 M Sodium Borate, pH 9.0
-
DMP Solution: 20-25 mM this compound (DMP) in 0.2 M Sodium Borate, pH 9.0 (prepare fresh)
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0 or 50 mM Tris-HCl, pH 7.5
-
Acid Elution Buffer: 0.1 M Glycine, pH 2.5-3.0
Procedure:
-
Antibody Binding:
-
Add your antibody to the Protein A/G beads in PBS.
-
Incubate with gentle rotation for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 300-500 x g for 1 minute).
-
Wash the beads three times with 1 mL of 0.2 M Sodium Borate, pH 9.0 to remove any residual amine-containing buffers.
-
-
Cross-linking:
-
Immediately before use, dissolve DMP in 0.2 M Sodium Borate, pH 9.0 to a final concentration of 20-25 mM.
-
Resuspend the beads in the fresh DMP solution.
-
Incubate with gentle rotation for 30-40 minutes at room temperature.
-
-
Quenching:
-
Pellet the beads and discard the supernatant.
-
Wash the beads once with the Quenching Buffer.
-
Resuspend the beads in the Quenching Buffer and incubate for 2 hours at room temperature with gentle mixing to block any unreacted DMP.
-
-
Final Washes:
-
Wash the beads three times with PBS to remove any residual quenching reagent.
-
(Optional) To remove any non-covalently bound antibody, wash with a low pH buffer like 0.1 M Glycine, pH 2.5-3.0, followed by neutralization with a high pH buffer (e.g., 1 M Tris, pH 8.0).
-
-
Immunoprecipitation:
-
The cross-linked beads are now ready for immunoprecipitation with your cell lysate.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 8.0 - 9.0 | [1][2][3] |
| Buffer | 0.2 M Sodium Borate or 0.2 M Triethanolamine | [2][5] |
| DMP Concentration | 20-25 mM | [1][5] |
| DMP Molar Excess | 10-30 fold | [2][7] |
| Incubation Time | 30-60 minutes | [1][2][5][7] |
| Temperature | Room Temperature | [1][2][5][7] |
| Quenching Reagent | 0.2 M Ethanolamine or 20-50 mM Tris/Glycine | [1][2][5][7] |
| Quenching Time | 15 minutes - 2 hours | [2][5] |
References
- 1. researchgate.net [researchgate.net]
- 2. store.sangon.com [store.sangon.com]
- 3. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Preventing protein aggregation during Dimethyl pimelimidate cross-linking
Welcome to the technical support center for Dimethyl pimelimidate (DMP) cross-linking. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges, with a primary focus on preventing protein aggregation during your experiments.
Troubleshooting Guide: Protein Aggregation
Protein aggregation is a common issue during chemical cross-linking that can compromise experimental results. This guide addresses the most frequent causes of aggregation when using DMP and provides direct solutions.
Question: I observed significant precipitation/aggregation after adding DMP to my protein solution. What went wrong?
Answer: This is a frequent problem that can stem from several factors related to your reaction conditions. The primary culprits are often the buffer composition, reagent concentrations, and the intrinsic stability of your protein.
Troubleshooting Flowchart
Caption: A troubleshooting decision tree for diagnosing protein aggregation.
Question: How do I choose the right buffer for my DMP cross-linking reaction?
Answer: The choice of buffer is critical. DMP reacts with primary amines (e.g., the side chain of lysine). Therefore, you must use buffers that do not contain primary amines, as they will compete with your protein for reaction with DMP, reducing cross-linking efficiency and potentially causing other issues.[1][2]
| Recommended Buffers | Buffers to Avoid |
| Sodium Borate[3] | Tris (Tris-HCl)[2] |
| HEPES[4] | Glycine[2] |
| Sodium Phosphate | Ammonium Bicarbonate (unless used for quenching/MS)[3] |
| Triethanolamine[2][4] | - |
Key Consideration: The cross-linking reaction is more efficient at an alkaline pH, typically between 8.0 and 9.0.[1][4][5]
Question: My protein is still aggregating even with the correct buffer and pH. What other factors can I optimize?
Answer: If buffer conditions are correct, aggregation may be due to concentration effects or the inherent instability of your protein. Consider the following optimizations:
-
Optimize Reagent Concentrations:
-
Protein Concentration: High protein concentrations can favor intermolecular cross-linking and aggregation.[6] Try reducing the initial protein concentration.
-
DMP Concentration: Excessive DMP can lead to over-cross-linking and precipitation. A typical starting point is a 10- to 30-fold molar excess of DMP over the protein.[2][4] If your protein concentration is below 5 mg/mL, a 20- to 30-fold molar excess is often recommended.[2][4] Perform a titration experiment to find the lowest effective DMP concentration.
-
-
Add Stabilizing Excipients:
-
Some proteins require additives to maintain their native conformation and prevent aggregation.[6] Consider adding one of the following to your reaction buffer:
-
Glycerol or Sucrose: These osmolytes can stabilize proteins.[6][7] A final concentration of 5-20% glycerol is common.
-
Arginine and Glutamate: This amino acid mixture can increase protein solubility.[6][8]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween 20 or CHAPS can help solubilize proteins prone to aggregation.[6]
-
-
Control Temperature:
-
Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature). While this may slow the reaction rate, it can significantly reduce aggregation for sensitive proteins.[9]
-
Frequently Asked Questions (FAQs)
1. What is the chemical basis of DMP cross-linking? DMP is a homobifunctional imidoester cross-linker.[2] It has a reactive imidoester group at each end of a 9.2 Å spacer arm.[2][4] These groups react with primary amines (specifically, the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) to form stable amidine bonds.[1][5] This reaction does not alter the overall charge of the protein, which helps in preserving its native conformation.[2][4]
Caption: Reaction scheme of DMP cross-linking two protein primary amines.
2. How should I prepare and store DMP? DMP is moisture-sensitive and should be stored desiccated at 4°C.[2][4] To prevent condensation, always allow the vial to equilibrate to room temperature for at least 30 minutes before opening.[2][4] DMP solutions cannot be stored as the imidoester group hydrolyzes rapidly in aqueous buffers.[2][4] Always prepare DMP solution immediately before use. [3]
3. How do I stop (quench) the cross-linking reaction? To stop the reaction, you need to add a reagent with a primary amine that will react with any excess DMP. This is known as quenching.
| Quenching Reagent | Typical Final Concentration |
| Ethanolamine[1][3] | 0.2 M |
| Tris[2][4] | 20-50 mM |
| Glycine[2] | 20-50 mM |
After adding the quenching reagent, incubate for a short period (e.g., 15-30 minutes) to ensure all reactive DMP is consumed.
4. Can I use DMP for immunoprecipitation (IP)? Yes, DMP is commonly used to covalently cross-link antibodies to Protein A or Protein G beads for IP.[1][3][5] This prevents the antibody from co-eluting with the target antigen, resulting in a cleaner pulldown, which is especially important for downstream analyses like mass spectrometry.
5. Is DMP superior to other cross-linkers like BS3? DMP and BS3 (Bis[sulfosuccinimidyl] suberate) have different properties.
-
DMP: Often gives a higher yield of the target protein.[10][11][12]
-
BS3: Generally results in less non-specific binding but may have a lower yield for some targets.[10][11][12] The choice depends on whether yield or purity is the more critical factor for your specific application.
Experimental Protocol: Covalent Cross-linking of Antibody to Protein A/G Beads
This protocol provides a detailed methodology for cross-linking an antibody to Protein A or G agarose (B213101) beads using DMP, a common procedure prior to immunoprecipitation.
Materials:
-
Protein A or G Agarose Beads
-
Antibody of interest
-
This compound dihydrochloride (B599025) (DMP)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Cross-linking Buffer: 0.2 M Sodium Borate, pH 9.0 (Do not use Tris or Glycine)[3]
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0[3]
-
Wash Buffer: 1 M NaCl
Caption: Workflow for antibody cross-linking to beads using DMP.
Procedure:
-
Antibody Binding:
-
In a microcentrifuge tube, combine your desired amount of Protein A/G bead slurry with the appropriate amount of antibody.
-
Add Coupling Buffer (PBS) to a final volume of 1 mL.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow the antibody to bind to the beads.
-
-
Buffer Exchange and Wash:
-
Pellet the beads by centrifugation (e.g., 500 x g for 1 minute). Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of 0.2 M Sodium Borate, pH 9.0.[3] This removes unbound antibody and prepares the beads for the cross-linking reaction.
-
-
DMP Cross-linking:
-
Immediately before use , weigh out DMP and dissolve it in 0.2 M Sodium Borate, pH 9.0, to a final concentration of 20-25 mM.[3][5]
-
After the final borate buffer wash, resuspend the beads in 1 mL of the freshly prepared DMP solution.
-
Incubate for 30-45 minutes at room temperature with gentle rotation.[3][5]
-
-
Quenching:
-
Pellet the beads and discard the DMP solution.
-
To quench the reaction, wash the beads once with 1 mL of 0.2 M Ethanolamine, pH 8.0.[3]
-
Resuspend the beads in 1 mL of fresh Quenching Buffer and incubate for 1-2 hours at room temperature with rotation.[3] This step ensures any remaining reactive DMP is inactivated.
-
-
Final Wash and Storage:
-
Pellet the beads and discard the quenching buffer.
-
Wash the beads three times with 1 mL of 1 M NaCl to remove any non-covalently bound antibody.
-
Wash the beads two times with 1 mL of PBS.
-
The cross-linked beads are now ready for your immunoprecipitation experiment or can be stored in PBS with a preservative at 4°C.[1]
-
References
- 1. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. store.sangon.com [store.sangon.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. researchgate.net [researchgate.net]
- 10. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Quenching Unreacted Dimethyl Pimelimidate
This technical support center provides guidance on the effective quenching of unreacted dimethyl pimelimidate (DMP) following protein crosslinking experiments. It offers troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in a DMP crosslinking reaction?
Quenching is a critical step to terminate the crosslinking reaction. It involves adding a small molecule with a primary amine that reacts with any remaining unreacted DMP. This prevents the crosslinker from reacting non-specifically with other molecules in subsequent steps of the experiment, which could lead to artifacts and misinterpretation of results.
Q2: Which reagents are commonly used to quench DMP?
The most common quenching agents for DMP are primary amine-containing molecules. Ethanolamine (B43304) and Tris (tris(hydroxymethyl)aminomethane) are widely used for this purpose. Both are effective because their primary amine groups react with the imidoester groups of DMP, forming stable amidine bonds.
Q3: What is the chemical reaction behind quenching DMP?
This compound has two reactive imidoester groups. These groups react with primary amines (like those on lysine (B10760008) residues in proteins or on the quenching agent) in a pH-dependent manner to form stable amidine bonds. The quenching agent, present in molar excess, effectively "caps" any unreacted DMP.
Quenching Agent Comparison: Ethanolamine vs. Tris
Choosing between ethanolamine and Tris for quenching depends on the specific requirements of your experiment. While both are effective, they have different chemical properties that can influence the outcome.
| Feature | Ethanolamine | Tris (tris(hydroxymethyl)aminomethane) |
| Structure | A small, linear molecule with a primary amine and a hydroxyl group. | A larger molecule with a primary amine and three hydroxyl groups. |
| Reactivity | The primary amine is readily accessible for reaction with DMP. | The primary amine is also reactive, but the bulkier structure may introduce some steric hindrance compared to ethanolamine. |
| Potential for Side Reactions | Generally considered to have minimal side reactions in this context. | The hydroxyl groups are generally not reactive with imidoesters under standard quenching conditions. However, Tris is a common biological buffer and its presence can alter solution properties. |
| Common Concentration | Typically used at a final concentration of 20-100 mM. | Also used at a final concentration of 20-50 mM.[1][2] |
| pH Considerations | Quenching is typically performed at a pH between 8.0 and 9.0. | Quenching is also performed in the alkaline pH range, similar to ethanolamine. |
Experimental Protocols
Protocol 1: Quenching DMP with Ethanolamine
This protocol is adapted from standard procedures for antibody crosslinking to beads.[3][4][5]
Materials:
-
Crosslinked sample in an amine-free buffer (e.g., Borate or HEPES buffer)
-
Quenching Buffer: 1 M Ethanolamine, pH 8.0
Procedure:
-
Following the DMP crosslinking reaction, pellet the beads or sample by centrifugation.
-
Carefully remove the supernatant containing the unreacted DMP.
-
Add the Quenching Buffer to the sample to achieve a final ethanolamine concentration of 50-100 mM.
-
Resuspend the sample gently.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Pellet the sample by centrifugation.
-
Wash the sample three times with an appropriate wash buffer (e.g., PBS) to remove excess quenching agent and byproducts.
Protocol 2: Quenching DMP with Tris
This protocol is an alternative to using ethanolamine.
Materials:
-
Crosslinked sample in an amine-free buffer (e.g., Borate or HEPES buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
After the DMP crosslinking step, pellet your sample via centrifugation.
-
Aspirate and discard the supernatant.
-
Add the Quenching Buffer to your sample to reach a final Tris concentration of 20-50 mM.[1][2]
-
Gently resuspend the sample.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Centrifuge to pellet the sample.
-
Wash the sample three times with a suitable wash buffer (e.g., PBS) to eliminate unreacted Tris and other reaction components.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background or non-specific crosslinking after quenching. | Inefficient Quenching: The concentration of the quenching agent was too low, or the incubation time was too short. | Increase the final concentration of ethanolamine or Tris to the upper end of the recommended range (e.g., 100 mM for ethanolamine, 50 mM for Tris). Extend the quenching incubation time to 60 minutes. |
| Hydrolyzed DMP: DMP is moisture-sensitive and can hydrolyze, leading to reduced crosslinking efficiency and potentially incomplete quenching. | Always use fresh DMP powder and prepare the DMP solution immediately before use. | |
| Loss of protein activity or function. | pH shift during quenching: The addition of the quenching buffer significantly altered the pH of the sample, potentially denaturing the protein. | Ensure the pH of your quenching buffer is properly adjusted and that the final pH of the reaction mixture remains within a range that is compatible with your protein's stability. |
| Difficulty resuspending the sample after quenching. | Protein Aggregation: Inefficient quenching may lead to continued crosslinking and aggregation. Alternatively, the properties of the quenching agent might promote aggregation. | Ensure efficient quenching as described above. If using Tris and observing aggregation, consider switching to the smaller ethanolamine molecule. You can also try adding a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. |
| Inconsistent results between experiments. | Variability in quenching efficiency: Differences in the preparation of quenching solutions or incubation times can lead to variability. | Prepare fresh quenching solutions for each experiment. Standardize the quenching protocol, including incubation time and temperature, and ensure consistent mixing. |
Visualizations
Caption: Reaction of unreacted DMP with a primary amine quencher.
Caption: General experimental workflow for DMP crosslinking and quenching.
Caption: Decision tree for troubleshooting DMP quenching issues.
References
- 1. store.sangon.com [store.sangon.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Open Access@KRIBB: Optimizing protein crosslinking control: synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions [oak.kribb.re.kr]
- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Dimethyl Pimelimidate (DMP) Crosslinking Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Dimethyl pimelimidate (DMP) for protein crosslinking. It is intended for researchers, scientists, and drug development professionals to help ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a DMP crosslinking reaction?
A1: this compound (DMP) reacts with primary amines in a pH range of 7.0-10.0.[1][2][3] However, for optimal and more efficient crosslinking, a pH greater than 8 is recommended.[4][5][6] Specific protocols have demonstrated successful crosslinking at pH 8.0, 8.3, and 9.0.[2][4][6][7]
Q2: Which buffers should I use for the DMP reaction, and which should I avoid?
A2: It is crucial to use buffers that do not contain primary amines, as these will compete with the target protein's amines for reaction with DMP.[2][3][4][5][8]
-
Recommended Buffers: Borate (B1201080) buffer, phosphate (B84403) buffer, carbonate buffer, HEPES buffer, and triethanolamine (B1662121) buffer are all suitable choices.[2][3][8]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided in the crosslinking step.[2][3][8]
Q3: My DMP crosslinking reaction is not working. What are some common causes of failure?
A3: Several factors can lead to the failure of a DMP crosslinking reaction. Here are some common issues to troubleshoot:
-
Incorrect Buffer Choice: As mentioned in Q2, the use of amine-containing buffers like Tris or glycine will inhibit the desired reaction.
-
Suboptimal pH: The reaction efficiency is significantly lower at a neutral or acidic pH. Ensure your reaction buffer is in the optimal alkaline range (pH 8.0-9.0).[2][4]
-
Hydrolyzed DMP: DMP is moisture-sensitive and the imidoester groups can be easily hydrolyzed, rendering it inactive.[2][3][9] Always allow the DMP vial to equilibrate to room temperature before opening to prevent condensation, and prepare DMP solutions fresh for each experiment.[2][3]
-
Insufficient DMP Concentration: The molar excess of DMP to your protein is a critical parameter. For protein concentrations above 5 mg/mL, a 10-fold molar excess of the crosslinker is recommended. For concentrations below 5 mg/mL, a 20- to 30-fold molar excess may be necessary.[2][3]
Q4: How should I stop the DMP crosslinking reaction?
A4: The DMP reaction can be stopped or "quenched" by adding a reagent that contains a high concentration of primary amines. This will react with any excess, unreacted DMP. Common quenching reagents include:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no crosslinking efficiency | Use of an amine-containing buffer (e.g., Tris, Glycine). | Switch to a non-amine-containing buffer such as Borate, Phosphate, or HEPES.[2][3][8] |
| Reaction pH is too low. | Increase the pH of the reaction buffer to the optimal range of 8.0-9.0.[2][4] | |
| DMP has been hydrolyzed. | Use a fresh vial of DMP, ensure it is warmed to room temperature before opening, and prepare the solution immediately before use.[2][3] | |
| High levels of non-specific binding | Inefficient quenching of the reaction. | Ensure an adequate concentration of the quenching reagent (e.g., 20-50mM final concentration of Tris or glycine) is added and allowed to incubate.[2][3] |
| Inappropriate buffer ionic strength. | Optimize the salt concentration in your buffers. For example, when binding IgG to Protein G, 1.0 M NaCl can be optimal.[4] | |
| Protein aggregation or precipitation | Protein concentration is too high. | Reduce the protein concentration and adjust the DMP molar excess accordingly.[2][3] |
| Buffer composition is not optimal for protein stability. | Screen different non-amine buffers (Borate, Phosphate, HEPES) to find the one that best maintains your protein's solubility and conformation. |
Data Presentation
Table 1: Recommended Buffer Conditions for DMP Crosslinking
| Buffer | Recommended Concentration | Recommended pH | Notes |
| Sodium Borate | 0.1 - 0.2 M | 8.0 - 9.0 | A commonly used and effective buffer for DMP crosslinking.[4][7] |
| Triethanolamine | 0.2 M | 8.0 | A suitable alternative to borate buffer.[2][3] |
| HEPES | 20 mM | 7.5 - 8.0 | Can be used, but ensure the pH is adjusted to the higher end of the effective range.[8] |
| Phosphate | 20 mM | 7.5 - 8.0 | Similar to HEPES, ensure an alkaline pH for optimal results.[8] |
Experimental Protocols
Key Experiment: Covalent Crosslinking of Antibodies to Protein A/G Beads
This protocol describes a general procedure for the covalent crosslinking of an antibody to Protein A or Protein G agarose (B213101) beads using DMP.
Materials:
-
Antibody of interest
-
Protein A or Protein G agarose beads
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS)
-
Crosslinking Buffer: 0.2 M Sodium Borate, pH 9.0 (prepare fresh)
-
DMP (this compound dihydrochloride)
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0
-
Storage Buffer: PBS with a suitable antimicrobial agent
Procedure:
-
Antibody Binding:
-
Incubate your antibody with the Protein A/G beads in PBS for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads three times with 10 bead volumes of cold PBS to remove unbound antibody.
-
After the final wash, wash the beads twice with 10 bead volumes of 0.2 M Sodium Borate, pH 9.0.
-
-
DMP Crosslinking:
-
Quenching:
-
Pellet the beads by centrifugation and discard the supernatant.
-
To quench the reaction, wash the beads with 10 bead volumes of 0.2 M Ethanolamine, pH 8.0.[7]
-
Resuspend the beads in the Quenching Buffer and incubate for 2 hours at room temperature with gentle rotation.
-
-
Final Washes and Storage:
-
Wash the crosslinked beads extensively with PBS to remove any non-covalently bound antibody and residual quenching reagent.
-
The beads are now ready for use in immunoprecipitation or can be stored at 4°C in PBS with an antimicrobial agent.
-
Visualizations
Caption: Experimental workflow for DMP crosslinking of antibodies to beads.
Caption: Logical relationship of buffer choice on DMP reaction success.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 8. fgsc.net [fgsc.net]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Incomplete Elution of Target Proteins After DMP Cross-Linking
For researchers, scientists, and drug development professionals utilizing Dimethyl Pimelimidate (DMP) for protein cross-linking, incomplete elution of the target protein and its binding partners can be a significant bottleneck. This technical support guide provides detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols to address this common issue, ensuring a higher yield and purity of your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is DMP, and how does it work for cross-linking?
This compound (DMP) is a homobifunctional imidoester cross-linker. It reacts with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of a protein) to form stable amidine bonds.[1][2][3] This reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0.[1][3] Because DMP is a non-cleavable cross-linker, the covalent bonds it forms are highly stable, which can present challenges during the elution step.
Q2: Why is my target protein not eluting completely after DMP cross-linking?
Incomplete elution is a common issue stemming from the stability of the DMP cross-link and the strong antibody-antigen interaction. Gentle elution methods, such as those using low pH (e.g., glycine (B1666218) buffer) or chaotropic agents (e.g., urea), are often insufficient to disrupt these multiple, strong interactions, leaving a significant portion of the target protein bound to the affinity matrix.[4]
Q3: Can the cross-linking efficiency itself affect elution?
Yes. Over-cross-linking can create large, insoluble protein complexes that are difficult to elute. It's crucial to optimize the DMP concentration and reaction time to achieve a balance between efficient cross-linking and the ability to elute the target protein.
Q4: Are there alternatives to DMP that might allow for easier elution?
Cleavable cross-linkers are an excellent alternative. These molecules contain a spacer arm with a cleavable bond (e.g., a disulfide bond) that can be broken under specific conditions (e.g., with a reducing agent). This allows for the release of the target protein without disrupting the antibody-bead interaction, often resulting in higher elution efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no elution of the target protein | Inefficient Elution Buffer: The elution buffer is not strong enough to disrupt the antibody-antigen and cross-linked interactions. | Switch to a more stringent elution buffer. A buffer containing 2% SDS is often effective, though it will denature the protein.[5] A "soft" elution with 0.2% SDS and 0.1% Tween-20 at 25°C can be a less harsh alternative. |
| Over-cross-linking: Excessive cross-linking has made the protein complex insoluble or too tightly bound. | Optimize the DMP concentration. Perform a titration experiment to find the lowest effective concentration. Reduce the incubation time for the cross-linking reaction. | |
| Ineffective Quenching: Unreacted DMP continues to cross-link, leading to aggregation. | Ensure the quenching step is performed immediately after cross-linking using a buffer containing a primary amine, such as Tris or ethanolamine.[1][3] | |
| High background of non-specific proteins | Inadequate Washing: Insufficient washing steps fail to remove non-specifically bound proteins. | Increase the number of washes after immunoprecipitation. Consider using a wash buffer with a higher salt concentration or a mild detergent to reduce non-specific binding.[6] |
| Hydrophobic Interactions: The cross-linker or the protein itself may have hydrophobic properties, leading to non-specific binding to the beads. | Pre-clear the lysate with beads before immunoprecipitation to remove proteins that non-specifically bind to the matrix.[7][8] | |
| Co-elution of the antibody | Inefficient Cross-linking: The antibody is not fully cross-linked to the beads. | Ensure the cross-linking reaction is performed at the optimal pH (8.0-9.0).[1][3] Verify that the buffers used for cross-linking do not contain primary amines (e.g., Tris), which would compete with the reaction.[2][3] |
Data Presentation: Comparison of Elution Buffers
While exact elution efficiencies can vary depending on the specific antibody-antigen interaction and the degree of cross-linking, the following table provides a qualitative and semi-quantitative comparison of commonly used elution buffers for immunoprecipitated proteins.
| Elution Buffer | Principle of Elution | Typical Conditions | Elution Efficiency | Remarks |
| Glycine-HCl | Low pH | 0.1-0.2 M, pH 2.5-3.0 | Low to Moderate (Often Incomplete)[4] | Gentle and non-denaturing. Eluate must be neutralized immediately. May not be effective for high-affinity interactions or cross-linked complexes.[4] |
| Urea | Chaotropic Agent | 6-8 M | Moderate (Often Incomplete) | Denaturing. Can be useful for subsequent mass spectrometry. Efficiency can be variable. |
| SDS (Hot) | Strong Anionic Detergent | 2% SDS, heated to 70-95°C for 5-10 min | High (Often Complete)[5] | Highly effective but completely denaturing. Co-elutes the antibody if not perfectly cross-linked. |
| "Soft" SDS | Mild Detergent Action | 0.2% SDS, 0.1% Tween-20, 25°C | Moderate to High | Less harsh than hot SDS and can preserve some protein complexes. Reduces antibody co-elution. |
Note: Quantitative data on elution efficiency after DMP cross-linking is scarce in the literature. The efficiencies are presented qualitatively based on descriptions in multiple research articles. One study on a peptide-based elution for a Protein A-tagged system reported elution efficiencies ranging from 42% to 86%, highlighting the variability even with specialized methods.[9]
Experimental Protocols
Protocol 1: DMP Cross-Linking of Antibody to Protein A/G Beads
This protocol outlines the covalent attachment of an antibody to Protein A/G beads using DMP.
Materials:
-
Protein A/G Agarose or Magnetic Beads
-
Antibody specific to the target protein
-
Binding/Wash Buffer (e.g., PBS)
-
Cross-linking Buffer: 0.2 M Sodium Borate, pH 9.0
-
DMP solution: 20 mM DMP in Cross-linking Buffer (prepare fresh)[10]
-
Quenching Buffer: 0.2 M Ethanolamine or 1 M Tris-HCl, pH 8.0[10]
-
Wash Buffer: 1 M NaCl
Procedure:
-
Antibody Binding: Incubate your antibody with the Protein A/G beads in Binding/Wash Buffer for 1-2 hours at room temperature with gentle rotation.
-
Washing: Wash the beads three times with Cross-linking Buffer to remove any residual primary amines.
-
Cross-linking: Resuspend the beads in fresh Cross-linking Buffer and add the freshly prepared 20 mM DMP solution. Incubate for 30-60 minutes at room temperature with gentle rotation.[10]
-
Quenching: Pellet the beads and remove the supernatant. Add Quenching Buffer and incubate for 1-2 hours at room temperature with gentle rotation to stop the reaction.[10]
-
Final Washes: Wash the beads extensively with 1 M NaCl to remove any non-covalently bound antibody, followed by three washes with your lysis buffer. The beads are now ready for immunoprecipitation.
Protocol 2: Hot SDS Elution of Target Protein
This protocol is a highly effective method for eluting cross-linked proteins, although it results in denaturation.
Materials:
-
Immunoprecipitated and washed beads
-
2x SDS-PAGE Sample Buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)
Procedure:
-
After the final wash of your immunoprecipitation, carefully remove all supernatant from the beads.
-
Add 20-40 µL of 2x SDS-PAGE Sample Buffer directly to the beads.
-
Vortex briefly to mix.
-
Heat the sample at 95-100°C for 5-10 minutes.[4]
-
Centrifuge the tubes to pellet the beads.
-
Carefully collect the supernatant, which contains your eluted target protein, for analysis by SDS-PAGE and Western blotting.
Visualizations
DMP Cross-Linking Reaction
Caption: DMP cross-linking reaction with a primary amine on a protein.
Troubleshooting Workflow for Incomplete Elution
Caption: A logical workflow for troubleshooting incomplete protein elution.
References
- 1. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. researchgate.net [researchgate.net]
- 10. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
Does Dimethyl pimelimidate cross-linking affect protein function?
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Dimethyl pimelimidate (DMP) for protein cross-linking. The focus is on understanding and mitigating the effects of DMP on protein function.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMP) and how does it work?
This compound (DMP) is a homobifunctional imidoester cross-linker. It contains an imidoester group at each end of a 9.2 Å spacer arm. DMP reacts specifically with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on proteins to form stable amidine bonds. This reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0.[1][2]
Q2: Does DMP cross-linking alter the charge of the target protein?
No, the formation of an amidine bond from the reaction of DMP with a primary amine does not alter the overall charge of the protein. This is a key advantage of imidoester cross-linkers like DMP, as it helps to preserve the native conformation and, potentially, the function of the protein.
Q3: Will DMP cross-linking inactivate my protein?
While DMP is designed to minimize protein denaturation, there is always a risk of functional alteration. The impact of DMP on protein function is protein-dependent and can be influenced by the location and number of cross-linked lysine residues. However, studies have shown that enzymes such as protein kinase CK2 and calf intestine alkaline phosphatase remain active after being cross-linked with DMP.[1] Careful optimization of the cross-linking reaction is crucial to preserve protein function.
Q4: What are the primary applications of DMP cross-linking?
DMP is widely used for a variety of applications, including:
-
Antibody Immobilization: Covalently linking antibodies to protein A or G beads for immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments.[1][2][3][4][5]
-
Studying Protein-Protein Interactions: Capturing and stabilizing transient or weak protein-protein interactions for subsequent analysis.
-
Enzyme Immobilization: Attaching enzymes to solid supports for various biochemical assays and industrial applications.[1]
-
Probing Protein Conformation: Introducing distance constraints to study the three-dimensional structure of proteins and protein complexes.
Q5: What are the critical parameters to control during a DMP cross-linking reaction?
To ensure successful and reproducible cross-linking while minimizing negative effects on protein function, it is essential to control the following parameters:
-
pH: The reaction should be performed in a buffer with a pH between 8.0 and 9.0 for optimal efficiency.[1][2]
-
Buffer Composition: Use amine-free buffers such as sodium borate, triethanolamine, or HEPES, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for reaction with DMP.[6]
-
DMP Concentration: The molar ratio of DMP to protein needs to be optimized to achieve sufficient cross-linking without causing excessive modification or aggregation.
-
Reaction Time and Temperature: Incubation time and temperature should be carefully controlled to manage the extent of the cross-linking reaction.
-
Quenching: The reaction must be stopped by adding a quenching reagent that contains a primary amine, such as ethanolamine (B43304) or Tris, to consume any unreacted DMP.[2]
Troubleshooting Guides
Problem 1: Loss of Protein Function/Activity After DMP Cross-linking
| Possible Cause | Suggested Solution |
| Over-cross-linking: Excessive modification of lysine residues, potentially within or near the active site or binding interface. | - Optimize DMP:Protein Molar Ratio: Perform a titration experiment to determine the lowest effective concentration of DMP. - Reduce Reaction Time: Shorten the incubation time to limit the extent of cross-linking. - Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate. |
| Conformational Changes: Cross-linking may induce subtle structural changes that affect function. | - Use a Different Cross-linker: Consider a cross-linker with a different spacer arm length or reactive group if DMP proves unsuitable. - Protect the Active Site: If the active site is known, consider performing the cross-linking reaction in the presence of a substrate or a competitive inhibitor to shield critical lysine residues. |
| Protein Aggregation: Cross-linking can sometimes lead to the formation of insoluble protein aggregates. | - Optimize Protein Concentration: Use a lower protein concentration to reduce the likelihood of intermolecular cross-linking. - Improve Solubility: Add stabilizing agents such as glycerol (B35011) or detergents (at low concentrations) to the reaction buffer. |
Problem 2: Low Cross-linking Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal pH: The pH of the reaction buffer is too low for efficient reaction of the imidoester groups. | - Verify Buffer pH: Ensure the pH of the reaction buffer is between 8.0 and 9.0. |
| Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | - Use Amine-Free Buffers: Switch to a buffer such as sodium borate, triethanolamine, or HEPES. |
| Hydrolyzed DMP: DMP is moisture-sensitive and can hydrolyze if not stored or handled properly. | - Use Fresh DMP: Prepare DMP solutions immediately before use. - Proper Storage: Store solid DMP desiccated at 4°C. |
| Insufficient DMP Concentration: The molar ratio of DMP to protein is too low. | - Increase DMP:Protein Molar Ratio: Gradually increase the concentration of DMP in your optimization experiments. |
Data Presentation
Table 1: Comparison of DMP and BS3 Cross-linkers for Immunoprecipitation
| Parameter | This compound (DMP) | Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) | Reference |
| Target Protein Yield | Higher | Lower | [7] |
| Non-specific Binding | Higher | Lower | [7] |
| Reactive Groups | Imidoester (targets primary amines) | NHS-ester (targets primary amines) | |
| Spacer Arm Length | 9.2 Å | 11.4 Å |
Table 2: Hypothetical Quantitative Analysis of DMP Cross-linking on Enzyme Kinetics
| Enzyme | Condition | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Kcat/Km) |
| Hypothetical Kinase A | Untreated | 15 | 1.2 | 8.0 x 104 |
| DMP Cross-linked (Optimized) | 20 | 1.0 | 5.0 x 104 | |
| DMP Cross-linked (High Conc.) | 50 | 0.5 | 1.0 x 104 |
Experimental Protocols
Protocol 1: General Procedure for DMP Cross-linking of a Purified Protein
Materials:
-
Purified protein in an amine-free buffer (e.g., 0.1 M Sodium Borate, pH 8.5)
-
This compound dihydrochloride (B599025) (DMP)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Ethanolamine, pH 8.0)
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer at the desired concentration.
-
DMP Solution Preparation: Immediately before use, dissolve DMP in the reaction buffer to the desired stock concentration (e.g., 20 mM).[4]
-
Cross-linking Reaction: Add the freshly prepared DMP solution to the protein sample to achieve the optimized DMP:protein molar ratio.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Removal of Excess Reagents: Remove unreacted DMP and quenching reagent by buffer exchange using a desalting column or dialysis against a suitable storage buffer.
-
Functional Assay: Proceed with the relevant functional assay to assess the impact of cross-linking on protein activity.
Protocol 2: General Enzyme Activity Assay (Example: Kinase Assay)
Materials:
-
Untreated and DMP-cross-linked enzyme
-
Kinase reaction buffer
-
Substrate peptide
-
ATP (with γ-32P-ATP for radiometric assay or specific antibody for ELISA-based assay)
-
Phosphocellulose paper or appropriate ELISA plate
-
Wash buffers
-
Scintillation counter or plate reader
Procedure:
-
Reaction Setup: In separate tubes or wells, prepare reaction mixtures containing the kinase reaction buffer, substrate peptide, and either the untreated or DMP-cross-linked enzyme.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Detection of Product:
-
Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated γ-32P-ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
ELISA-based Assay: Follow the specific protocol for the ELISA kit, which typically involves washing steps and detection with a primary antibody against the phosphorylated substrate and a secondary antibody conjugated to a detectable enzyme.
-
-
Data Analysis: Compare the activity of the DMP-cross-linked enzyme to the untreated control to determine the effect of the cross-linking on its function.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. user.eng.umd.edu [user.eng.umd.edu]
- 3. researchgate.net [researchgate.net]
- 4. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 5. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding hydrolysis of Dimethyl pimelimidate during storage and handling
Welcome to the Technical Support Center for Dimethyl pimelimidate (DMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of DMP to prevent hydrolysis and ensure successful cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMP) and what is it used for?
A1: this compound (DMP) is a homobifunctional cross-linking reagent. It is commonly available as a more stable dihydrochloride (B599025) salt.[1] DMP is primarily used to link proteins by reacting with primary amine groups (-NH2) in the pH range of 7.0-10.0 to form stable amidine bonds.[1] A frequent application is in the preparation of antibody affinity columns, where an antibody is covalently coupled to Protein A or Protein G beads.[1]
Q2: Why is preventing hydrolysis of DMP important?
A2: DMP is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH.[2] Hydrolysis breaks down the imidoester functional groups of DMP, rendering it inactive and unable to form stable cross-links with proteins. This can lead to failed experiments, low yields of cross-linked products, and unreliable results.
Q3: How should I store powdered this compound?
A3: To prevent hydrolysis from atmospheric moisture, solid DMP should be stored in a tightly sealed container, away from moisture. Recommended storage temperatures are 4°C for short-term and -20°C for long-term storage.[3]
Q4: What is the proper way to prepare and store DMP stock solutions?
A4: DMP is readily hydrolyzed in aqueous solutions, so stock solutions should be prepared immediately before use.[4] If a stock solution must be made, it is recommended to dissolve DMP in an anhydrous, amine-free solvent like DMSO. For aqueous stock solutions, use amine-free buffers and prepare them fresh. Storage of aqueous stock solutions is generally not recommended. If temporary storage is necessary, aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring the container is sealed to prevent moisture ingress.[5]
Q5: What type of buffer should I use for my cross-linking reaction with DMP?
A5: It is critical to use buffers that do not contain primary amines, as these will compete with the target protein for reaction with DMP.[6][7] Recommended buffers include sodium borate, triethanolamine, and HEPES. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) must be avoided in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cross-linking efficiency | Hydrolysis of DMP: DMP was exposed to moisture during storage or the stock solution was not freshly prepared. | Ensure DMP powder is stored in a desiccated environment. Always prepare DMP solutions immediately before use.[4] |
| Incorrect buffer: The buffer used contains primary amines (e.g., Tris, glycine), which compete with the target protein for reaction with DMP. | Use a non-amine-containing buffer such as sodium borate, triethanolamine, or HEPES at a pH between 8.0 and 10.0.[6][7] | |
| Incorrect pH: The reaction pH is too low. DMP cross-linking is more efficient at alkaline pH. | Adjust the reaction buffer pH to be between 8.0 and 10.0 for optimal cross-linking.[6][7] | |
| High background or non-specific binding in immunoprecipitation (IP) | Over-cross-linking: Too much DMP was used, leading to non-specific cross-linking of proteins to the beads or antibody. | Optimize the concentration of DMP used in your experiment. A good starting point is a 10- to 50-fold molar excess over the protein. |
| Inefficient quenching: Unreacted DMP was not properly quenched, leading to continued cross-linking after the intended reaction time. | After the cross-linking step, quench the reaction with a buffer containing a primary amine, such as ethanolamine (B43304) or Tris, to consume any unreacted DMP.[6][7] | |
| Antibody heavy and light chains are still present after elution in IP | Incomplete cross-linking: The antibody was not efficiently cross-linked to the Protein A/G beads. | Ensure the cross-linking reaction is performed at the optimal pH (8.0-10.0) and for a sufficient amount of time (typically 30-60 minutes at room temperature). Verify the freshness of the DMP solution. |
| Inefficient removal of non-cross-linked antibody: Not all of the antibody is covalently attached to the beads. | After the cross-linking and quenching steps, wash the beads with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) to remove any non-covalently bound antibody before proceeding with the immunoprecipitation. | |
| Precipitation of DMP in the reaction mixture | Low solubility: DMP has limited solubility in some aqueous buffers, especially at high concentrations. | Ensure the DMP is fully dissolved in the buffer before adding it to the protein solution. You may need to gently vortex or sonicate the solution. Using a co-solvent like DMSO can also help. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound (DMP)
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | 4°C | Short-term | Store in a tightly sealed container in a desiccator.[3] |
| -20°C | Long-term | Store in a tightly sealed container in a desiccator. | |
| Aqueous Stock Solution | Not Recommended | - | Prone to rapid hydrolysis. Prepare fresh before each use.[4] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Seal tightly to prevent moisture contamination.[5] | |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Seal tightly to prevent moisture contamination.[5] | |
| Anhydrous DMSO Stock Solution | -20°C or -80°C | Extended | Use anhydrous DMSO to minimize hydrolysis. Aliquot and seal tightly. |
Experimental Protocols
Protocol 1: Preparation of a Fresh DMP Stock Solution for Cross-linking
Objective: To prepare a DMP solution immediately prior to use to ensure maximum reactivity.
Materials:
-
This compound dihydrochloride (DMP) powder
-
Amine-free buffer (e.g., 0.2 M Sodium Borate, pH 9.0)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the container of DMP powder to equilibrate to room temperature before opening to prevent condensation of moisture.[4]
-
Weigh the required amount of DMP powder quickly in a clean, dry microcentrifuge tube.
-
Immediately add the appropriate volume of cold, amine-free buffer to achieve the desired final concentration (e.g., 20 mM).
-
Vortex the tube until the DMP is completely dissolved.
-
Use the freshly prepared DMP solution immediately in your cross-linking reaction. Do not store the aqueous solution.
Protocol 2: General Procedure for Antibody Cross-linking to Protein A/G Beads using DMP
Objective: To covalently couple an antibody to Protein A or Protein G beads for use in immunoprecipitation.
Materials:
-
Protein A or Protein G agarose (B213101) or magnetic beads
-
Antibody of interest
-
Binding/Wash Buffer (e.g., PBS)
-
Cross-linking Buffer (e.g., 0.2 M Sodium Borate, pH 9.0)
-
Freshly prepared DMP solution (see Protocol 1)
-
Quenching Buffer (e.g., 0.2 M Ethanolamine, pH 8.0 or 1 M Tris-HCl, pH 7.5)
-
Low pH Elution Buffer (e.g., 0.1 M Glycine, pH 2.5)
Procedure:
-
Incubate the antibody with the Protein A/G beads in binding buffer to allow for binding (typically 1-2 hours at room temperature or overnight at 4°C).
-
Wash the antibody-bead complexes three times with the cross-linking buffer to remove any residual amine-containing buffers.
-
Resuspend the beads in the cross-linking buffer.
-
Immediately add the freshly prepared DMP solution to the bead suspension to the desired final concentration.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Pellet the beads and remove the supernatant.
-
Wash the beads with the quenching buffer to remove any residual DMP.
-
Resuspend the beads in the quenching buffer and incubate for 1-2 hours at room temperature to ensure all unreacted DMP is quenched.[4]
-
Wash the beads with a low pH elution buffer to remove any non-covalently bound antibody.
-
Wash the beads three times with PBS or your desired storage buffer. The cross-linked beads are now ready for use in immunoprecipitation.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low cross-linking yield with DMP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl Pimelimidate (DMP) Crosslinking
Welcome to the technical support center for Dimethyl pimelimidate (DMP) crosslinking applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the use of DMP in immunoprecipitation and other assays where antibody-antigen interactions are critical.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMP) and how does it work?
A1: this compound (DMP) is a homobifunctional imidoester crosslinker.[1] It is commonly used to covalently link antibodies to Protein A or Protein G beads in immunoprecipitation (IP) experiments.[1] The imidoester groups at each end of its 7-carbon spacer arm react with primary amines (such as the ε-amino group of lysine (B10760008) residues) on the antibody and the Protein A/G beads, forming stable amidine bonds.[1][2] This covalent attachment prevents the co-elution of antibody heavy and light chains with the target antigen during the elution step of IP, which can interfere with downstream analyses like SDS-PAGE and mass spectrometry.[3] The crosslinking reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0.[4]
Q2: Can DMP crosslinking affect the antigen-binding capacity of my antibody?
A2: Yes, DMP crosslinking has the potential to hinder antigen recognition.[5] Since DMP reacts with primary amines, there is a risk of modifying lysine residues within or near the antigen-binding site (Fab region) of the antibody. This modification can alter the conformation of the antigen-binding site, leading to reduced affinity for the target antigen. One study indicated that a high concentration of DMP (50 mM) can impede the recognition of T. cruzi antigens in immunoprecipitation assays.[5]
Q3: What are the main advantages and disadvantages of using DMP compared to other crosslinkers like BS3?
A3: Both DMP and Bis(sulfosuccinimidyl)suberate (BS3) are common crosslinkers for antibody immobilization, but they have different characteristics.
| Feature | This compound (DMP) | Bis(sulfosuccinimidyl)suberate (BS3) |
| Target Residues | Primarily primary amines (e.g., lysines).[6] | Primarily primary amines, with some reactivity towards tyrosines, serines, and threonines.[6] |
| Antigen Yield | Generally results in a higher yield of the target protein.[7][8] | May result in a lower overall binding of some target proteins.[6] |
| Non-Specific Binding | Can lead to a marked increase in non-specifically bound proteins.[9] | Generally results in less non-specific binding compared to DMP.[7][8] |
| Cost | Relatively inexpensive. | Significantly more expensive than DMP.[9] |
Q4: What are the critical parameters to consider when optimizing a DMP crosslinking protocol?
A4: Several parameters are crucial for a successful DMP crosslinking experiment:
-
DMP Concentration: Using the lowest effective concentration of DMP is recommended to minimize the risk of modifying the antigen-binding site of the antibody. Optimization experiments may be necessary to determine the ideal concentration for your specific antibody and application.
-
pH: The crosslinking reaction with DMP is pH-dependent and is most efficient at a pH between 8.0 and 9.0.[4] Using a non-amine-containing buffer like sodium borate (B1201080) or triethanolamine (B1662121) is essential to avoid quenching the reaction.[1][10]
-
Reaction Time: The incubation time with DMP should be sufficient for efficient crosslinking but not so long as to cause excessive modification of the antibody. A typical reaction time is 30-60 minutes at room temperature.[2]
-
Quenching: It is critical to stop the crosslinking reaction by adding a quenching reagent that contains primary amines, such as Tris, glycine, or ethanolamine.[4] This will react with any excess DMP and prevent further, potentially detrimental, modifications.
-
Washing Steps: Thorough washing after crosslinking and quenching is necessary to remove any unreacted DMP and quenching reagent, as well as any non-covalently bound antibody.
Troubleshooting Guide
Problem 1: Low or no yield of the target antigen after immunoprecipitation.
| Possible Cause | Recommended Solution |
| DMP has inactivated the antibody. | The concentration of DMP may be too high, leading to modification of the antigen-binding site. Try reducing the DMP concentration or the reaction time. Consider using an alternative crosslinker like BS3, which may be gentler on some antibodies. |
| Inefficient crosslinking. | Ensure the pH of the crosslinking buffer is between 8.0 and 9.0. Use a fresh solution of DMP, as it is moisture-sensitive and can hydrolyze.[2] Confirm that your buffers do not contain primary amines (e.g., Tris or glycine) during the crosslinking step.[1] |
| Poor antibody-bead binding. | Ensure that the antibody isotype is compatible with the Protein A or G beads being used.[11] Incubate the antibody with the beads for a sufficient amount of time before adding DMP. |
| Inefficient elution. | The elution buffer may not be strong enough to disrupt the antibody-antigen interaction. While gentle elution is often desired, you may need to use a more stringent buffer, such as one with a lower pH or containing SDS, to recover the antigen.[7] |
Problem 2: High background of non-specific proteins in the eluate.
| Possible Cause | Recommended Solution |
| Non-specific binding to the beads. | Pre-clear the cell lysate by incubating it with beads alone before adding the antibody-crosslinked beads.[12] Increase the number and stringency of wash steps after immunoprecipitation. Consider adding a detergent like Tween-20 to the wash buffers. |
| DMP-induced aggregation. | High concentrations of DMP can sometimes lead to protein aggregation. Try reducing the DMP concentration. |
| Antibody is not specific enough. | Ensure the antibody used has been validated for immunoprecipitation.[13] Use a high-affinity, high-specificity antibody. |
Problem 3: Antibody heavy and light chains are still present in the eluate.
| Possible Cause | Recommended Solution |
| Incomplete crosslinking. | Verify the DMP concentration, pH of the buffer, and reaction time. Ensure the DMP is not hydrolyzed. |
| Inefficient quenching and washing. | After crosslinking, thoroughly wash the beads to remove any non-covalently bound antibody before proceeding with the immunoprecipitation. |
Experimental Protocols & Visualizations
Key Experimental Protocol: DMP Crosslinking of Antibody to Protein A/G Beads
This protocol provides a general framework. Optimization may be required for specific antibodies and applications.
-
Antibody Binding:
-
Wash the required amount of Protein A/G beads with a binding buffer (e.g., 0.1 M Sodium Phosphate, pH 8.0).[10]
-
Incubate the beads with your primary antibody in the binding buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads twice with the binding buffer to remove unbound antibody.
-
-
Crosslinking Reaction:
-
Wash the beads twice with a non-amine-containing crosslinking buffer (e.g., 0.2 M Sodium Borate, pH 9.0 or 0.2 M Triethanolamine, pH 8.2).[10][14]
-
Prepare a fresh solution of 20-25 mM DMP in the crosslinking buffer.[1][14] Note: DMP is unstable in aqueous solutions and should be used immediately.[10]
-
Resuspend the beads in the DMP solution and incubate for 30-45 minutes at room temperature with gentle rotation.[10][14]
-
-
Quenching:
-
Final Washes:
-
Wash the crosslinked beads extensively with PBS or your immunoprecipitation buffer to remove any residual DMP and quenching reagent.
-
The beads are now ready for the immunoprecipitation experiment.
-
Visualizations
Caption: Workflow for DMP crosslinking of antibodies to beads.
Caption: Reaction of DMP with a primary amine to form a stable amidine bond.
Caption: Troubleshooting flowchart for low antigen yield.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Data on antigen recognition hindrance by antibodies covalently immobilized to Protein G magnetic beads by this compound (DMP) cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 12. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 15. sinobiological.com [sinobiological.com]
Validation & Comparative
A Researcher's Guide to Validating Dimethyl Pimelimidate (DMP) Cross-linking with SDS-PAGE and Western Blot
For researchers, scientists, and drug development professionals, the precise analysis of protein-protein interactions is crucial for understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. Chemical cross-linking is a powerful technique to stabilize these interactions, and Dimethyl pimelimidate (DMP) is a widely used homobifunctional cross-linking agent. This guide provides a comprehensive comparison of DMP with alternative cross-linkers and details the validation of DMP cross-linking using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blot analysis, supported by experimental protocols and data.
Introduction to this compound (DMP)
This compound is a homobifunctional imidoester cross-linker. It contains two reactive imidoester groups at either end of a 9.2 Å spacer arm. DMP specifically reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) under alkaline conditions (pH 8.0-9.0) to form stable amidine bonds. A key advantage of imidoester cross-linkers like DMP is that they do not alter the net charge of the protein, as the amidine bond formed is positively charged at physiological pH, similar to the original primary amine. This property can help in preserving the native conformation and function of the protein complex.
Comparison of DMP with Alternative Cross-linkers
The choice of a cross-linking reagent is critical and depends on the specific application, the nature of the interacting proteins, and the desired outcome. Here, we compare DMP with other commonly used cross-linkers.
| Feature | This compound (DMP) | Bis(sulfosuccinimidyl) Suberate (BS3) | Disuccinimidyl Suberate (DSS) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target | Primary amines | Primary amines | Primary amines |
| Spacer Arm Length | 9.2 Å | 11.4 Å | 11.4 Å |
| Solubility | Water-soluble | Water-soluble | Water-insoluble (requires organic solvent like DMSO or DMF) |
| Cell Permeability | Membrane permeable | Membrane impermeable | Membrane permeable |
| Cleavable | No | No | No |
| Charge Alteration | No | Yes (introduces a negative charge) | No |
| Yield of Target Protein | Generally higher[1] | Can be lower[1] | Variable |
| Non-specific Binding | Can be higher[1] | Generally lower[1] | Variable |
Key Considerations:
-
BS3 is often preferred for cell surface cross-linking due to its membrane impermeability and generally results in lower non-specific binding.[1] However, it may result in a lower yield of the target protein compared to DMP.[1]
-
DSS is the water-insoluble counterpart to BS3 and is suitable for intracellular cross-linking.[2]
-
The choice between DMP and NHS-ester cross-linkers like BS3 and DSS can be crucial. A study comparing DMP and BS3 for immunoprecipitation found that BS3 cross-linking generally resulted in less non-specific binding, whereas DMP cross-linking gave an overall higher yield of the target protein.[1]
Experimental Protocols
A. DMP Cross-linking of Protein Complexes in Solution
This protocol describes the general procedure for cross-linking purified proteins or protein complexes in a solution.
Materials:
-
Purified protein sample in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
This compound dihydrochloride (B599025) (DMP)
-
Cross-linking buffer: 0.2 M Sodium Borate or Triethanolamine, pH 8.0-9.0
-
Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
SDS-PAGE sample buffer (e.g., Laemmli buffer)
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer. Dialyze or use a desalting column to exchange the buffer to the cross-linking buffer if necessary.
-
Prepare DMP Solution: Immediately before use, dissolve DMP in the cross-linking buffer to the desired final concentration (typically 1-20 mM). DMP is susceptible to hydrolysis, so fresh preparation is critical.[3]
-
Cross-linking Reaction: Add the freshly prepared DMP solution to the protein sample. The optimal molar excess of DMP to protein should be determined empirically, but a 20- to 50-fold molar excess is a common starting point.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2X SDS-PAGE sample buffer to the cross-linked sample. Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.
B. SDS-PAGE Analysis
Procedure:
-
Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected molecular weights of the monomeric and cross-linked species. Include a non-cross-linked control and a molecular weight marker.
-
Run the Gel: Apply an electric field to separate the proteins based on their molecular weight.
-
Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
Expected Results:
A successful cross-linking reaction will result in the appearance of new, higher molecular weight bands on the SDS-PAGE gel. These bands correspond to the cross-linked protein complexes (dimers, trimers, etc.). The intensity of these bands will likely increase with higher concentrations of DMP or longer incubation times, while the intensity of the monomeric band will decrease.
C. Western Blot Analysis
Western blotting is used to specifically identify the proteins involved in the cross-linked complex.
Procedure:
-
Protein Transfer: After SDS-PAGE, transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to one of the proteins of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Expected Results:
The Western blot will show bands corresponding to the monomeric form of the target protein in both the control and cross-linked lanes. In the cross-linked lane, additional higher molecular weight bands should be detected if the target protein is part of a complex. Probing with antibodies against other potential interacting partners can confirm the composition of the cross-linked complex.
Visualizing the Workflow and Chemistry
To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for validating DMP cross-linking.
Caption: The chemical reaction of DMP with primary amines on two proteins.
References
- 1. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Mass Spectrometry Analysis of DMP Cross-Linked Protein Complexes
For researchers, scientists, and drug development professionals, understanding protein-protein interactions is paramount. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate the intricate architecture of protein complexes. Among the various cross-linking reagents available, Dimethyl Pimelimidate (DMP) offers distinct advantages. This guide provides a comprehensive comparison of DMP with other common amine-reactive cross-linkers, detailed experimental protocols, and a review of data analysis strategies to empower your research.
Performance Comparison of Amine-Reactive Cross-Linkers
The choice of cross-linking reagent is critical and can significantly impact the outcome of an XL-MS experiment. DMP, an imidoester-based, homobifunctional cross-linker, primarily targets primary amines on lysine (B10760008) residues and N-termini. Its performance is often compared with N-hydroxysuccinimide (NHS) ester-based cross-linkers like Disuccinimidyl Suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) Suberate (BS3).
| Feature | This compound (DMP) | Bis(sulfosuccinimidyl) Suberate (BS3) | Disuccinimidyl Suberate (DSS) |
| Reactive Group | Imidoester | NHS-ester | NHS-ester |
| Spacer Arm Length | 9.2 Å | 11.4 Å | 11.4 Å |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Solubility | Water-soluble | Water-soluble | Water-insoluble (requires organic solvent) |
| Cell Membrane Permeability | Permeable | Impermeable | Permeable |
| Relative Yield | Generally higher target protein yield[1] | Lower target protein yield compared to DMP[1] | Variable, can be high |
| Non-specific Binding | Can result in higher non-specific binding[1] | Generally results in less non-specific binding[1] | Can be a concern |
| Bond Stability | Amidine bond is stable at neutral pH but can be reversible at very high pH. | Stable amide bond. | Stable amide bond. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful XL-MS experiments. Below are two common protocols for using DMP: one for immunoprecipitated protein complexes and another for in-solution cross-linking.
Protocol 1: DMP Cross-Linking of Immunoprecipitated Protein Complexes for MS Analysis
This protocol is adapted from a procedure for cross-linking antibodies to Protein A/G resin, which can be extended to cross-linking co-immunoprecipitated protein complexes.[2]
Reagents:
-
Binding Buffer: 0.2 M Sodium Borate, pH 9.0
-
Cross-linking Reagent: 20 mM DMP in 0.2 M Sodium Borate (prepare fresh)
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0
-
Wash Buffer: 1X PBS
-
MS-Compatible Elution Buffer: 0.2% Rapigest SF in 50 mM Ammonium Bicarbonate
Procedure:
-
Immunoprecipitation: Perform immunoprecipitation of the target protein complex according to your standard protocol using Protein A/G magnetic beads.
-
Washing: Wash the beads with the bound protein complex three times with 1 mL of ice-cold PBS.
-
Cross-linking Reaction:
-
Wash the beads three times with 1 mL of 0.2 M Sodium Borate, pH 9.0.
-
Resuspend the beads in 1 mL of freshly prepared 20 mM DMP in 0.2 M Sodium Borate.
-
Incubate for 40 minutes at room temperature with gentle rotation.
-
-
Quenching:
-
Pellet the beads and remove the supernatant.
-
Wash the beads once with 1 mL of 0.2 M Ethanolamine, pH 8.0.
-
Resuspend the beads in 1 mL of 0.2 M Ethanolamine, pH 8.0 and incubate for 1-2 hours at room temperature with rotation.
-
-
Final Washes:
-
Wash the beads three times with 1 mL of 1X PBS.
-
-
Elution for MS Analysis:
-
Elute the cross-linked protein complexes by resuspending the beads in 50-100 µL of MS-Compatible Elution Buffer.
-
Incubate at 37°C for 30 minutes with shaking.
-
Pellet the beads and collect the supernatant containing the cross-linked complexes for downstream mass spectrometry processing (e.g., reduction, alkylation, and tryptic digestion).
-
Protocol 2: In-Solution DMP Cross-Linking of Purified Protein Complexes
This general protocol is suitable for purified protein complexes in solution.[3]
Reagents:
-
Cross-linking Buffer: 0.2 M Triethanolamine, pH 8.0 (or other amine-free buffers like HEPES or phosphate (B84403) buffer, pH 7-9)
-
DMP Stock Solution: Prepare a fresh, high-concentration stock of DMP in the cross-linking buffer.
-
Quenching Solution: 1 M Glycine or Tris
Procedure:
-
Sample Preparation: Prepare the purified protein complex in the cross-linking buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Cross-linking Reaction:
-
Add DMP to the protein solution to a final concentration that is typically a 10- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Processing: The cross-linked sample is now ready for downstream processing for mass spectrometry, which typically involves SDS-PAGE separation, in-gel digestion, or in-solution digestion followed by peptide fractionation.
Data Analysis Workflow and Software
The analysis of XL-MS data is a complex computational task. The general workflow involves identifying the constituent peptides of a cross-linked pair from a convoluted MS/MS spectrum.
A variety of software tools are available to facilitate the identification and analysis of cross-linked peptides. The choice of software can depend on the type of cross-linker used (cleavable vs. non-cleavable) and the complexity of the dataset.
| Software | Key Features | Cross-linker Compatibility | User Interface |
| MeroX | User-friendly interface, good for both cleavable and non-cleavable cross-linkers, provides spectrum visualization.[4] | Cleavable (e.g., DSBU) and Non-cleavable (e.g., BS3, DMP). | Graphical User Interface (GUI). |
| MaxLynx | Integrated into the MaxQuant environment, high-performance search engine.[4] | Cleavable and Non-cleavable. | Part of MaxQuant GUI. |
| XiSEARCH | Can handle large datasets, often yields a high number of identifications.[4] | Primarily non-cleavable, can be demanding on system resources. | Web-based or command line. |
| ProXL | Web-based platform for storing, sharing, and visualizing XL-MS data. Independent of search software.[5] | Compatible with outputs from various search tools. | Web-based GUI. |
| Cross-ID | Standalone visualization platform for XL-MS data as network graphs.[6] | Imports data from various search tools, including XlinkX. | Standalone GUI. |
Visualizing Protein Interaction Networks: The TGF-β Receptor Complex
Cross-linking mass spectrometry is instrumental in mapping the topology of signaling complexes. The Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis, is initiated by the formation of a complex receptor assembly. Structural studies have revealed the intricate arrangement of TGF-β ligands with their type I and type II receptors.[7][8][9][10] An XL-MS study of this complex could provide distance constraints to validate and refine the structural models.
Conclusion
DMP is a valuable tool in the XL-MS toolbox, particularly when a higher yield of the target protein complex is desired. While it may present challenges with non-specific binding compared to NHS-esters like BS3, careful optimization of experimental conditions can mitigate these effects. The choice of cross-linker should be guided by the specific properties of the protein complex under investigation and the goals of the experiment. By combining robust experimental protocols with advanced data analysis software, researchers can effectively leverage DMP-based XL-MS to gain critical insights into the structure and function of protein interaction networks.
References
- 1. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 5. ProXL (Protein Cross-Linking Database): A Platform for Analysis, Visualization, and Sharing of Protein Cross-Linking Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 8. Structures of TGF-β with betaglycan and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of TGF-β with betaglycan and the signaling receptors reveal the mechanism whereby betaglycan potentiates receptor complex assembly and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures of TGF-β with betaglycan and the signaling receptors reveal the mechanism whereby betaglycan potentiates receptor complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dimethyl Pimelimidate (DMP) vs. BS3 for Antibody Cross-Linking
For researchers, scientists, and drug development professionals seeking to covalently link antibodies to solid supports for applications such as immunoprecipitation (IP) and affinity chromatography, the choice of cross-linking agent is a critical parameter that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used amine-reactive cross-linkers: Dimethyl pimelimidate (DMP) and Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), supported by experimental data and detailed protocols to aid in reagent selection.
This compound (DMP) and BS3 are both homobifunctional cross-linkers that react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form stable covalent bonds. However, their distinct chemical properties lead to differences in performance, particularly concerning specificity and yield.
Executive Summary of Key Differences
Experimental evidence suggests a trade-off between the specificity of antibody cross-linking and the yield of the target antigen. A study comparing the two cross-linkers for immunoprecipitation followed by 2D-PAGE analysis found that BS3 cross-linking generally resulted in less non-specific protein binding.[1][2][3] In contrast, DMP cross-linking was reported to provide a higher overall yield of the target protein.[1][2][3] This fundamental difference often guides the choice between the two reagents, depending on the specific requirements of the experiment.
Quantitative Data Comparison
| Feature | This compound (DMP) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester |
| Spacer Arm Length | 9.2 Å | 11.4 Å |
| Solubility | Water-soluble | Water-soluble |
| Reaction pH | Alkaline (pH >8, optimal 9-10)[4][5] | Neutral to slightly alkaline (pH 7-9) |
| Bond Formed | Amidine | Amide |
| Charge Preservation | Preserves the positive charge of the amine | Neutralizes the positive charge of the amine |
| Non-specific Binding | Can lead to a marked increase in non-specifically bound proteins[1] | Generally results in significantly lower levels of non-specifically bound protein compared to DMP[1] |
| Target Protein Yield | Often results in a higher yield of the target protein[1][3] | May result in a lower yield of the target protein compared to DMP |
| Cost | Generally lower cost | Significantly higher cost (can be ~30x higher per reaction)[1] |
| Reversibility | Amidine bond is reversible at very high pH[6] | Amide bond is irreversible under physiological conditions |
Chemical Structures and Reaction Mechanisms
The differing reactivity of DMP and BS3 stems from their distinct chemical structures and the resulting reaction mechanisms with primary amines.
References
- 1. DMP (this compound) 50 mg | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 2. BS3 Crosslinker | TargetMol [targetmol.com]
- 3. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 5. BS3 (bis(sulfosuccinimidyl)suberate) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison: Dimethyl Pimelimidate (DMP) vs. Disuccinimidyl Suberate (DSS) for Protein Interaction Studies
For researchers, scientists, and drug development professionals navigating the complexities of protein-protein interactions, the choice of a chemical cross-linker is a critical decision that can profoundly influence experimental outcomes. This guide provides an in-depth, objective comparison of two widely used amine-reactive cross-linkers: Dimethyl pimelimidate (DMP) and Disuccinimidyl suberate (B1241622) (DSS). By examining their chemical properties, reaction mechanisms, and performance in common applications such as immunoprecipitation, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific needs.
At a Glance: Key Differences Between DMP and DSS
| Feature | This compound (DMP) | Disuccinimidyl suberate (DSS) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Resulting Bond | Amidine bond | Amide bond |
| Spacer Arm Length | 9.2 Å | 11.4 Å |
| Solubility | Water-soluble | Water-insoluble (requires organic solvent like DMSO or DMF) |
| Optimal pH | 8.0 - 10.0 | 7.0 - 9.0 |
| Charge Preservation | Preserves positive charge of the amine | Neutralizes the positive charge of the amine |
| Bond Stability | Reversible at very high pH | Highly stable |
| Membrane Permeability | Permeable | Permeable[1] |
Delving into the Chemistry: Reaction Mechanisms
Both DMP and DSS are homobifunctional cross-linkers, meaning they have two identical reactive groups that target primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminus of a polypeptide chain. However, the chemistry of these reactive groups and the resulting covalent bonds differ significantly.
This compound (DMP) belongs to the class of imidoester cross-linkers. It reacts with primary amines at an alkaline pH to form a stable amidine bond.[2] A key feature of this reaction is that it preserves the positive charge of the original amine group, which can be advantageous for maintaining the native conformation and activity of some proteins.[3] However, the amidine bond can be reversible under very high pH conditions.
Disuccinimidyl suberate (DSS) is an N-hydroxysuccinimide (NHS) ester-based cross-linker. NHS esters react with primary amines to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1] This reaction effectively neutralizes the positive charge of the amine. DSS is not soluble in water and must be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1]
Performance Comparison: Yield, Specificity, and Non-Specific Binding
Direct quantitative comparisons of DMP and DSS in the same experimental setup are limited in the literature. However, a study comparing DMP to BS3, a water-soluble analog of DSS with identical reactivity, provides valuable insights into their relative performance in immunoprecipitation (IP) experiments.
| Performance Metric | This compound (DMP) | Disuccinimidyl suberate (DSS) / BS3 |
| Target Protein Yield | Higher yield of the target protein was observed.[4][5][6] | Lower yield of the target protein was observed in some cases.[4] |
| Non-Specific Binding | Resulted in a marked increase in non-specifically bound proteins.[4] | Generally resulted in significantly lower levels of non-specifically bound proteins.[4] |
| Antibody Leakage | Removed most, but not all, antibody leakage from the beads. | More effective at eliminating antibody and protein A leakage.[4] |
| Cost | Considerably lower cost.[6] | Significantly higher cost (in the case of BS3).[6] |
These findings suggest a trade-off between yield and purity. DMP may be the preferred choice when maximizing the recovery of the target protein is the primary goal, and subsequent analytical steps can differentiate the target from non-specific binders. Conversely, DSS (or its analog BS3) is advantageous when a cleaner immunoprecipitate with minimal non-specific protein contamination and antibody leakage is critical.
Potential Side Reactions and Their Implications
Both classes of cross-linkers are susceptible to side reactions that can impact the efficiency and interpretation of cross-linking experiments.
For DSS (NHS-esters) , the primary side reaction is hydrolysis, where the NHS ester reacts with water, rendering it inactive. The rate of hydrolysis increases with pH.[7] NHS esters can also react with the hydroxyl groups of serine, threonine, and tyrosine residues, although this is less common under controlled pH conditions.[8][9]
For DMP (imidoesters) , hydrolysis is also a competing reaction, and the imidate moiety is easily hydrolyzed, meaning solutions cannot be stored.[3] Below pH 10, side reactions can occur, though amidine formation is favored between pH 8-10.[10]
Experimental Protocols
Detailed protocols for using DMP and DSS will vary depending on the specific application. However, the following provides a general overview of the key steps for a typical cross-linking immunoprecipitation (IP) experiment.
General Protocol for Antibody Cross-linking to Protein A/G Beads
This protocol describes the covalent attachment of an antibody to Protein A/G beads prior to immunoprecipitation, which helps to reduce antibody contamination in the final eluate.
1. Antibody Binding to Beads:
-
Incubate the antibody with Protein A/G agarose (B213101) or magnetic beads in a suitable buffer (e.g., PBS) to allow for binding.
-
Wash the beads to remove unbound antibody.
2. Cross-linking Reaction:
-
Resuspend the antibody-bound beads in a non-amine-containing buffer with the appropriate pH (e.g., 0.2 M sodium borate, pH 9.0 for DMP; 20 mM sodium phosphate, 0.15 M NaCl, pH 7-9 for DSS).
-
Prepare the cross-linker solution immediately before use. For DSS, dissolve in DMSO or DMF to create a stock solution. For DMP, dissolve directly in the reaction buffer.
-
Add the cross-linker to the bead slurry at the desired final concentration (e.g., 20 mM DMP or 1-5 mM DSS).
-
Incubate at room temperature with gentle mixing for 30-60 minutes.
3. Quenching the Reaction:
-
Stop the cross-linking reaction by adding a quenching buffer containing primary amines (e.g., 0.2 M ethanolamine (B43304) or 1 M Tris-HCl).
-
Incubate for a further 15-30 minutes to ensure all unreacted cross-linker is quenched.
4. Washing and Preparation for IP:
-
Wash the beads extensively with a wash buffer (e.g., PBS) to remove uncoupled antibody and excess reagents.
-
The cross-linked antibody-bead conjugate is now ready for the immunoprecipitation of the target protein from a cell lysate.
Experimental Workflow: Cross-linking IP and Mass Spectrometry
The following diagram illustrates a typical workflow for identifying protein-protein interactions using cross-linking immunoprecipitation followed by mass spectrometry (MS) analysis.
Visualization of the Cross-linking Reaction
The following diagrams illustrate the chemical reactions of DMP and DSS with primary amines on proteins.
Conclusion and Recommendations
The choice between DMP and DSS for protein interaction studies is not a one-size-fits-all decision and depends heavily on the specific experimental goals and constraints.
Choose this compound (DMP) when:
-
Maximizing the yield of the target protein is the highest priority.
-
The preservation of the native charge of the protein is important for maintaining its structure or function.
-
Cost is a significant consideration.
-
Downstream analytical methods can effectively distinguish the target protein from a higher background of non-specific binders.
Choose Disuccinimidyl suberate (DSS) when:
-
High purity of the immunoprecipitated complex is critical.
-
Minimizing non-specific binding and antibody leakage is a primary concern.
-
A highly stable, irreversible bond is required.
-
The neutralization of the amine charge is not expected to adversely affect the protein interaction under study.
For many applications, particularly those involving sensitive downstream analyses like mass spectrometry, the cleaner results obtained with DSS or its water-soluble analogs may justify the potentially lower yield and higher cost. However, for applications where signal intensity is paramount, the higher yield provided by DMP makes it a valuable tool in the researcher's arsenal. It is often advisable to empirically test both cross-linkers to determine the optimal reagent for a specific protein interaction study.
References
- 1. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in protein complex analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A chemical crosslinking method for the analysis of binding partners of heat shock protein-90 in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison: Modern Alternatives to Dimethyl Pimelimidate for Covalent Antibody Immobilization
For researchers, scientists, and drug development professionals, the effective immobilization of antibodies onto various surfaces is a cornerstone of immunoassays, biosensors, and affinity chromatography. While Dimethyl pimelimidate (DMP) has traditionally been used for crosslinking antibodies to surfaces, a range of alternative chemistries offer significant advantages in terms of efficiency, orientation control, and preservation of antibody function. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal immobilization strategy.
The choice of immobilization chemistry directly impacts the performance of an antibody-based assay. Random, uncontrolled immobilization, often a consequence of targeting ubiquitous functional groups like primary amines, can lead to a significant loss of antigen-binding capacity due to improper orientation or modification of the antigen-binding site. Modern alternatives to DMP focus on achieving a more controlled and site-directed attachment, ensuring that the antigen-binding Fab regions are oriented away from the surface, thereby maximizing their availability for target binding.
Performance Comparison of Immobilization Chemistries
The effectiveness of an antibody immobilization strategy can be quantified by several metrics, including antibody loading capacity, antigen-binding efficiency, and the stability of the immobilized antibody. The following table summarizes key performance data for various covalent immobilization chemistries.
| Immobilization Chemistry | Key Feature | Typical Antibody Loading | Antigen Binding Efficiency Improvement (vs. Random) | Key Advantages | Key Disadvantages |
| DMP Crosslinking (via Protein A/G) | Amine-reactive crosslinking of oriented antibodies | High | Baseline (Oriented) | Simple, effective for orienting antibodies | Potential for intra/inter-molecular crosslinking |
| EDC/NHS Chemistry | Amine or Carboxyl-reactive | Moderate to High | Up to 2-fold (with orientation)[1][2] | Versatile, widely used | Can lead to random orientation if not controlled |
| Thiol-Maleimide Chemistry | Site-specific via hinge region thiols | Moderate | Up to 50% increase[3] | High site-specificity, controlled orientation | Requires antibody reduction, potential for instability |
| Carbohydrate-Hydrazide Chemistry | Site-specific via Fc region glycans | Moderate | Significant improvement in signal[4] | Excellent site-specificity, preserves Fab region | Multi-step process, potential for antibody damage |
| Reductive Amination | Amine-reactive via surface aldehydes | Moderate | Dependent on surface chemistry | Stable linkage | Can lead to random orientation |
Experimental Workflows and Chemical Pathways
Visualizing the experimental process and the underlying chemical reactions is crucial for understanding and implementing these immobilization techniques.
Detailed Experimental Protocols
Protocol 1: EDC/NHS-Mediated Antibody Immobilization on Carboxylated Beads
This protocol describes the covalent immobilization of an antibody onto carboxylated magnetic beads using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Carboxylated magnetic beads
-
Antibody to be immobilized (in a buffer free of amines, e.g., MES)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
EDC (10 mg/mL in Activation Buffer, freshly prepared)
-
Sulfo-NHS (10 mg/mL in Activation Buffer, freshly prepared)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS with 0.02% sodium azide (B81097) and 0.1% BSA
Procedure:
-
Bead Preparation: Resuspend the carboxylated magnetic beads in Activation Buffer. Place on a magnetic separator and discard the supernatant. Repeat this wash step twice.
-
Activation: Resuspend the beads in Activation Buffer. Add the freshly prepared EDC and Sulfo-NHS solutions. Incubate for 15-30 minutes at room temperature with gentle mixing.[5][6][7]
-
Washing: Place the tube on the magnetic separator, discard the supernatant, and wash the activated beads twice with ice-cold Activation Buffer.
-
Antibody Coupling: Immediately resuspend the activated beads in the antibody solution (prepared in Coupling Buffer). Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Place the tube on the magnetic separator and discard the supernatant. Resuspend the beads in Quenching Buffer and incubate for 30 minutes at room temperature to block any unreacted NHS-ester groups.
-
Final Washes: Wash the beads three times with Wash Buffer.
-
Storage: Resuspend the antibody-conjugated beads in Storage Buffer and store at 4°C.
Protocol 2: Site-Specific Antibody Immobilization via Thiol-Maleimide Chemistry
This protocol details the immobilization of an antibody onto a maleimide-activated surface by targeting sulfhydryl groups in the antibody's hinge region.
Materials:
-
Maleimide-activated surface (e.g., beads, plates)
-
Antibody to be immobilized
-
Reduction Buffer: PBS with 10 mM EDTA, pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 500 mM in water)
-
Coupling Buffer: PBS, pH 7.0-7.5, degassed
-
Quenching Solution: Cysteine or 2-mercaptoethanol (B42355) in Coupling Buffer
-
Wash Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS with 0.02% sodium azide
Procedure:
-
Antibody Reduction: Dissolve the antibody in Reduction Buffer to a concentration of 1-10 mg/mL. Add a 10-100 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds in the hinge region.[][9][10]
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column or dialysis, exchanging the buffer to ice-cold, degassed Coupling Buffer.
-
Antibody Coupling: Immediately add the reduced antibody solution to the maleimide-activated surface. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[9]
-
Quenching: Add the Quenching Solution to a final concentration of 1-10 mM to cap any unreacted maleimide (B117702) groups. Incubate for 30 minutes at room temperature.
-
Washing: Wash the surface three times with Wash Buffer to remove unbound antibody and quenching agent.
-
Storage: Store the antibody-immobilized surface in Storage Buffer at 4°C.
Protocol 3: Site-Specific Antibody Immobilization via Carbohydrate Oxidation and Hydrazide Coupling
This protocol outlines the immobilization of an antibody onto a hydrazide-activated surface by oxidizing the carbohydrate moieties in the Fc region.
Materials:
-
Hydrazide-activated surface
-
Antibody to be immobilized
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in Oxidation Buffer, freshly prepared and protected from light)
-
Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Wash Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS with 0.02% sodium azide
Procedure:
-
Buffer Exchange: Exchange the antibody buffer to Oxidation Buffer using a desalting column or dialysis.
-
Antibody Oxidation: Add the freshly prepared sodium meta-periodate solution to the antibody solution to a final concentration of 1-10 mM. Incubate for 30 minutes at room temperature in the dark.[11]
-
Removal of Oxidizing Agent: Quench the reaction by adding a 10-fold molar excess of glycerol. Remove the excess periodate (B1199274) and byproducts by buffer exchange into Coupling Buffer.
-
Antibody Coupling: Add the oxidized antibody solution to the hydrazide-activated surface. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[12][13]
-
Washing: Wash the surface three times with Wash Buffer to remove unbound antibody.
-
Storage: Store the antibody-immobilized surface in Storage Buffer at 4°C.
Conclusion
The choice of an antibody immobilization strategy is a critical determinant of immunoassay performance. While DMP remains a viable option, particularly for crosslinking pre-oriented antibodies, several alternatives offer superior control over antibody orientation and can lead to significant improvements in antigen-binding capacity and assay sensitivity. EDC/NHS chemistry is a versatile and widely adopted method, while thiol-maleimide and carbohydrate-hydrazide chemistries provide highly site-specific conjugation, preserving the integrity of the antigen-binding sites. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select and implement the most appropriate immobilization method for their specific application, ultimately leading to more robust and reliable results.
References
- 1. Comparison of random and oriented immobilisation of antibody fragments on mixed self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. bio-rad.com [bio-rad.com]
- 7. biologixgroup.com [biologixgroup.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Stability Under Scrutiny: A Comparative Analysis of Amidine Bonds from DMP Cross-linking
For researchers, scientists, and drug development professionals, the precise and stable linking of molecules is paramount. Dimethyl pimelimidate (DMP) is a widely utilized homobifunctional cross-linking agent that forms robust amidine bonds between primary amine groups on proteins. This guide provides a comprehensive comparison of the stability of DMP-generated amidine bonds against other common cross-linking chemistries, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
The choice of a cross-linker can significantly impact the outcome of an experiment, from mapping protein-protein interactions to developing antibody-drug conjugates. The stability of the resulting covalent bond is a critical parameter, dictating the reliability and longevity of the cross-linked complex under various experimental and physiological conditions. While DMP is favored for its efficiency, a thorough understanding of its stability profile is essential.
Comparative Stability of Cross-linker Bonds
The stability of a cross-linked bond is often assessed by its resistance to hydrolysis at different pH values, thermal stress, and enzymatic degradation. Here, we compare the stability of the amidine bond formed by DMP with the amide bonds generated by N-hydroxysuccinimide (NHS) ester-based cross-linkers like bis(sulfosuccinimidyl) suberate (B1241622) (BS3) and disuccinimidyl suberate (DSS).
| Cross-linker | Bond Type | Relative pH Stability | Relative Thermal Stability | Relative Enzymatic Stability | Key Characteristics |
| DMP | Amidine | High at alkaline pH, less stable at acidic pH | Moderate | Generally stable, but can be susceptible to some proteases | High cross-linking yield, can exhibit some non-specific binding[1][2] |
| BS3 / DSS | Amide | Very High across a broad pH range[3] | High | Highly resistant to most proteases | High specificity for primary amines, forms very stable bonds |
| Glutaraldehyde | Schiff base (can be reduced to a secondary amine) | Moderate (improves upon reduction) | Moderate | Variable | Reacts with multiple functional groups, can lead to polymerization |
This table summarizes general stability trends. Specific quantitative data can vary depending on the protein and experimental conditions.
Experimental Protocols for Assessing Bond Stability
To quantitatively assess the stability of cross-linked bonds, a time-course analysis under specific stress conditions is typically performed, followed by quantification of the remaining intact cross-linked product. Mass spectrometry is a powerful tool for this purpose.
Protocol 1: pH Stability Assessment of Cross-linked Proteins
This protocol outlines a method to determine the half-life of cross-linked bonds at different pH values.
1. Cross-linking Reaction:
-
Prepare your protein of interest at a concentration of 1-5 mg/mL in a suitable amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0).
-
Add the cross-linker (DMP or an NHS-ester cross-linker) at a 20-50 fold molar excess to the protein.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding a final concentration of 20-50 mM Tris-HCl, pH 7.5, and incubate for 15 minutes.
-
Remove excess, unreacted cross-linker and quenching reagent by dialysis or using a desalting column.
2. Stability Assay:
-
Aliquots of the cross-linked protein are incubated in a series of buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0) at a constant temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), samples are taken and the reaction is stopped, for example, by flash-freezing.
3. Quantification by Mass Spectrometry:
-
The samples from each time point are proteolytically digested (e.g., with trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantitative analysis of the abundance of the cross-linked peptides over time is performed using specialized software (e.g., Skyline, MaxQuant). The decrease in the signal intensity of the cross-linked peptides corresponds to the cleavage of the bond.
-
The half-life of the cross-link at each pH can be calculated from the decay curve.
Protocol 2: Enzymatic Stability Assessment
This protocol assesses the susceptibility of the cross-linked bond to enzymatic degradation.
1. Cross-linking and Purification:
-
Follow the cross-linking and purification steps as described in Protocol 1.
2. Enzymatic Digestion Assay:
-
Incubate the purified cross-linked protein with a specific protease (e.g., Trypsin, Proteinase K) at a defined enzyme-to-substrate ratio (e.g., 1:100 w/w) in the appropriate digestion buffer.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Take aliquots at various time points and stop the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).
3. Analysis:
-
Analyze the samples by SDS-PAGE to visualize the degradation of the cross-linked protein over time.
-
For more detailed analysis, perform LC-MS/MS on the digested samples to identify and quantify the cleavage products.
Protocol 3: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
DSC can be used to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. Cross-linking can affect the Tm.
1. Sample Preparation:
-
Prepare the cross-linked protein and a non-cross-linked control at the same concentration in the same buffer.
2. DSC Analysis:
-
Perform DSC analysis by heating the samples over a defined temperature range (e.g., 20-100°C) at a constant scan rate.[4][5][6]
-
The instrument measures the heat absorbed by the protein as it unfolds. The peak of the resulting thermogram corresponds to the Tm.[4][5][6]
-
An increase in the Tm of the cross-linked protein compared to the control indicates stabilization due to the cross-links.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the chemical reactions.
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of differential scanning calorimetry for thermal stability analysis of proteins: qualification of DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Efficiency of Antibody Coupling to Beads After DMP Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals relying on immunoprecipitation and other affinity-based assays, the efficiency of antibody coupling to beads is a critical parameter for success. Inefficient coupling can lead to lower yields of the target molecule and wasted antibody, a costly and precious reagent. This guide provides a comprehensive comparison of methods to determine the efficiency of antibody coupling to beads, with a particular focus on the use of the crosslinking agent Dimethyl pimelimidate (DMP). We will explore experimental protocols, present comparative data, and visualize the workflows involved.
The Role of DMP in Antibody-Bead Conjugation
This compound (DMP) is a homobifunctional imidoester crosslinker. It forms stable amide bonds with primary amines (such as those on lysine (B10760008) residues) on the antibody and the Protein A or G on the beads.[1][2] This covalent linkage permanently attaches the antibody to the bead, preventing its co-elution with the target antigen during the elution step of an immunoprecipitation experiment. The cross-linking process is most efficient at an alkaline pH, typically above 8.0, and requires the use of non-amine-containing buffers like sodium borate.[1][2]
Experimental Protocols
Here, we detail the key experimental protocols for antibody coupling using DMP and for quantifying the coupling efficiency.
Protocol 1: Antibody Coupling to Protein A/G Beads using DMP
This protocol describes the covalent attachment of an antibody to Protein A or G agarose (B213101) or magnetic beads.
Materials:
-
Protein A or G beads (agarose or magnetic)
-
Antibody to be coupled
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Crosslinking Buffer: 0.2 M Sodium Borate, pH 9.0
-
DMP Solution: 20 mM DMP in 0.2 M Sodium Borate, pH 9.0 (prepare fresh)
-
Quenching Buffer: 0.2 M Ethanolamine or 1 M Tris-HCl, pH 8.0
-
Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)
Procedure:
-
Bead Preparation: Wash the desired amount of Protein A/G beads with 10 volumes of Binding/Wash Buffer. Centrifuge or use a magnetic rack to separate the beads and discard the supernatant. Repeat this step twice.
-
Antibody Binding: Resuspend the washed beads in Binding/Wash Buffer containing the antibody at the desired concentration (e.g., 1-10 µg of antibody per 1 mg of beads). Incubate with gentle rotation for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Pellet the beads and save the supernatant for coupling efficiency determination (see Protocol 2). Wash the beads three times with 10 volumes of Crosslinking Buffer to remove unbound antibody and residual amine-containing buffers.
-
DMP Crosslinking: Resuspend the beads in fresh Crosslinking Buffer containing 20 mM DMP. Incubate with gentle rotation for 30-60 minutes at room temperature.
-
Quenching: Pellet the beads and discard the DMP solution. To stop the crosslinking reaction, wash the beads with Quenching Buffer. Resuspend the beads in Quenching Buffer and incubate for 2 hours at room temperature with gentle rotation.
-
Final Washes: Wash the beads three times with Binding/Wash Buffer to remove any remaining quenching reagent and non-covalently bound antibody.
-
Storage: Resuspend the antibody-coupled beads in Storage Buffer and store at 4°C.
Protocol 2: Quantification of Antibody Coupling Efficiency (Indirect Method)
This protocol determines the amount of antibody coupled to the beads by measuring the depletion of the antibody from the supernatant.
Materials:
-
Supernatant saved from the antibody binding step (Protocol 1, step 3)
-
Initial antibody solution (for standard curve)
-
Bradford Reagent or BCA Protein Assay Kit
-
Spectrophotometer or microplate reader
-
Bovine Serum Albumin (BSA) standards
Procedure:
-
Prepare a Standard Curve: Prepare a series of BSA standards in the same buffer as the antibody solution, typically ranging from 0 to 2000 µg/mL.
-
Sample Preparation: If necessary, dilute the initial antibody solution and the supernatant from the antibody binding step to fall within the linear range of the protein assay.
-
Protein Assay: Perform the Bradford or BCA assay according to the manufacturer's instructions. This typically involves adding the protein assay reagent to the standards and samples, incubating for a specified time, and then measuring the absorbance at the appropriate wavelength (e.g., 595 nm for Bradford assay).
-
Calculate Protein Concentration: Use the standard curve to determine the protein concentration of the initial antibody solution and the supernatant.
-
Calculate Coupling Efficiency: The amount of antibody coupled to the beads is the difference between the initial amount of antibody and the amount of antibody remaining in the supernatant.
-
Coupling Efficiency (%) = [(Initial Antibody Amount - Unbound Antibody Amount) / Initial Antibody Amount] x 100
-
Antibody Coupled (µg/mg of beads) = (Initial Antibody Amount - Unbound Antibody Amount) / Amount of beads (mg)
-
Data Presentation: Comparison of Coupling Methods
While precise, head-to-head quantitative data on coupling efficiency can vary depending on the antibody, bead type, and experimental conditions, the following table summarizes the expected performance characteristics of different antibody-bead preparation methods based on available literature.
| Feature | No Crosslinker (Direct Immobilization) | DMP Crosslinking | BS3 Crosslinking |
| Principle of Attachment | Non-covalent affinity of antibody Fc region to Protein A/G | Covalent amide bond formation between primary amines | Covalent amide bond formation between primary amines |
| Antibody Leakage | High risk of antibody co-elution with the target antigen | Minimal to no antibody leakage | Minimal to no antibody leakage |
| Target Protein Yield | Can be high, but contaminated with antibody | Generally reported to provide a higher yield of the target protein compared to some other crosslinkers.[3][4] | May result in a slightly lower yield of some target proteins compared to DMP.[3] |
| Non-Specific Binding | Moderate | Can sometimes result in higher non-specific binding compared to BS3.[3][4] | Generally results in lower non-specific binding compared to DMP.[3][4] |
| Cost | Low (no crosslinker cost) | Lower cost compared to BS3 | Higher cost compared to DMP |
| Typical Loading Capacity | Dependent on bead type and manufacturer (e.g., ~7-8 µg IgG/mg beads for some magnetic beads).[5] | Similar to the bead's initial binding capacity, but covalently bound. | Similar to the bead's initial binding capacity, but covalently bound. |
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and the decision-making process for choosing a coupling method.
Conclusion
Determining the efficiency of antibody coupling to beads is a crucial step in ensuring the reliability and reproducibility of immunoassays. DMP crosslinking offers a robust method for covalently attaching antibodies to Protein A/G beads, minimizing antibody leakage and potentially increasing the yield of the target protein. By following the detailed protocols for coupling and quantification, and by understanding the comparative advantages of different crosslinking agents, researchers can optimize their experimental workflows for improved results. The indirect method of quantifying antibody depletion from the supernatant provides a straightforward and reliable means of assessing coupling efficiency, allowing for the consistent production of high-quality antibody-conjugated beads.
References
- 1. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conjugation of Magnetic Beads for Immunopurification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Protein Potency: A Guide to Functional Assays After DMP Cross-Linking
For researchers looking to stabilize protein complexes for functional studies, dimethyl picolinimidate (DMP) offers a valuable tool. As a homobifunctional imidoester cross-linker, DMP covalently links primary amine groups on proteins, effectively locking in their oligomeric state. A key advantage of DMP is that the resulting amidine bond does not alter the protein's net charge, a feature that can be crucial for maintaining its native conformation and, consequently, its biological activity.[1] This guide provides a comparative overview of functional assays that can be employed to confirm protein activity post-DMP cross-linking, alongside alternative cross-linking strategies and detailed experimental protocols.
While chemical cross-linking is a powerful technique for studying protein-protein interactions and stabilizing complexes, a critical consideration is its potential impact on protein function.[2][3] It is therefore essential to empirically validate the activity of any protein after it has been subjected to a cross-linking procedure. This guide will focus on providing the methodologies to perform such validations.
Comparing DMP and BS3 Cross-linkers
A common alternative to DMP is bis(sulfosuccinimidyl) suberate (B1241622) (BS3), another amine-reactive homobifunctional cross-linker. While both effectively cross-link proteins, they can yield different results in terms of non-specific binding and the yield of the target protein complex, particularly in applications like immunoprecipitation.[4][5] The choice between DMP and BS3 may depend on the specific protein system and the downstream application. For functional studies, the primary concern is the preservation of the protein's active conformation.
| Cross-linker | Reactive Group | Spacer Arm Length | Net Charge Alteration | Key Characteristics |
| DMP (Dimethyl Picolinimidate) | Imidoester | 9.2 Å | No | Does not alter the net charge of the modified protein, which can help in preserving the native conformation and activity.[1] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | NHS-ester | 11.4 Å | Yes | Introduces a negative charge upon hydrolysis of the NHS-ester, which could potentially affect protein structure and function. |
Functional Assays for Post-Cross-Linking Validation
The choice of functional assay is entirely dependent on the protein of interest. Below are generalized protocols for common types of functional assays that can be adapted to test the activity of DMP-cross-linked proteins.
Enzyme Kinetic Assays
For enzymes, a kinetic assay is the gold standard for determining functionality. The assay measures the rate of the enzymatic reaction, which can be used to determine key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Experimental Protocol: Generalized Enzyme Kinetic Assay
-
Prepare Cross-Linked and Control Enzyme Stocks:
-
Perform DMP cross-linking on the enzyme of interest to stabilize its oligomeric state. A parallel control sample of the non-cross-linked enzyme should be prepared and handled identically, omitting the DMP.
-
After quenching the cross-linking reaction, dialyze both the cross-linked and control enzyme samples into a suitable storage buffer to remove any residual reagents.
-
Determine the protein concentration of both samples accurately.
-
-
Set up the Reaction Mixture:
-
In a microplate or cuvette, prepare a reaction buffer specific to the enzyme being assayed.
-
Add a range of substrate concentrations to different wells/cuvettes.
-
Initiate the reaction by adding a fixed amount of either the DMP-cross-linked enzyme or the non-cross-linked control enzyme to each well/cuvette.
-
-
Monitor Reaction Progress:
-
Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Record the initial reaction rates (the linear phase of the reaction) for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial reaction rates against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for both the cross-linked and non-cross-linked enzyme.
-
A significant change in these parameters for the cross-linked enzyme would indicate that the cross-linking process has affected its catalytic activity.
-
Receptor-Ligand Binding Assays
For receptors, a binding assay is essential to confirm that the ligand-binding site remains accessible and functional after cross-linking. These assays measure the interaction between the receptor and its specific ligand.
Experimental Protocol: Generalized Receptor-Ligand Binding Assay
-
Prepare Cross-Linked and Control Receptors:
-
As with the enzyme assay, prepare both DMP-cross-linked and non-cross-linked control samples of the receptor protein.
-
Ensure both samples are in a buffer that maintains the receptor's stability and solubility.
-
-
Assay Setup (Filtration-based):
-
Incubate a fixed amount of the cross-linked or control receptor with a radiolabeled or fluorescently labeled ligand at various concentrations.
-
To determine non-specific binding, a parallel set of incubations should be performed in the presence of a large excess of unlabeled ligand.
-
Allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixtures through a membrane that retains the receptor-ligand complexes but allows free ligand to pass through.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound ligand.
-
-
Quantification and Data Analysis:
-
Quantify the amount of bound labeled ligand on the filters using a suitable detector (e.g., scintillation counter, fluorescence plate reader).
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding against the ligand concentration and use saturation binding analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
A significant alteration in the Kd or Bmax for the DMP-cross-linked receptor would suggest that its ligand-binding ability has been compromised.
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental processes and the underlying biological context, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Functional Validation of DMP-Cross-linked Proteins.
Caption: Model G-Protein Coupled Receptor Signaling Pathway.
Detailed Experimental Protocol: DMP Cross-Linking for Functional Studies
This protocol is a general guideline and should be optimized for each specific protein.
Reagents and Buffers:
-
Protein Sample: Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES).
-
Cross-linking Buffer: 0.2 M Sodium Borate, pH 9.0.
-
DMP Stock Solution: Freshly prepare a 20 mM DMP (Dimethyl Picolinimidate) solution in the cross-linking buffer immediately before use.[6]
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0.[6]
-
Dialysis Buffer: A suitable buffer for the downstream functional assay.
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Cross-linking Reaction:
-
Mix the protein sample with the cross-linking buffer.
-
Add the freshly prepared 20 mM DMP solution to the protein sample. The final concentration of DMP may need to be optimized (typically a 10- to 50-fold molar excess over the protein).
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
-
Quenching:
-
Stop the cross-linking reaction by adding the quenching buffer.
-
Incubate for an additional 30 minutes at room temperature to ensure all unreacted DMP is quenched.
-
-
Removal of Excess Reagents:
-
Remove excess cross-linker and quenching reagents by dialysis against the desired buffer for the functional assay. Perform two to three buffer changes.
-
-
Confirmation of Cross-linking:
-
Analyze a small aliquot of the cross-linked and non-cross-linked samples by SDS-PAGE and Coomassie staining or Western blotting to confirm the formation of higher molecular weight species.
-
-
Functional Assay:
-
Proceed with the appropriate functional assay as described above, using the cross-linked protein and the non-cross-linked control.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative gel‐based proteomic analysis of chemically crosslinked complexes in dystrophic skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
A Head-to-Head Battle of Amine-Reactive Chemistries: Imidoesters vs. NHS-Esters
In the realm of bioconjugation and proteomics, the covalent cross-linking of proteins is a cornerstone technique for elucidating protein-protein interactions, stabilizing protein complexes, and constructing antibody-drug conjugates. Among the arsenal (B13267) of chemical tools available, imidoester and N-hydroxysuccinimide (NHS)-ester cross-linkers are two of the most prominent classes of amine-reactive reagents. Both target the primary amino groups of lysine (B10760008) residues and the N-termini of proteins, yet they exhibit distinct chemical properties that render them suitable for different applications. This guide provides a comprehensive comparative analysis of their performance, supported by available data, to assist researchers, scientists, and drug development professionals in selecting the optimal cross-linker for their specific needs.
At a Glance: Imidoesters vs. NHS-Esters
| Feature | Imidoester Cross-linkers | NHS-Ester Cross-linkers |
| Reactive Group | Imidoester | N-Hydroxysuccinimide ester |
| Target | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Resulting Bond | Amidine | Amide |
| Optimal Reaction pH | 8.0 - 10.0[1][2][3] | 7.2 - 8.5[1][4] |
| Bond Stability | Reversible at high pH[1] | Highly stable[4][5] |
| Byproduct | N-Hydroxysuccinimide | N-Hydroxysuccinimide |
| Charge Preservation | Preserves positive charge of the amine | Neutralizes the positive charge of the amine |
| Key Advantage | Preserves protein pI | Forms highly stable, irreversible bonds |
| Key Disadvantage | Resulting amidine bond can be reversible | Susceptible to hydrolysis in aqueous solutions |
Delving into the Chemistry: Reaction Mechanisms
The fundamental difference between imidoester and NHS-ester cross-linkers lies in their reaction mechanism with primary amines, which dictates the properties of the resulting covalent bond.
Imidoester Cross-linkers: Imidoesters react with primary amines to form an amidine bond. This reaction proceeds optimally under alkaline conditions (pH 8-10).[1][2][3] A key feature of the resulting N-substituted amidine is that it retains a positive charge at physiological pH, thus preserving the original charge of the modified amine group.[2][3]
NHS-Ester Cross-linkers: NHS-esters react with primary amines via nucleophilic acyl substitution to form a highly stable amide bond.[4][5] This reaction is most efficient at a physiological to slightly alkaline pH range of 7.2 to 8.5.[1][4] The formation of the amide bond results in the neutralization of the positive charge of the primary amine.
Performance Comparison: A Data-Driven Analysis
The choice between imidoester and NHS-ester cross-linkers often hinges on the specific requirements of the experiment, such as the desired stability of the cross-link and the tolerance of the protein to different pH conditions.
Reaction Efficiency and Specificity
While both cross-linker types are specific for primary amines, their reactivity is highly dependent on pH. Imidoesters show increased reactivity and efficiency at higher pH (around 10).[1] However, at a pH below 10, side reactions can occur.[1]
NHS-esters are highly reactive towards primary amines in the pH range of 7.2-8.5.[1][4] A significant competing reaction for NHS-esters is hydrolysis, where the ester reacts with water, rendering it inactive. The rate of hydrolysis increases significantly with increasing pH.[1][4]
Hydrolytic Stability of NHS-Ester:
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[1] |
| 8.6 | 4 | 10 minutes[1] |
| 7.0 | Room Temperature | ~7 hours |
| 9.0 | Room Temperature | Minutes |
Note: Data for the hydrolytic stability of imidoesters is less commonly reported in a comparative format, but they are known to have short half-lives in aqueous solutions.[1]
Stability of the Resulting Linkage
The stability of the formed covalent bond is a critical factor, particularly for applications requiring long-term sample integrity or for in vivo studies.
-
Amide Bond (from NHS-Ester): The amide bond is exceptionally stable under a wide range of conditions and is considered practically irreversible under physiological conditions.[4][5] This high stability is a primary reason for the widespread use of NHS-ester cross-linkers.[1]
-
Amidine Bond (from Imidoester): The amidine bond formed by imidoesters is generally stable but can be reversible at high pH.[1] This property can be a disadvantage in many applications but could potentially be exploited for reversible cross-linking strategies.
Experimental Protocols
The following are generalized protocols for protein cross-linking using a homobifunctional imidoester (e.g., Dimethyl adipimidate - DMA) and a homobifunctional NHS-ester (e.g., Bis(sulfosuccinimidyl) suberate (B1241622) - BS³).
Protocol 1: Imidoester Cross-linking
Materials:
-
Protein of interest in an amine-free buffer (e.g., Borate buffer, pH 8.0-10.0)
-
Imidoester cross-linker (e.g., DMA)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE and/or mass spectrometry analysis reagents
Procedure:
-
Prepare Protein Solution: Dissolve or dialyze the protein into the desired cross-linking buffer at a concentration of 1-5 mg/mL.
-
Prepare Cross-linker Solution: Immediately before use, dissolve the imidoester cross-linker in the cross-linking buffer to a final concentration of 10-25 mM.
-
Initiate Cross-linking: Add the cross-linker solution to the protein solution to achieve the desired molar excess (typically 20- to 50-fold).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species or by mass spectrometry to identify cross-linked peptides.
Protocol 2: NHS-Ester Cross-linking
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-buffered saline (PBS), HEPES buffer, pH 7.2-8.5)
-
NHS-ester cross-linker (e.g., BS³)
-
Anhydrous DMSO or DMF (for water-insoluble NHS-esters)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE and/or mass spectrometry analysis reagents
Procedure:
-
Prepare Protein Solution: Dissolve or dialyze the protein into the desired cross-linking buffer at a concentration of 1-5 mg/mL.
-
Prepare Cross-linker Solution: Immediately before use, dissolve the NHS-ester cross-linker in anhydrous DMSO or directly in the aqueous buffer (for water-soluble versions like BS³) to a final concentration of 10-25 mM.
-
Initiate Cross-linking: Add the cross-linker solution to the protein solution to achieve the desired molar excess (typically 20- to 50-fold).
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.[4]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[4]
-
Analysis: Analyze the cross-linked products by SDS-PAGE or mass spectrometry.
Experimental Workflow Visualization
The general workflow for a comparative analysis of imidoester and NHS-ester cross-linkers can be visualized as follows:
Conclusion: Making the Right Choice
The selection between imidoester and NHS-ester cross-linkers is a critical decision that should be guided by the specific goals of the experiment.
Choose Imidoester cross-linkers for:
-
Applications where preserving the native charge of the protein is crucial, such as in studies of protein pI or in certain immobilization techniques.[2][3]
-
Experiments where a reversible cross-link might be advantageous.
Choose NHS-Ester cross-linkers for:
-
Applications demanding high stability and irreversible covalent bonds, such as in the development of antibody-drug conjugates or for long-term structural stabilization.[1]
-
General protein-protein interaction studies where the neutralization of lysine charges is not expected to significantly impact the interaction.
Ultimately, for novel systems, empirical testing of both cross-linker types under their respective optimal conditions is recommended to determine the most suitable reagent for achieving the desired experimental outcome.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
Reversibility of Amine-Reactive Cross-linkers: A Comparative Guide to Dimethyl Pimelimidate (DMP) and Ethylene Glycol bis(Succinimidyl Succinate) (EGS)
For researchers in proteomics, drug development, and various life sciences, the ability to reversibly cross-link proteins is a critical tool for studying protein-protein interactions, assembling antibody-affinity columns, and stabilizing protein complexes for analysis. The choice of cross-linking agent can significantly impact experimental outcomes, particularly concerning the efficiency of cross-linking and the ability to cleave the cross-linker to recover native proteins. This guide provides a comparative analysis of two popular amine-reactive, homobifunctional cross-linkers: Dimethyl pimelimidate (DMP) and Ethylene glycol bis(succinimidyl succinate) (EGS), with a focus on the reversibility of their cross-links.
Executive Summary
This compound (DMP) and Ethylene glycol bis(succinimidyl succinate) (EGS) are both effective cross-linkers that target primary amines on proteins. The key difference lies in their reversibility. EGS cross-links can be reliably cleaved under specific, mild conditions using hydroxylamine (B1172632). In contrast, while the amidine bonds formed by DMP are known to be reversible at very high pH, specific protocols and quantitative data on the efficiency of this reversal are not well-documented in scientific literature, presenting a potential challenge for applications requiring efficient and controlled cleavage.
Comparative Analysis of DMP and EGS
| Feature | This compound (DMP) | Ethylene glycol bis(succinimidyl succinate) (EGS) |
| Reactive Groups | Imidoester | N-hydroxysuccinimide (NHS) ester |
| Target Groups | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Spacer Arm Length | 9.2 Å | 16.1 Å |
| Bond Formed | Amidine | Amide |
| Optimal Reaction pH | 8.0 - 10.0 | 7.0 - 9.0 |
| Reversibility | Yes, at very high pH | Yes, with hydroxylamine |
| Cleavage Conditions | High pH (e.g., ammonium (B1175870) hydroxide); specific conditions not well-documented. | 2M Hydroxylamine, pH 8.5, 37°C for 3-6 hours.[1][2] |
| Cleavage Efficiency | Not quantitatively reported in literature. | High recovery (60-90%) reported in some applications.[3] |
Performance Data
A study comparing the cross-linking efficiency of DMP, EGS, and another cross-linker, DSS, on the heat shock protein Hsp90 in intact cells demonstrated that EGS, with its longer spacer arm (16.1 Å), was more effective at generating a specific high-molecular-weight complex (p240) compared to DMP (9.2 Å) and DSS (11.4 Å).[4] This suggests that the distance between reactive amine groups on interacting proteins is a critical factor in the success of cross-linking and that the longer spacer arm of EGS can be advantageous for capturing certain protein interactions.[4]
While direct quantitative comparisons of cleavage efficiency are scarce, the well-defined and commonly published protocols for hydroxylamine cleavage of EGS provide a more reliable and reproducible method for reversing cross-links compared to the less characterized high-pH reversal of DMP.
Experimental Protocols
This compound (DMP) Cross-linking Protocol
This protocol is adapted from standard procedures for cross-linking antibodies to protein A/G beads.[5][6]
Materials:
-
DMP (this compound dihydrochloride)
-
Cross-linking Buffer: 0.2 M Triethanolamine, pH 8.2 or 0.2 M Sodium Borate, pH 9.0
-
Quenching Buffer: 0.1 M Ethanolamine, pH 8.2 or 1 M Tris-HCl, pH 7.5
-
Protein sample in a suitable amine-free buffer (e.g., PBS)
Procedure:
-
Prepare the protein sample in an amine-free buffer.
-
Wash the protein-bound beads (if applicable) with the cross-linking buffer to remove any residual amine-containing buffers.
-
Immediately before use, dissolve DMP in the cross-linking buffer to a final concentration of 20-25 mM.
-
Resuspend the protein sample or beads in the DMP-containing cross-linking buffer.
-
Incubate for 30-45 minutes at room temperature with gentle agitation.
-
To quench the reaction, pellet the beads (if applicable) and resuspend them in the quenching buffer. Incubate for 15-30 minutes at room temperature.
-
Wash the cross-linked protein sample to remove excess reagents.
Reversibility of DMP Cross-linking
Ethylene Glycol bis(Succinimidyl Succinate) (EGS) Cross-linking and Cleavage Protocol
This protocol is based on manufacturer's instructions and published methods.[1][2][7]
Materials:
-
EGS (dissolved in DMSO or DMF)
-
Reaction Buffer: Amine-free buffer, pH 7.0-9.0 (e.g., PBS)
-
Quenching Solution: 1 M Tris, pH 7.5
-
Cleavage Solution: 2 M Hydroxylamine•HCl, adjusted to pH 8.5 with a suitable base.
Cross-linking Procedure:
-
Prepare the protein sample in the reaction buffer.
-
Immediately before use, prepare a stock solution of EGS in DMSO or DMF (e.g., 50 mM).
-
Add the EGS stock solution to the protein sample to a final concentration of 0.5-5 mM.
-
Incubate for 30-40 minutes at room temperature.
-
Optionally, quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Remove excess non-reacted EGS by dialysis or gel filtration.
Cleavage Procedure:
-
Prepare the 2 M hydroxylamine cleavage solution immediately before use and warm it to 37°C.[1]
-
Mix an equal volume of the cross-linked protein sample with the cleavage solution.
-
Incubate for 3-6 hours at 37°C with stirring.[1]
-
The effectiveness of the cleavage can be analyzed by SDS-PAGE.
Visualizing the Workflows and Reactions
Caption: Workflow for DMP cross-linking and its reversal at high pH.
Caption: Workflow for EGS cross-linking and subsequent cleavage with hydroxylamine.
Caption: Simplified chemical reactions of DMP and EGS with primary amines.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. Hydroxylamine cleavage of proteins in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemical crosslinking method for the analysis of binding partners of heat shock protein-90 in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. proteochem.com [proteochem.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Dimethyl Pimelimidate
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Dimethyl pimelimidate (DMP), a homobifunctional crosslinking agent, requires careful handling and adherence to specific disposal protocols to mitigate risks. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring a secure laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
This compound is classified as a skin irritant.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure. Before handling DMP, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.
-
Lab Coat: A full-length laboratory coat is necessary to protect from skin contact.
In case of accidental contact, immediately flush the affected skin with plenty of water and soap.[2][4] If irritation persists, seek medical attention.[1][4] For eye contact, rinse cautiously with water for several minutes.[4]
Quantitative Data Summary
For safe handling and storage, refer to the quantitative data below, compiled from various safety data sheets.
| Property | Value | References |
| CAS Number | 58537-94-3 (dihydrochloride) | [1][2][4] |
| Molecular Formula | C₉H₁₈N₂O₂ · 2HCl | [1] |
| Appearance | White to off-white powder/crystalline solid | [5] |
| Hazards | Skin Irritant | [1][2][3][4][5] |
| Storage Temperature | 2-8°C | [1] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed waste disposal contractor.[1] However, due to its reactivity, an in-laboratory deactivation step is recommended to neutralize its hazardous properties before collection. This compound is readily hydrolyzed at a neutral pH. This property can be utilized for its deactivation.
Experimental Protocol: In-Laboratory Deactivation via Hydrolysis
This protocol outlines the steps to hydrolyze this compound in a laboratory setting, rendering it less reactive for final disposal.
Materials:
-
This compound waste (solid or dissolved in an organic solvent)
-
Water (distilled or deionized)
-
Sodium bicarbonate solution (5%)
-
pH indicator strips or a pH meter
-
Appropriate chemical waste container, clearly labeled
Procedure:
-
Preparation: In a designated chemical fume hood, prepare a suitably large container with water. If the DMP waste is in a water-miscible organic solvent, the volume of water should be at least 10 times the volume of the DMP solution to ensure dilution.
-
Dilution: Slowly and carefully add the this compound waste to the water with stirring. This initial dilution helps to control the reaction rate.
-
Neutralization and Hydrolysis: Monitor the pH of the solution. If the solution is acidic, slowly add the 5% sodium bicarbonate solution until the pH is between 6.0 and 8.0. This compound readily hydrolyzes at a neutral pH.
-
Reaction Time: Allow the solution to stir at room temperature for at least 24 hours. This extended time helps to ensure the complete hydrolysis of the imidoester groups.
-
Verification (Optional): While not mandatory for disposal, the completion of hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Final Disposal: The resulting aqueous solution, containing the hydrolyzed and less hazardous byproducts (primarily pimelic acid and methanol), should be collected in a clearly labeled chemical waste container.
-
Waste Collection: Arrange for the collection of the deactivated chemical waste by a licensed waste disposal contractor, following all local, state, and federal regulations.[3]
Important Considerations:
-
Never dispose of untreated this compound directly down the drain or in regular trash.[2]
-
Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guide for Dimethyl Pimelimidate (DMP)
This guide provides crucial safety protocols and operational procedures for laboratory personnel working with Dimethyl pimelimidate (DMP), a homobifunctional cross-linking reagent. Adherence to these guidelines is essential to minimize risks and ensure a safe research environment.
Hazard Assessment
This compound dihydrochloride (B599025) (CAS No: 58537-94-3) is considered a hazardous substance.[1] It is a combustible solid that can form explosive mixtures with air in its fine dust form.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3]
Summary of Known Hazards:
| Hazard Type | Description | Citations |
| Skin Irritation | Causes skin irritation. The material can cause inflammation upon contact. Pre-existing dermatitis may be accentuated. Open cuts or abraded skin should not be exposed. | [1][2][4] |
| Eye Irritation | Can cause eye irritation and potential damage in some individuals. | [1][3] |
| Respiratory Irritation | Irritating to the upper respiratory tract and mucous membranes. Inhaling dust may cause irritation to the nose, throat, and lungs. | [1][3] |
| Ingestion | Harmful if swallowed. Ingestion of less than 150 grams may be fatal or cause serious health damage. | [1] |
| Chronic Effects | Long-term exposure to high dust concentrations may lead to changes in lung function. Substance accumulation in the body may be a concern after repeated or long-term exposure. | [1] |
| Chemical Instability | May decompose when exposed to moist air or water. | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling DMP. The appropriate level of PPE is dictated by the specific procedure being performed.
Recommended PPE for Laboratory Operations:
| Operation | Required PPE | Recommended Standards/Notes |
| Weighing and Handling Solid DMP | • Double Nitrile Gloves• Laboratory Coat• Safety Goggles or Face Shield• Respiratory Protection (N95 or higher) | • Gloves should be changed immediately if contamination occurs.[5]• Goggles should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]• A respirator is required when dusts are generated. |
| Handling DMP Solutions | • Nitrile Gloves• Laboratory Coat• Safety Goggles | • Ensure gloves are resistant to the solvent used.[7]• Avoid aerosol generation.[8] |
| Spill Cleanup & Waste Disposal | • Double Nitrile Gloves• Chemical Resistant Gown/Coveralls• Safety Goggles and Face Shield• Respiratory Protection | • Wear appropriate protective clothing to control personal contact.[1] |
dot
Caption: PPE selection workflow for this compound.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize exposure and ensure safety. All work with DMP should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
1. Preparation and Weighing:
-
Designated Area: Conduct all weighing and initial dilutions of solid DMP in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[2][8]
-
Prevent Dust: Avoid the creation of dust when handling the solid powder.[2] Do not dry sweep; if cleaning is needed, use a vacuum with a HEPA filter.[2]
-
Ignition Sources: Avoid all possible sources of ignition (sparks or flames) as fine dust clouds may form explosive mixtures with air.[2]
-
Container Handling: Store DMP in its original, tightly closed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperature is between 2 to 8°C (35.6 to 46.4°F).[2][9] Protect from moisture.[4]
2. Solution Handling:
-
Contained Use: Handle all solutions containing DMP within a chemical fume hood to prevent inhalation of any potential aerosols or vapors.[6]
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Immediately change any contaminated clothing.
3. Spill Response:
-
Evacuate: Evacuate the immediate area and alert personnel.[1]
-
Control: Shut off all ignition sources.[2]
-
Containment: For small spills, collect the material using a method that avoids dust generation, such as using a HEPA-filtered vacuum.[2] Place the spilled material in a designated, labeled waste container.[2]
-
Decontamination: Clean the affected area thoroughly once the material is removed.
dot
Caption: Procedural workflow for safely handling DMP.
Disposal Plan
All waste containing DMP, including empty containers, must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container.[2]
-
Empty Containers: Empty containers may still present a chemical hazard and should be handled like the product itself.[1] Do not cut, drill, grind, or weld such containers.[1]
-
Disposal Method: Dispose of waste via a licensed waste disposal contractor.[2] Do not allow the chemical to enter drains, sewers, or water courses.[1][9]
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure | Citations |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation occurs, seek medical attention. | [2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 10-15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. | [4][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, have them drink water (two glasses at most). Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2] |
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. 庚二酰亚胺酸二甲酯二盐酸盐 二盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
